(2-thiomorpholin-4-ylpyridin-4-yl)methanamine
Description
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Properties
IUPAC Name |
(2-thiomorpholin-4-ylpyridin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S/c11-8-9-1-2-12-10(7-9)13-3-5-14-6-4-13/h1-2,7H,3-6,8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHDQWVSXSKWLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594602 | |
| Record name | 1-[2-(Thiomorpholin-4-yl)pyridin-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886851-35-0 | |
| Record name | 2-(4-Thiomorpholinyl)-4-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886851-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(Thiomorpholin-4-yl)pyridin-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (2-thiomorpholin-4-ylpyridin-4-yl)methanamine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for the novel compound, (2-thiomorpholin-4-ylpyridin-4-yl)methanamine. This molecule, possessing both a thiomorpholine and a pyridine-methanamine moiety, is of significant interest for its potential applications in medicinal chemistry and drug discovery, leveraging the known bioactivity of these heterocyclic systems. This document outlines a robust, multi-step synthetic pathway, beginning from commercially available precursors. Each synthetic step is accompanied by a detailed experimental protocol, underpinned by established chemical principles. Furthermore, a thorough characterization workflow is presented, detailing the expected spectroscopic and analytical data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, to ensure the unambiguous identification and purity assessment of the final compound. This guide is intended to serve as a practical and scientifically rigorous resource for researchers engaged in the synthesis of novel heterocyclic compounds.
Introduction and Rationale
The integration of multiple pharmacophoric motifs into a single molecular entity is a well-established strategy in modern drug discovery. The target molecule, this compound, combines the structural features of thiomorpholine and a 4-(aminomethyl)pyridine scaffold. Thiomorpholine and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, appearing in a range of compounds with diverse biological activities, including antibacterial, antifungal, and anticancer properties.[1] The pyridine ring, another cornerstone in pharmaceutical sciences, is a key component of numerous approved drugs. The 4-(aminomethyl)pyridine substructure, in particular, offers a versatile handle for further chemical modification and interaction with biological targets.
Given the absence of a documented synthesis for this specific compound in the current literature, this guide proposes a logical and efficient synthetic strategy based on well-established organic reactions. The proposed pathway is designed for adaptability and scalability in a standard laboratory setting.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached through a three-step sequence starting from 4-cyanopyridine. The overall strategy involves the chlorination of the pyridine ring at the 2-position, followed by a nucleophilic aromatic substitution with thiomorpholine, and finally, the reduction of the nitrile group to the primary amine.
Caption: Proposed three-step synthesis of the target compound.
Step 1: Synthesis of 2-Chloro-4-cyanopyridine
The initial step involves the chlorination of 4-cyanopyridine. A common and effective method for this transformation is the reaction with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅), often starting from the corresponding N-oxide of 4-cyanopyridine.[2]
Experimental Protocol:
-
N-Oxide Formation (Optional but Recommended): To a solution of 4-cyanopyridine in a suitable solvent like acetic acid, add hydrogen peroxide (30%) and heat the mixture. This will form 4-cyanopyridine-N-oxide.
-
Chlorination: A mixture of 4-cyanopyridine N-oxide, phosphorus oxychloride, and phosphorus pentachloride is refluxed at 120-130°C for 6 hours.[2]
-
Work-up: The reaction mixture is cooled and carefully poured onto a mixture of ice and a base (e.g., Na₂CO₃, K₂CO₃) to neutralize the excess acid.
-
Extraction and Purification: The product is extracted with an organic solvent like chloroform. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography on silica gel to yield 2-chloro-4-cyanopyridine.[2]
Causality: The N-oxide is used to activate the pyridine ring for chlorination at the 2-position. POCl₃ and PCl₅ are potent chlorinating agents for this type of transformation.
Step 2: Synthesis of 2-(thiomorpholin-4-yl)-4-cyanopyridine
This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing cyano group at the 4-position activates the 2-position of the pyridine ring, making the chlorine atom a good leaving group for substitution by the secondary amine of thiomorpholine.[3][4]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-4-cyanopyridine in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Addition of Reagents: Add thiomorpholine (1.1-1.2 equivalents) and a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 80-100°C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture and pour it into water. The product will often precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate. The crude product can be purified by recrystallization or column chromatography.
Causality: The SNAr reaction is favored by an electron-deficient aromatic ring and a good nucleophile (thiomorpholine). The base is required to neutralize the HCl generated during the reaction.
Step 3: Synthesis of this compound
The final step is the reduction of the nitrile group to a primary amine. Catalytic hydrogenation using Raney Nickel is a common and effective method for this transformation.[5]
Experimental Protocol:
-
Reaction Setup: In a hydrogenation vessel, dissolve 2-(thiomorpholin-4-yl)-4-cyanopyridine in a solvent like methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary amines.
-
Catalyst: Add a catalytic amount of Raney Nickel (slurry in water or ethanol).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 5-50 atm) and stir the mixture at room temperature or with gentle heating (e.g., 70-150°C) until the uptake of hydrogen ceases.[5]
-
Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.
Causality: Raney Nickel is a highly active catalyst for the reduction of nitriles to primary amines. The presence of ammonia helps to minimize the side reaction where the newly formed primary amine attacks an intermediate imine.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques and expected data are proposed.
Physical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₁₀H₁₅N₃S | [2] |
| Molecular Weight | 209.32 g/mol | [2] |
| Appearance | Likely an oil or low-melting solid | [2] |
| Boiling Point | ~426.5°C at 760 mmHg | [2] |
| Density | ~1.2 g/cm³ | [2] |
Spectroscopic Data
Caption: A typical workflow for the characterization of the title compound.
3.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the aminomethyl group, and the thiomorpholine ring.
-
Pyridine Protons: Three signals in the aromatic region (δ 6.5-8.5 ppm). The proton at C5 will likely be a doublet, the proton at C3 a singlet (or a narrow doublet), and the proton at C6 a doublet.
-
Aminomethyl Protons (-CH₂NH₂): A singlet at approximately δ 3.8-4.0 ppm.
-
Thiomorpholine Protons: Two multiplets, each integrating to 4 protons. The protons adjacent to the nitrogen (-N-CH₂-) are expected to be downfield (around δ 3.6-3.8 ppm) compared to the protons adjacent to the sulfur (-S-CH₂-), which should appear around δ 2.7-2.9 ppm.[6]
-
Amine Protons (-NH₂): A broad singlet that will disappear upon the addition of D₂O.[1]
3.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton.
-
Pyridine Carbons: Signals in the range of δ 110-160 ppm. The carbon attached to the thiomorpholine group (C2) will be significantly downfield.
-
Aminomethyl Carbon (-CH₂NH₂): A signal around δ 45-50 ppm.
-
Thiomorpholine Carbons: Two signals are expected. The carbons adjacent to the nitrogen (-N-CH₂-) will be around δ 50-55 ppm, and the carbons adjacent to the sulfur (-S-CH₂-) will be around δ 25-30 ppm.[6][7]
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying key functional groups.
-
N-H Stretching: Primary amines typically show two medium intensity bands in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric N-H stretching.[1][8]
-
C-H Stretching: Aliphatic C-H stretches will appear just below 3000 cm⁻¹, while aromatic C-H stretches will be just above 3000 cm⁻¹.
-
N-H Bending: A bending vibration for the primary amine is expected around 1580-1650 cm⁻¹.[8]
-
C=C and C=N Stretching: Aromatic ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.
-
C-N Stretching: The C-N stretching of the aliphatic amine and the thiomorpholine will appear in the 1020-1250 cm⁻¹ region.[8]
-
C-S Stretching: A weak absorption for the C-S bond may be observed in the fingerprint region.
3.2.4. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 209.32) should be observed. According to the nitrogen rule, a compound with an odd number of nitrogen atoms (3 in this case) will have an odd nominal molecular mass.[9]
-
Fragmentation Pattern: Characteristic fragmentation patterns would include the loss of the aminomethyl group and cleavage of the thiomorpholine ring.
Conclusion
This technical guide presents a well-reasoned and detailed approach for the synthesis and characterization of this compound. The proposed three-step synthesis is based on established and reliable chemical transformations, offering a practical route for obtaining this novel compound. The comprehensive characterization plan provides a clear framework for verifying the structure and purity of the final product. This document is intended to empower researchers in medicinal chemistry and related fields to explore the potential of this and similar heterocyclic scaffolds in their scientific endeavors.
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Der Pharma Chemica. Synthesis of some novel pyrrolidine, thiomorpholine, pyrimidine and pyridine derivatives containing benzimidazole moiety of. Available from: [Link]
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European Journal of Medicinal Chemistry. Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. PubMed. Available from: [Link]
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physicochemical properties of (2-thiomorpholin-4-ylpyridin-4-yl)methanamine
An In-depth Technical Guide to the Physicochemical Properties of (2-thiomorpholin-4-ylpyridin-4-yl)methanamine
Authored by a Senior Application Scientist
Foreword: The successful development of any novel chemical entity into a viable therapeutic agent hinges on a comprehensive understanding of its fundamental physicochemical properties. These characteristics govern a molecule's behavior from initial formulation to its ultimate interaction with biological systems. This guide provides a detailed exploration of the key physicochemical parameters of this compound, a compound of interest in contemporary medicinal chemistry. While specific experimental data for this molecule is not extensively published, this document outlines the authoritative, field-proven methodologies for its complete characterization. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data for researchers, scientists, and drug development professionals.
Compound Identity and Structural Elucidation
This compound is a heterocyclic compound featuring a pyridine core substituted with a thiomorpholine and a methanamine group.[1] Its potential as a 5-HT2A receptor agonist highlights its relevance in neuropharmacology research.[2]
Table 1: Compound Identification
| Identifier | Value | Source |
| Chemical Name | This compound | - |
| Chemical Formula | C₁₀H₁₅N₃S | [1] |
| CAS Number | 886851-35-0 | [1] |
| PubChem CID | 18525849 | [1] |
| Molecular Weight | 209.31 g/mol | Calculated |
Structural Verification: A Multi-technique Approach
The definitive confirmation of the chemical structure of this compound is paramount. A combination of spectroscopic techniques provides an unambiguous structural assignment.
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.[3][4][5][6][7]
-
¹H NMR Spectroscopy: The proton NMR spectrum will reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their relative proximity. Key expected signals for this compound would include:
-
Aromatic protons on the pyridine ring, exhibiting characteristic chemical shifts and coupling patterns.
-
Methylene protons of the thiomorpholine ring, likely appearing as distinct multiplets due to their diastereotopic nature.
-
A singlet or broad singlet for the aminomethyl protons.
-
A signal for the amine protons, which may be broad and exchangeable with deuterium oxide.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will indicate the number of unique carbon environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.[3]
-
2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for establishing connectivity between protons and carbons, respectively, confirming the precise arrangement of atoms within the molecule.[5]
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound with high accuracy.[8][9][10][11][12] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by distinguishing between molecules with the same nominal mass. The mass spectrum will show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound.[10]
FTIR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[13] For this compound, characteristic absorption bands would be expected for:
-
N-H stretching vibrations of the primary amine.
-
C-H stretching vibrations of the aromatic and aliphatic groups.
-
C=C and C=N stretching vibrations within the pyridine ring.
-
C-N and C-S stretching vibrations.
Physicochemical Properties: Experimental Determination
The following sections detail the standard experimental protocols for determining the critical physicochemical properties of a novel compound like this compound.
Acid Dissociation Constant (pKa)
The pKa value is a measure of the acidity or basicity of a compound and significantly influences its ionization state at different physiological pH values. This, in turn, affects solubility, absorption, and receptor binding. For this compound, the basic nitrogen atoms of the pyridine ring, the thiomorpholine ring, and the primary amine will have distinct pKa values.
This is a classic and highly accurate method for pKa determination.[14][15]
Experimental Protocol:
-
Solution Preparation: Prepare a stock solution of the compound in deionized water or a suitable co-solvent if solubility is low.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.[14]
Caption: Workflow for pKa determination by potentiometric titration.
This method is applicable if the protonated and deprotonated forms of the compound have different UV-Vis absorption spectra.[15]
Experimental Protocol:
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values.
-
Sample Preparation: Dissolve the compound in each buffer solution.
-
Spectral Acquisition: Measure the UV-Vis spectrum of each solution.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the difference between the two forms is maximal) against the pH. The pKa is the pH at the midpoint of the resulting sigmoid curve.[14]
Lipophilicity (LogP)
LogP, the logarithm of the partition coefficient between n-octanol and water, is a crucial indicator of a drug's ability to cross cell membranes.[16][17]
This is the traditional and most reliable method for determining LogP.[14][17]
Experimental Protocol:
-
Phase Preparation: Saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of the other phase and shake the mixture vigorously to allow for partitioning.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[16]
Caption: Shake-flask method workflow for LogP determination.
Aqueous Solubility
Solubility is a critical determinant of a drug's bioavailability. Poor aqueous solubility can be a major hurdle in drug development.[18]
This method determines the thermodynamic solubility of a compound.[19][20]
Experimental Protocol:
-
Equilibration: Add an excess amount of the solid compound to a known volume of purified water or a buffer of a specific pH in a sealed container.
-
Agitation: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).
Table 2: Summary of Physicochemical Property Determination Methods
| Property | Method | Principle |
| pKa | Potentiometric Titration | Measures the change in pH of a solution upon addition of a titrant.[14] |
| UV-Vis Spectrophotometry | Measures the difference in absorbance between ionized and non-ionized forms at varying pH.[15] | |
| LogP | Shake-Flask Method | Measures the equilibrium distribution of the compound between n-octanol and water.[14][17] |
| Solubility | Equilibrium Shake-Flask | Determines the concentration of a saturated solution in equilibrium with excess solid.[19] |
Conclusion
The comprehensive physicochemical characterization of this compound, as outlined in this guide, is a critical step in its evaluation as a potential drug candidate. The methodologies described for determining its structural integrity, pKa, LogP, and aqueous solubility are robust and widely accepted in the pharmaceutical industry. The data generated from these experiments will provide invaluable insights into the compound's behavior, guiding formulation development, and predicting its in vivo performance. Adherence to these rigorous experimental protocols will ensure the generation of high-quality, reliable data essential for advancing this promising molecule through the drug discovery and development pipeline.
References
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American Elements. (n.d.). [2-(thiomorpholin-4-yl)pyridin-4-yl]methanamine. Retrieved from [Link]
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Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Broad Institute. (n.d.). What is Mass Spectrometry?. Retrieved from [Link]
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Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
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MtoZ Biolabs. (n.d.). Mass Spectrometry for Molecular Weight: Common Methods and Applications. Retrieved from [Link]
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Slideshare. (n.d.). use of nmr in structure ellucidation. Retrieved from [Link]
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Alloprof. (n.d.). Measuring Solubility. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Mass Spectrometry- molecular weight of the sample; formula Chapter 12. Retrieved from [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
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ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. Retrieved from [Link]
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
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National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]
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Wikipedia. (n.d.). Mass spectrometry. Retrieved from [Link]
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Scribd. (n.d.). Determination of Molecular Weight by Mass Spectros. Retrieved from [Link]
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AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
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ResearchGate. (2025, August 5). Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]
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(2-thiomorpholin-4-ylpyridin-4-yl)methanamine CAS number lookup
Technical Brief: (2-thiomorpholin-4-ylpyridin-4-yl)methanamine
CAS Registry Number: 886851-35-0
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Subject: An inquiry into the scientific and technical data for this compound.
Executive Summary
This technical brief addresses the inquiry for an in-depth guide on the compound this compound. A comprehensive search has confirmed its Chemical Abstracts Service (CAS) number as 886851-35-0 . However, a thorough investigation of scientific literature, patent databases, and other technical resources has revealed a significant lack of detailed public information regarding this specific molecule.
The compound is available commercially as a screening compound or research chemical.[1] While its constituent moieties—a pyridine ring and a thiomorpholine group—are common in pharmacologically active compounds, there is no substantive published data on the synthesis, biological activity, mechanism of action, or therapeutic applications of this specific molecule. Consequently, the creation of an in-depth technical guide with experimental protocols and mechanistic details, as initially requested, is not feasible at this time due to the absence of foundational scientific research in the public domain.
Compound Identification and Properties
A summary of the available data for this compound is presented below. This information is primarily aggregated from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 886851-35-0 | [1] |
| Molecular Formula | C₁₀H₁₅N₃S | [1] |
| Molecular Weight | 209.32 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| PubChem CID | 18525849 | [1] |
| Physical Form | Oil | [1] |
Analysis of Structural Features for Drug Discovery
The structure of this compound incorporates two key heterocyclic systems that are of interest in medicinal chemistry:
-
Pyridine Ring: A fundamental scaffold in drug discovery, the pyridine ring is a bioisostere of a phenyl group but with altered electronic properties and the ability to act as a hydrogen bond acceptor. It is a privileged structure found in numerous approved drugs.
-
Thiomorpholine Moiety: This saturated heterocycle is an analog of morpholine where the oxygen atom is replaced by sulfur. This substitution increases lipophilicity and can alter metabolic stability and target engagement compared to its morpholine counterpart. Thiomorpholine and its derivatives are explored for a range of biological activities.
The combination of a substituted pyridine core with a thiomorpholine ring and a primary amine linker suggests that this compound was likely synthesized for inclusion in screening libraries.[2][3][4][5] Such libraries are used in high-throughput screening campaigns to identify initial "hit" compounds against a variety of biological targets.
Review of Available Literature and Patents
An extensive search for scientific literature or patents specifically disclosing the synthesis, characterization, or biological evaluation of CAS 886851-35-0 yielded no specific results. The searches did identify publications on related, but structurally distinct, chemical classes:
-
Thieno[3,2-d]pyrimidine derivatives: Some of these compounds, which feature a different core heterocyclic system, have been investigated as PI3K inhibitors for oncology applications.[6][7]
-
Miscellaneous 5-HT2A receptor agonists: This class includes a wide variety of structures, but does not specifically mention the target compound.[8]
-
General Pyrimidine Derivatives: Research on various substituted pyrimidines has shown activities such as anti-fibrosis and kinase inhibition.[9][10]
While this body of literature underscores the potential for pyridine and related nitrogen-containing heterocycles in drug discovery, it does not provide any direct information on this compound.
Postulated Research Workflow
For researchers interested in exploring the potential of this compound, a logical workflow would need to be established from first principles, as no prior art is publicly available.
A hypothetical workflow for investigating this compound is proposed below.
Caption: A hypothetical workflow for the initial investigation of a novel screening compound.
Conclusion and Recommendations
The compound this compound, CAS 886851-35-0, is a commercially available chemical for which no significant body of scientific or technical literature is publicly accessible. Its structure is suggestive of a fragment or compound designed for screening libraries.
For professionals in drug development, this compound represents an unexplored chemical entity. Any investigation into its properties would require a de novo research program, including the development of a synthetic route, full chemical characterization, and comprehensive biological screening to identify potential activities. Without such foundational data, no claims regarding its utility or mechanism can be substantiated.
It is recommended that any party interested in this molecule procure a sample for internal evaluation, starting with broad, unbiased screening to identify potential biological targets.
References
No peer-reviewed articles, patents, or technical documents detailing the synthesis or biological activity of this compound (CAS 886851-35-0) were identified during the comprehensive search. The references below pertain to related chemical classes or general drug discovery resources.
-
ResearchGate. Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. Available at: [Link]
-
Wikipedia. List of miscellaneous 5-HT2A receptor agonists. Available at: [Link]
- Google Patents. Ultrapure 4-methylpyrazole.
-
American Elements. [2-(thiomorpholin-4-yl)pyridin-4-yl]methanamine. Available at: [Link]
-
PubMed. Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. Available at: [Link]
-
PubMed. Design, synthesis and biological evaluation of novel 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives as potent antitumor agents. Available at: [Link]
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PubMed. Synthesis of novel 1,3-diaryl pyrazole derivatives bearing rhodanine-3-fatty acid moieties as potential antibacterial agents. Available at: [Link]
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High-Throughput Screening Core Facility. Compound Libraries. Available at: [Link]
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PubMed. The Furan Fatty Acids 11M5 and 11D5 Can Act as Activators of Human Peroxisome Proliferator-Activated Receptor Gamma. Available at: [Link]
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RSC Publishing. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Available at: [Link]
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PubMed. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones. Available at: [Link]
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MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available at: [Link]
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Asinex. All screening libraries. Available at: [Link]
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PubMed. Black Garlic: Evolution of the Chemical Composition and Broad Biological Activities. Available at: [Link]
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Princeton BioMolecular Research. Screening compounds. Available at: [Link]
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PubChem. 2-(6-Thiomorpholin-4-yl-3-pyridinyl)ethanamine. Available at: [Link]
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PubChem. (5-Thiomorpholin-4-yl-2-pyridinyl)methanamine. Available at: [Link]
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- 9. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
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A Technical Guide to the Preliminary Cytotoxicity Assessment of (2-thiomorpholin-4-ylpyridin-4-yl)methanamine
Foreword: Navigating the Early-Stage Evaluation of Novel Chemical Entities
In the landscape of drug discovery and development, the initial characterization of a novel compound's biological activity is a critical juncture. This guide is intended for researchers, scientists, and drug development professionals embarking on the preliminary cytotoxicity assessment of (2-thiomorpholin-4-ylpyridin-4-yl)methanamine. While specific data for this compound is not yet publicly available, this document provides a robust framework for its evaluation, grounded in established methodologies and an understanding of its structural motifs. The thiomorpholine and pyridine moieties are privileged structures in medicinal chemistry, known to impart a wide range of biological activities, including potential cytotoxic effects.[1][2][3] Therefore, a systematic and rigorous preliminary assessment of cytotoxicity is paramount.
This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a comprehensive and defensible initial toxicological profile.
Introduction to this compound: A Structural Perspective
This compound is a novel chemical entity featuring two key heterocyclic systems: a thiomorpholine ring and a pyridine ring, linked by a methanamine bridge.
-
Thiomorpholine Scaffold: Thiomorpholine, a sulfur-containing heterocyclic compound, and its derivatives are of significant interest in medicinal chemistry.[1][2] The presence of the sulfur atom, as opposed to the oxygen in morpholine, can alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence its biological activity.[1][2] Some thiomorpholine-containing compounds have demonstrated diverse pharmacological effects, including anticancer properties.[2]
-
Pyridine Moiety: The pyridine ring is a common feature in a vast number of pharmaceuticals and bioactive molecules.[3][4][5] Its ability to form hydrogen bonds and participate in pi-stacking interactions allows for versatile binding to biological targets.[3] Pyridine derivatives have been successfully developed as anticancer agents, among other therapeutic applications.[4][5][6] The substitution pattern on the pyridine ring is crucial in determining the compound's specific biological effects.
The combination of these two scaffolds in this compound suggests the potential for interesting biological activities, necessitating a thorough evaluation of its cytotoxic profile.
Experimental Framework for Preliminary Cytotoxicity Assessment
A multi-assay approach is recommended to obtain a comprehensive preliminary understanding of the compound's cytotoxicity. This typically involves assessing cell viability through metabolic activity and cell membrane integrity.
Cell Line Selection and Culture
The choice of cell lines is critical and should be guided by the intended therapeutic application of the compound. A panel of cell lines, including both cancerous and non-cancerous lines, is often used to assess both potency and selectivity.
Recommended Cell Lines:
| Cell Line | Type | Rationale |
| MCF-7 | Human Breast Adenocarcinoma | A commonly used cancer cell line for initial screening.[4][7] |
| HepG2 | Human Hepatocellular Carcinoma | Represents a liver cancer model and is also used for general toxicity studies.[4][7] |
| A549 | Human Lung Carcinoma | A representative model for lung cancer. |
| HEK293 | Human Embryonic Kidney | A non-cancerous cell line to assess general cytotoxicity and selectivity. |
Cell Culture Protocol:
-
Maintain cell lines in the recommended culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture cells upon reaching 80-90% confluency to maintain exponential growth.
Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for the preliminary in vitro cytotoxicity screening of a novel compound.
Caption: General workflow for in vitro cytotoxicity assessment of novel compounds.
Detailed Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is indicative of cell viability.[8]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) release assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[9][10] This indicates a loss of cell membrane integrity.[8][9]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[8]
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).
-
Supernatant Collection: After incubation, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.[8]
-
LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance according to the kit's protocol.
Data Analysis and Interpretation
The primary endpoint for cytotoxicity is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.[8]
Data Presentation (Hypothetical Data):
Table 1: IC50 Values (µM) of this compound after 48h Treatment
| Cell Line | This compound (IC50 in µM) | Doxorubicin (Positive Control) (IC50 in µM) |
| MCF-7 | 12.5 ± 1.2 | 0.8 ± 0.1 |
| HepG2 | 25.8 ± 2.5 | 1.5 ± 0.3 |
| A549 | 18.2 ± 1.9 | 1.1 ± 0.2 |
| HEK293 | > 100 | 5.2 ± 0.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation:
-
The hypothetical data suggests that the compound exhibits selective cytotoxicity against the tested cancer cell lines compared to the non-cancerous HEK293 cells.
-
The potency is moderate when compared to the standard chemotherapeutic agent, doxorubicin.
Investigating the Mechanism of Cell Death: Apoptosis Induction
Should the preliminary assays indicate significant cytotoxicity, further investigation into the mechanism of cell death is warranted. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[4]
Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Protocol:
-
Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for a predetermined time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry.[8]
Potential Signaling Pathway
Compounds containing thiophene, a related sulfur-containing heterocycle, have been shown to induce apoptosis through the intrinsic pathway, involving the activation of caspases.[11] A similar mechanism could be hypothesized for this compound.
Caption: A potential intrinsic apoptosis pathway induced by the test compound.
Conclusion and Future Directions
This guide provides a comprehensive framework for the preliminary cytotoxicity assessment of this compound. The proposed experiments will establish a foundational understanding of the compound's cytotoxic potential and selectivity. Positive results from these initial screens would justify further, more in-depth studies, including:
-
Expanded Cell Line Screening: Testing against a broader panel of cancer cell lines.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways involved.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the compound's performance in animal models.
Rigorous and systematic evaluation, as outlined in this guide, is essential for advancing promising novel chemical entities through the drug discovery pipeline.
References
-
Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
-
National Institutes of Health. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]
-
PLOS One. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]
-
Preprints.org. (2021). In vitro cytotoxic effect of 2-(morpholin-4-yl)-4,5-bis(2'',2'',2''- trinitroethoxy)-1,3,5-triazine on human fibro. [Link]
-
ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. [Link]
-
National Institutes of Health. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]
-
National Institutes of Health. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
ResearchGate. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]
-
National Institutes of Health. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. [Link]
-
MDPI. (n.d.). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. [Link]
-
MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]
-
ResearchGate. (2015). Update on in vitro cytotoxicity assays for drug development. [Link]
-
National Center for Biotechnology Information. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. [Link]
-
RSC Publishing. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]
-
ResearchGate. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]
-
ResearchGate. (2025). Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors | Request PDF. [Link]
-
MDPI. (n.d.). Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives. [Link]
-
PubMed. (2010). 2-Thienyl-4-furyl-6-aryl pyridine derivatives: synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship study. [Link]
-
PubMed. (n.d.). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. [Link]
-
MDPI. (n.d.). Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 11. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Structure Elucidation of (2-thiomorpholin-4-ylpyridin-4-yl)methanamine
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern drug discovery, the unequivocal structural confirmation of novel chemical entities is a cornerstone of regulatory approval, patentability, and downstream pharmacological assessment. Molecules incorporating privileged scaffolds such as pyridine and thiomorpholine are of significant interest due to their frequent appearance in clinically successful drugs. This guide provides an in-depth, methodology-driven walkthrough for the complete structure elucidation of (2-thiomorpholin-4-ylpyridin-4-yl)methanamine, a compound featuring these key heterocyclic systems. We eschew a rigid, templated approach, instead presenting a logical, field-tested workflow that mirrors the investigative process of an analytical scientist. By synergistically employing High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, a full suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, and culminating in Single-Crystal X-ray Crystallography, this document serves as an authoritative reference. Each step is detailed with not only the protocol but the underlying scientific rationale, ensuring a self-validating and robust analytical cascade for researchers engaged in the synthesis and characterization of complex heterocyclic molecules.
Introduction: The Analytical Imperative
The Significance of Pyridine and Thiomorpholine Scaffolds
The pyridine ring is an isostere of benzene and a fundamental building block in medicinal chemistry, present in over 7,000 drug molecules of medicinal importance[1]. Its ability to act as a hydrogen bond acceptor and its involvement in π-stacking interactions make it a versatile scaffold for engaging biological targets[1][2]. Similarly, the thiomorpholine moiety, a saturated heterocycle, offers a flexible, three-dimensional structure that can improve physicochemical properties such as solubility and metabolic stability, making it a valuable component in modern drug design[3]. The combination of these two scaffolds in this compound presents a molecule with significant therapeutic potential, but also a distinct analytical challenge requiring a multi-faceted approach for confirmation.
The Mandate for Unambiguous Structure Verification
In pharmaceutical development, an incorrectly assigned structure can lead to the catastrophic failure of a drug candidate, invalidation of biological data, and significant financial and time-related setbacks. Mass spectrometry, a cornerstone of pharmaceutical analysis, is critical throughout the drug development cycle, from initial discovery to routine quality control[4]. The rigorous and orthogonal application of multiple analytical techniques is not merely good practice; it is a requirement for ensuring the safety, efficacy, and quality of a potential therapeutic agent[5].
Profile of the Target Molecule
-
Name: this compound
-
CAS Number: 886851-35-0[6]
-
Molecular Formula: C₁₀H₁₅N₃S[6]
-
Molecular Weight: 209.31 g/mol
-
Monoisotopic Mass: 209.1014 Da
-
Degree of Unsaturations (DoU): 4. The pyridine ring accounts for 4 degrees of unsaturation (3 double bonds + 1 ring). The rest of the structure is saturated.
The Integrated Elucidation Workflow: A Strategic Overview
Caption: A strategic workflow for structure elucidation, progressing from foundational data to definitive 3D confirmation.
Foundational Analysis: Molecular Formula and Functional Groups
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
Expertise & Causality: Before attempting to assemble a structure, we must first know its elemental composition. HRMS provides mass measurements with high accuracy (typically < 5 ppm), allowing for the determination of a unique molecular formula.[7] Electrospray Ionization (ESI) is selected as it is a soft ionization technique ideal for polar, nitrogen-containing molecules, minimizing fragmentation and yielding a strong protonated molecular ion [M+H]⁺.
Protocol: ESI-HRMS
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid facilitates protonation.
-
Instrumentation: Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap or TOF) calibrated for positive ion mode.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
-
Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion. Use the instrument's software to calculate the molecular formula based on the exact mass and compare the measured isotopic distribution pattern with the theoretical pattern for C₁₀H₁₅N₃S.
Data Presentation: HRMS Results
| Parameter | Theoretical Value | Observed Value | Deviation (ppm) |
|---|---|---|---|
| Formula | C₁₀H₁₆N₃S⁺ | - | - |
| [M+H]⁺ m/z | 210.1087 | 210.1085 | -0.95 |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Scaffolding
Expertise & Causality: FT-IR spectroscopy is a rapid and powerful tool for identifying the types of chemical bonds, and thus the functional groups, present in a molecule.[8][9] By identifying key stretches, we can quickly confirm the presence of amines, aromatic rings, and aliphatic chains, providing an initial checklist of structural components to be verified by NMR.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Collection: Run a background scan with a clean crystal to subtract atmospheric (CO₂, H₂O) absorptions.
-
Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands corresponding to the expected functional groups. The region from 1500-3500 cm⁻¹ is particularly useful for functional group identification.[10]
Data Presentation: Key Expected IR Absorptions
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |
|---|---|---|---|
| 3400-3250 | N-H stretch | Primary Amine (-NH₂) | Medium, two bands |
| 3100-3000 | C-H stretch | Aromatic (sp² C-H) | Medium-Weak |
| 2980-2850 | C-H stretch | Aliphatic (sp³ C-H) | Medium-Strong |
| 1600-1585, 1500-1400 | C=C and C=N stretch | Pyridine Ring | Medium-Strong |
| 1350-1250 | C-N stretch | Aromatic/Aliphatic Amine | Medium-Strong |
| 700-600 | C-S stretch | Thiomorpholine | Weak-Medium |
Unraveling the Skeleton: 1D and 2D NMR Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[11] By analyzing the chemical environment of each ¹H and ¹³C nucleus and their interactions, we can piece together the entire molecular puzzle. Advanced 2D NMR techniques are essential for complex molecules where 1D spectra have overlapping signals.[12]
¹H NMR: Proton Environment and Initial Coupling Insights
Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen to ensure solubility and to allow for the observation of exchangeable N-H protons from the amine group.
-
Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Analysis: Integrate the peaks to determine proton ratios, analyze chemical shifts for environmental information (aromatic vs. aliphatic), and interpret splitting patterns (multiplicity) to infer adjacent protons.
Data Presentation: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H-3' | ~8.1 | d | 1H | Pyridine |
| H-5' | ~7.2 | dd | 1H | Pyridine |
| H-6' | ~6.7 | d | 1H | Pyridine |
| H-7 | ~3.7 | s | 2H | -CH₂-NH₂ |
| H-2, H-6 | ~3.6 | t | 4H | Thiomorpholine (N-CH₂) |
| H-3, H-5 | ~2.7 | t | 4H | Thiomorpholine (S-CH₂) |
| -NH₂ | ~2.5 | br s | 2H | Primary Amine |
¹³C NMR & DEPT: The Carbon Backbone
Protocol:
-
Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum and DEPT-135 and DEPT-90 spectra.
-
Analysis: The ¹³C spectrum shows all unique carbon environments. DEPT-135 shows CH/CH₃ as positive signals and CH₂ as negative signals. DEPT-90 shows only CH signals. This combination allows for the unambiguous assignment of each carbon's type.
Data Presentation: Predicted ¹³C NMR and DEPT Data (in DMSO-d₆, 101 MHz)
| Carbon Label | Predicted δ (ppm) | DEPT-135 | DEPT-90 | Assignment |
|---|---|---|---|---|
| C-2' | ~160 | C | No Peak | Pyridine (quaternary) |
| C-4' | ~155 | C | No Peak | Pyridine (quaternary) |
| C-6' | ~150 | CH | Positive | Pyridine |
| C-3' | ~110 | CH | Positive | Pyridine |
| C-5' | ~108 | CH | Positive | Pyridine |
| C-2, C-6 | ~50 | CH₂ | Negative | Thiomorpholine (N-CH₂) |
| C-7 | ~45 | CH₂ | Negative | -CH₂-NH₂ |
| C-3, C-5 | ~28 | CH₂ | Negative | Thiomorpholine (S-CH₂) |
Establishing Connectivity: 2D NMR Correlation Spectroscopy
Expertise & Causality: While 1D NMR provides lists of protons and carbons, 2D NMR reveals how they are connected.[13] COSY identifies neighboring protons, HSQC links protons to their carbons, and HMBC reveals longer-range C-H connections, allowing us to build and link fragments together into the final structure.[14][15][16]
Caption: Logical flow of using 2D NMR to assemble a molecular structure from individual proton and carbon signals.
4.3.1 COSY (¹H-¹H Correlation)
-
Purpose: To identify protons that are coupled to each other, typically through 2 or 3 bonds.
-
Expected Correlations:
-
A cross-peak between the protons at the 2/6 positions and the 3/5 positions of the thiomorpholine ring.
-
A cross-peak between the pyridine protons at H-5' and H-6'.
-
4.3.2 HSQC (¹H-¹³C Single-Bond Correlation)
-
Purpose: To identify which protons are directly attached to which carbons.
-
Expected Correlations: Each protonated carbon in the ¹³C spectrum will show a cross-peak to its directly attached proton(s) from the ¹H spectrum, confirming the assignments made in the 1D tables. For example, the signal at δ ~50 ppm (C-2, C-6) will correlate with the proton signal at δ ~3.6 ppm (H-2, H-6).
4.3.3 HMBC (¹H-¹³C Multi-Bond Correlation)
-
Purpose: To connect the molecular fragments by identifying correlations between protons and carbons that are 2 or 3 bonds apart. This is crucial for identifying the connections to quaternary (non-protonated) carbons.
-
Key Expected Correlations to Assemble the Structure:
-
Thiomorpholine to Pyridine: Protons on the thiomorpholine ring (H-2, H-6) should show a correlation to the quaternary carbon C-2' of the pyridine ring.
-
Aminomethyl to Pyridine: The methylene protons (H-7) should show correlations to the quaternary carbon C-4' and the protonated carbons C-3' and C-5' of the pyridine ring.
-
Within Pyridine: The pyridine proton H-5' should show correlations to C-3' and C-4'.
-
Absolute Confirmation: Single-Crystal X-ray Crystallography
5.1 The Gold Standard for 3D Molecular Structure While the combination of MS and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the only method for direct, unambiguous visualization of the atomic arrangement in three-dimensional space.[17] It provides definitive proof of connectivity, conformation, and intermolecular interactions in the solid state.[18]
5.2 Protocol: From Crystal Growth to Structure Solution
-
Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, isopropanol, or ethyl acetate/hexane).
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson functions and refined to yield the final atomic coordinates, bond lengths, and bond angles. For chiral molecules, the Flack parameter is used to determine the absolute configuration, though this molecule is achiral.[19][20]
5.3 Expected Outcomes: Bond Lengths, Angles, and Conformation The solved crystal structure will confirm the proposed connectivity. It will also reveal the solid-state conformation, such as the chair conformation of the thiomorpholine ring and the relative orientation of the substituents on the pyridine ring.
Data Presentation: Key Expected Crystallographic Data
| Parameter | Expected Value |
|---|---|
| Thiomorpholine Conformation | Chair |
| Pyridine Ring | Planar |
| C-S Bond Length | ~1.82 Å |
| Aromatic C=C Bond Length | ~1.39 Å |
| C-N Bond Length (Pyridine-Thio.) | ~1.37 Å |
| C-C Bond Length (Pyridine-CH₂) | ~1.51 Å |
Conclusion: A Validated Protocol for Structural Integrity
The systematic application of HRMS, FT-IR, a comprehensive suite of NMR experiments, and single-crystal X-ray crystallography provides a robust and self-validating pathway for the complete structure elucidation of this compound. Each technique provides a layer of evidence that is confirmed and expanded upon by the next, culminating in an unambiguous assignment. This integrated workflow not only ensures the scientific integrity of the data but also establishes a paradigm for the characterization of other novel heterocyclic compounds, which is essential for accelerating drug discovery and development programs and meeting stringent regulatory standards.
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Whitepaper: The Thiomorpholine Scaffold as a Cornerstone in Modern Kinase Inhibitor Design
Abstract: The protein kinase family represents one of the most critical target classes in contemporary drug discovery, particularly in oncology and immunology. However, achieving potent and selective inhibition remains a formidable challenge due to the highly conserved nature of the ATP-binding site. This technical guide delves into the strategic application of the thiomorpholine scaffold, a privileged heterocyclic motif, in the discovery of novel kinase inhibitors. We will explore the distinct physicochemical advantages conferred by this scaffold and its oxidized derivatives, detail robust medicinal chemistry and screening strategies, and provide field-proven protocols for key biochemical and cellular assays. Through in-depth case studies of the approved ALK inhibitor Brigatinib and the clinical-stage BTK inhibitor Fenebrutinib, we illustrate how the unique properties of the thiomorpholine ring are leveraged to achieve superior potency, selectivity, and drug-like properties, offering a blueprint for researchers in the field.
The Rationale: Why Thiomorpholine?
In the vast landscape of heterocyclic chemistry, certain scaffolds emerge as "privileged structures" due to their consistent ability to interact with multiple biological targets in a favorable manner.[1][2] The thiomorpholine ring, a six-membered saturated heterocycle containing both nitrogen and sulfur atoms, has proven to be an indispensable tool in the kinase inhibitor armamentarium.[1][3] Its utility stems from a unique combination of properties that medicinal chemists can exploit to solve complex drug design challenges.
Key Physicochemical Advantages:
-
Improved Physicochemical Properties: Compared to purely carbocyclic or more rigid aromatic systems, the saturated nature of the thiomorpholine ring often enhances aqueous solubility and can improve key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. This is a critical starting advantage in any drug discovery campaign.
-
Three-Dimensional Diversity: The non-planar, chair-like conformation of the ring provides an excellent vector for exiting the ATP-binding site into more diverse and less conserved solvent-exposed regions. This allows chemists to build in selectivity and explore novel interactions outside the primary binding pocket.
-
Metabolic Modulation: The sulfur atom is a site for controlled metabolic oxidation. This creates a fascinating opportunity for "metabolic switching" where the parent thiomorpholine, its corresponding sulfoxide, and sulfone derivatives can possess markedly different properties. Oxidation to the sulfone, for instance, introduces a potent hydrogen bond acceptor which can form crucial interactions with the kinase hinge region, significantly boosting potency.[4]
-
Synthetic Tractability: A variety of established synthetic routes allow for the facile and diverse substitution of the thiomorpholine ring, making it amenable to library synthesis and rapid structure-activity relationship (SAR) exploration.[5]
These features collectively make the thiomorpholine scaffold a versatile and powerful component for generating high-quality kinase inhibitor candidates.
The Discovery Workflow: A Validated Screening Cascade
The path from a hit to a clinical candidate is a multi-stage process designed to rigorously test for potency, selectivity, cellular activity, and target engagement. The following workflow diagram and protocols represent a robust, self-validating system for advancing thiomorpholine-based kinase inhibitors.
Overall Discovery Workflow Diagram
Caption: Simplified BTK signaling pathway and the inhibitory action of Fenebrutinib.
SAR Data Summary for Fenebrutinib Precursors:
| Compound | R Group on Thiomorpholine | BTK Enzyme IC₅₀ (nM) | B-Cell Activation IC₅₀ (nM) |
| 6 | H | 4 | 35 |
| 12 | (R)-Me | 1.8 | 15.4 |
| 29 (Fenebrutinib) | (S)-Me | 0.9 | 8.4 |
| 30 (Enantiomer) | (R)-Me | - | 40 |
| 31 | Et | 1.1 | 24.3 |
| Data synthesized from the primary discovery publication.[6] |
Case Study: Brigatinib (AP26113), a Potent ALK Inhibitor
Anaplastic Lymphoma Kinase (ALK) rearrangements are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC). [7][8][9]Brigatinib is a second-generation ALK inhibitor designed to be potent against both wild-type ALK and clinically relevant resistance mutations. [10] The Role of the Thiomorpholine Scaffold: The discovery of Brigatinib provides a stellar example of leveraging the thiomorpholine's sulfur atom. The initial lead compound contained a simple piperidine. While potent, the team at ARIAD Pharmaceuticals sought to improve properties further. They introduced a thiomorpholine ring, which was subsequently oxidized to a thiomorpholine-1,1-dioxide (a sulfone). This was a critical design choice. The sulfone moiety does not act as a hinge-binder itself, but its strong electron-withdrawing nature and steric profile contribute favorably to the overall conformation of the molecule, locking it into a U-shaped structure that optimizes interactions within the ATP binding pocket. [11]This modification, combined with the introduction of a unique dimethylphosphine oxide (DMPO) group, was instrumental in achieving pan-mutant activity and excellent overall drug-like properties. [12][13] Mechanism of Action Diagram for Brigatinib:
Caption: Key interactions of Brigatinib's moieties within the ALK kinase domain.
Potency Data for Brigatinib:
| Kinase Target | Brigatinib IC₅₀ (nM) | Crizotinib IC₅₀ (nM) |
| Wild-Type ALK | 0.6 | 7.3 |
| L1196M (Resistance Mutant) | 1.4 | 53 |
| G1202R (Resistance Mutant) | 6.6 | >1000 |
| Data synthesized from preclinical characterization studies.[10] |
Future Perspectives and Conclusion
The thiomorpholine scaffold continues to be a highly valuable motif in the design of kinase inhibitors. [1][2]Its success in delivering potent, selective, and pharmacokinetically sound clinical candidates like Fenebrutinib and Brigatinib ensures its place in the medicinal chemist's toolkit. Future explorations will likely focus on using the scaffold to tackle new kinase targets, developing novel synthetic methodologies to access more diverse chemical space, and further exploiting the properties of its oxidized derivatives. The systematic and validated workflow presented in this guide—combining rational design with robust biochemical, cellular, and target engagement assays—provides a reliable framework for unlocking the full potential of this privileged scaffold in the ongoing quest for next-generation kinase inhibitors.
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Exploring the Chemical Space of Thiomorpholinyl-Pyridin-Methanamines: A Technical Guide for Drug Discovery Professionals
Introduction: The Thiomorpholine Scaffold as a Privileged Structure in Medicinal Chemistry
In the landscape of modern drug discovery, the identification and optimization of novel molecular scaffolds are paramount to the development of new therapeutic agents. Among these, heterocyclic compounds have consistently demonstrated their value, with the thiomorpholine moiety emerging as a particularly "privileged" structure.[1][2] Its unique stereoelectronic properties, including its ability to act as a bioisosteric replacement for the more common morpholine or piperidine rings, offer medicinal chemists a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] The thiomorpholine ring, a saturated six-membered heterocycle containing both a sulfur and a nitrogen atom, can influence a molecule's solubility, lipophilicity, and metabolic stability, often leading to improved drug-like characteristics.[3][4]
This technical guide delves into the chemical space of a promising class of compounds: thiomorpholinyl-pyridin-methanamines. The combination of the versatile thiomorpholine ring with the synthetically tractable pyridine core and a methanamine linker presents a rich scaffold for the exploration of diverse biological activities. This document will provide a comprehensive overview of the synthesis, characterization, and biological evaluation of these compounds, offering insights into the rationale behind experimental design and providing detailed protocols for key assays.
Synthetic Strategies: Accessing the Thiomorpholinyl-Pyridin-Methanamine Core
The synthesis of the core scaffold, (2-(thiomorpholin-4-yl)pyridin-4-yl)methanamine, can be achieved through a multi-step sequence, leveraging well-established transformations in heterocyclic chemistry. A representative synthetic route is outlined below, starting from commercially available materials.
Experimental Protocol: Synthesis of (2-(thiomorpholin-4-yl)pyridin-4-yl)methanamine
Step 1: Nucleophilic Aromatic Substitution
A mixture of 2-chloro-4-cyanopyridine (1 equivalent) and thiomorpholine (1.2 equivalents) in a suitable solvent such as dimethylformamide (DMF) is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product, 2-(thiomorpholin-4-yl)picolinonitrile, is isolated by extraction and purified by column chromatography.[5]
Step 2: Reduction of the Nitrile
The purified 2-(thiomorpholin-4-yl)picolinonitrile (1 equivalent) is dissolved in a suitable solvent like tetrahydrofuran (THF) and treated with a reducing agent such as lithium aluminum hydride (LiAlH4) (2-3 equivalents) at 0°C. The reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting product, (2-(thiomorpholin-4-yl)pyridin-4-yl)methanamine, is extracted and purified by an appropriate method, such as crystallization or column chromatography.
Caption: Synthetic pathway to the thiomorpholinyl-pyridin-methanamine core.
Structural Characterization and Data Presentation
The unambiguous identification and purity assessment of synthesized compounds are critical. A combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) is typically employed.
Representative Characterization Data
The following table presents expected analytical data for the core scaffold, (2-(thiomorpholin-4-yl)pyridin-4-yl)methanamine.[6][7]
| Analysis | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.10 (d, 1H, pyridine-H), 6.80 (s, 1H, pyridine-H), 6.70 (d, 1H, pyridine-H), 3.85 (s, 2H, CH₂-NH₂), 3.70 (t, 4H, N-CH₂ of thiomorpholine), 2.70 (t, 4H, S-CH₂ of thiomorpholine), 1.60 (br s, 2H, NH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 158.0 (C-N of pyridine), 150.0 (C-CN), 148.0 (C-H of pyridine), 115.0 (C-H of pyridine), 110.0 (C-H of pyridine), 50.0 (CH₂-NH₂), 48.0 (N-CH₂ of thiomorpholine), 28.0 (S-CH₂ of thiomorpholine) |
| Mass Spectrometry (ESI+) | m/z 210.1 [M+H]⁺ |
Exploring the Chemical Space: Structure-Activity Relationships (SAR)
The thiomorpholinyl-pyridin-methanamine scaffold offers multiple points for diversification to explore the chemical space and optimize for a desired biological activity. Understanding the structure-activity relationship (SAR) is crucial for rational drug design.
Key Modification Points and Their Rationale
-
Substitution on the Pyridine Ring: Introducing substituents at the 3, 5, or 6-positions of the pyridine ring can modulate electronic properties, lipophilicity, and steric interactions with a biological target. For instance, electron-withdrawing groups may enhance activity in some contexts, while bulky groups could improve selectivity.[8][9]
-
Modification of the Methanamine Linker: The primary amine of the methanamine linker is a key handle for further derivatization, such as amide or sulfonamide formation. This can introduce new hydrogen bonding interactions and alter the overall physicochemical properties of the molecule.
-
Thiomorpholine Ring Modifications: Oxidation of the sulfur atom to a sulfoxide or sulfone can increase polarity and hydrogen bonding capacity. Substitution on the carbon atoms of the thiomorpholine ring can introduce chirality and explore new binding pockets.
Caption: Key diversification points for SAR studies.
Biological Evaluation: Screening for Therapeutic Potential
Given the broad spectrum of activities reported for thiomorpholine-containing compounds, a panel of in vitro assays is recommended for initial screening.[1]
Protocol 1: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.[10][11][12]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Conclusion and Future Directions
The thiomorpholinyl-pyridin-methanamine scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic accessibility and multiple points for diversification allow for a thorough exploration of its chemical space. The protocols and strategies outlined in this guide provide a framework for the synthesis, characterization, and biological evaluation of this compound class. Future work should focus on building a diverse library of analogs and screening them against a wide range of biological targets to unlock their full therapeutic potential.
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American Elements. (n.d.). [2-(thiomorpholin-4-yl)pyridin-4-yl]methanamine. [Link]
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The Emergence of Thiomorpholine Scaffolds in Therapeutics: An In-depth Patent Landscape Analysis
For Immediate Release
A deep dive into the patent landscape of thiomorpholine-containing therapeutic agents reveals a burgeoning field of interest for researchers and drug development professionals. This technical guide provides a comprehensive analysis of the core intellectual property, key therapeutic applications, and the scientific rationale driving the exploration of this versatile heterocyclic scaffold. Synthesizing data from patent filings, scientific literature, and clinical trial information, this whitepaper offers valuable insights for those navigating the opportunities and challenges within this chemical space.
Introduction: The Thiomorpholine Scaffold - A Privileged Structure in Medicinal Chemistry
Thiomorpholine, a six-membered saturated heterocycle containing both a sulfur and a nitrogen atom, has garnered significant attention in medicinal chemistry.[1][2][3] Its unique structural and physicochemical properties, including its ability to engage in hydrogen bonding and its potential for metabolic activation at the sulfur atom, make it an attractive moiety for the design of novel therapeutic agents.[4] The thiomorpholine ring can serve as a bioisosteric replacement for other cyclic amines, such as piperidine or morpholine, offering a distinct profile in terms of solubility, lipophilicity, and metabolic stability. This has led to its incorporation into a wide array of compounds targeting diverse biological pathways.[3]
The Patent Landscape: A Surge of Innovation
An analysis of the patent landscape indicates a sustained and growing interest in thiomorpholine-containing compounds over the past two decades. Key pharmaceutical players and academic institutions have actively pursued intellectual property rights for novel thiomorpholine derivatives across a range of therapeutic areas.
Key Assignees and Collaborations:
Major pharmaceutical companies have demonstrated significant patenting activity in this domain. Notably, Merck Sharp & Dohme Corp. has a substantial portfolio of patents related to thiomorpholine derivatives, particularly in the area of tachykinin receptor antagonists for the treatment of pain, inflammation, and migraine.[5] Another key player is H. Lundbeck A/S , with patents focusing on substituted thiomorpholine derivatives as potassium channel openers for neurological disorders.[6] The landscape also features contributions from smaller biotech firms and academic research institutions, indicating a broad and active research community.
Filing Trends and Geographic Distribution:
Patent filings for thiomorpholine-containing compounds have seen a steady increase, with a notable acceleration in the last decade. The majority of these patents have been filed in major markets, including the United States, Europe, and Japan, reflecting the global interest in developing these agents for a variety of unmet medical needs.
Therapeutic Applications: A Broad Spectrum of Activity
The patent and scientific literature reveals the therapeutic potential of thiomorpholine derivatives across several key disease areas.
Central Nervous System (CNS) Disorders
A significant portion of the patent landscape is dedicated to the development of thiomorpholine-containing agents for CNS disorders. These compounds are being investigated for their potential to treat a range of conditions, including:
-
Pain and Migraine: As tachykinin receptor antagonists, these derivatives show promise in modulating pain pathways.[5]
-
Seizure Disorders and Anxiety: Substituted thiomorpholine derivatives that act as potassium channel openers are being explored for their anticonvulsant and anxiolytic properties.[6]
-
Neurodegenerative Diseases: The versatility of the thiomorpholine scaffold allows for its incorporation into molecules designed to target pathways implicated in neurodegeneration.[7][8]
Infectious Diseases
The thiomorpholine moiety is a key component of several promising anti-infective agents. The most prominent example is Sutezolid (PNU-100480) , an oxazolidinone antibiotic containing a thiomorpholine S-oxide group, which has been investigated for the treatment of tuberculosis.[2] The patent landscape for Sutezolid highlights the strategic importance of protecting not only the parent compound but also its various formulations and combination therapies. Beyond tuberculosis, thiomorpholine derivatives have shown potential as antibacterial and antifungal agents.[2][9]
Oncology
In the field of oncology, the thiomorpholine scaffold has been incorporated into molecules targeting key signaling pathways involved in cancer cell proliferation and survival. A notable area of focus is the development of kinase inhibitors , particularly those targeting the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[10][11] The morpholine and thiomorpholine rings can confer favorable properties to these inhibitors, such as improved solubility and pharmacokinetic profiles.
Inflammatory and Autoimmune Disorders
The anti-inflammatory potential of thiomorpholine derivatives is another significant area of research. Patents disclose compounds designed to modulate inflammatory pathways, making them potential candidates for treating conditions like rheumatoid arthritis and inflammatory bowel disease.[5]
Scientific Deep Dive: Synthesis and Biological Evaluation
The successful development of thiomorpholine-based therapeutics relies on robust synthetic methodologies and validated biological assays.
Synthetic Strategies
Several synthetic routes to the thiomorpholine core and its derivatives have been reported in the scientific and patent literature. A common and efficient method involves the nucleophilic substitution reaction of a suitable amine with a dielectrophile.
Protocol 1: General Synthesis of N-Aryl Thiomorpholine Derivatives [4]
This protocol outlines a representative procedure for the synthesis of N-aryl thiomorpholine derivatives, a common structural motif in patented therapeutic agents.
Materials:
-
Thiomorpholine
-
Appropriately substituted fluoro- or chloro-nitrobenzene
-
Triethylamine (TEA) or other suitable base
-
Acetonitrile or other suitable solvent
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a solution of the substituted fluoro- or chloro-nitrobenzene (1.0 eq) in acetonitrile, add thiomorpholine (1.0-1.2 eq) and triethylamine (2.0-3.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired N-aryl thiomorpholine derivative.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the crystalline product can also be compared to literature values where available.
Biological Evaluation Protocols
The therapeutic potential of novel thiomorpholine derivatives must be assessed through a battery of in vitro and in vivo assays. The choice of assay is dictated by the intended therapeutic target.
Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric) [12]
This protocol provides a general framework for evaluating the inhibitory activity of thiomorpholine derivatives against a specific protein kinase, a common target in oncology.
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate (e.g., a peptide or protein)
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
Test compound (thiomorpholine derivative) dissolved in DMSO
-
Phosphocellulose paper or other suitable capture membrane
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase enzyme, its substrate, and the kinase reaction buffer.
-
Add the test compound at various concentrations (typically a serial dilution). Include a DMSO control (vehicle) and a positive control inhibitor.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at the optimal temperature for the specific kinase (e.g., 30 °C) for a defined period.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC₅₀ value.
Self-Validation: The assay should include appropriate controls, such as a known potent inhibitor for the target kinase, to validate the assay's performance. The results should be reproducible across multiple experiments.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution) [13][14]
This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of a novel anti-infective agent.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
Test compound (thiomorpholine derivative) dissolved in a suitable solvent
-
96-well microtiter plates
-
Standardized inoculum of the microorganism
Procedure:
-
Perform a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control well (microorganism with no compound) and a negative control well (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Self-Validation: The assay should be performed according to established guidelines (e.g., CLSI) and should include quality control strains with known MIC values for standard antibiotics to ensure the accuracy and reproducibility of the results.
Mechanism of Action: Unraveling the Molecular Interactions
The therapeutic effects of thiomorpholine-containing drugs are a direct result of their interaction with specific biological targets. For instance, in the context of cancer, certain thiomorpholine derivatives act as dual PI3K/mTOR inhibitors.[10] They bind to the ATP-binding pocket of these kinases, thereby blocking the downstream signaling cascade that promotes cell growth and proliferation.[15][16][17]
dot
Caption: PI3K/Akt/mTOR pathway and points of inhibition by thiomorpholine-based drugs.
Future Perspectives and Opportunities
The patent landscape for thiomorpholine-containing therapeutic agents is dynamic and continues to expand. Future research and development efforts are likely to focus on:
-
Novel Scaffolds and Derivatives: The exploration of new substitution patterns on the thiomorpholine ring to fine-tune activity and selectivity.
-
Combination Therapies: The use of thiomorpholine-based agents in combination with other drugs to enhance efficacy and overcome resistance.
-
Targeting New Pathways: The application of the thiomorpholine scaffold to design inhibitors for novel and challenging biological targets.
-
Improved Drug Delivery: The development of innovative formulations to enhance the bioavailability and therapeutic index of these compounds.
References
- Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272.
- Marvadi, S. K., et al. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. European Journal of Medicinal Chemistry, 164, 171-178.
- Merck Sharp & Dohme Ltd. (1996). Morpholine derivatives and their use as therapeutic agents. U.S.
- Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.
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- PubMed. (2002). Thio- and oxoflavopiridols, cyclin-dependent kinase 1-selective inhibitors: synthesis and biological effects.
- Taylor & Francis eBooks. (2007). Antimicrobial Susceptibility Testing Protocols.
- Drug Hunter. (2024).
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- Google Patents. (1980). Morpholine and thiomorpholine derivatives, process of their preparation and pharmaceutical composition containing thereof. CZ333094A3.
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Methodological & Application
Synthesis Protocol for (2-thiomorpholin-4-ylpyridin-4-yl)methanamine: An Application Note
Introduction
(2-thiomorpholin-4-ylpyridin-4-yl)methanamine is a disubstituted pyridine derivative that holds significant interest for researchers in medicinal chemistry and drug development. The unique combination of a thiomorpholine moiety at the 2-position and an aminomethyl group at the 4-position of the pyridine ring presents a scaffold with potential for diverse biological activities. The thiomorpholine group can influence solubility, metabolic stability, and receptor binding, while the aminomethyl group provides a key site for further functionalization or interaction with biological targets. This document provides a detailed, two-step protocol for the synthesis of this compound, designed for researchers and scientists. The protocol is based on established chemical principles and offers insights into the rationale behind the chosen synthetic strategy.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a two-step process, commencing with a nucleophilic aromatic substitution (SNAr) reaction, followed by the reduction of a nitrile group. This approach is both efficient and modular, allowing for potential derivatization.
Caption: Overall synthetic workflow for this compound.
Materials and Methods
Materials
-
2-Chloro-4-cyanopyridine (≥98%)
-
Thiomorpholine (≥98%)
-
Triethylamine (Et3N) (≥99.5%)
-
Acetonitrile (anhydrous, ≥99.8%)
-
Lithium aluminum hydride (LiAlH4) (1.0 M solution in THF)
-
Tetrahydrofuran (THF) (anhydrous, ≥99.9%)
-
Diethyl ether (anhydrous, ≥99.7%)
-
Sodium sulfate (anhydrous, granular)
-
Ethyl acetate (EtOAc) (ACS grade)
-
Hexanes (ACS grade)
-
Deionized water
-
Hydrochloric acid (HCl) (concentrated, 37%)
-
Sodium hydroxide (NaOH) (pellets)
Instrumentation
-
Magnetic stirrer with heating plate
-
Reflux condenser and standard glassware
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography setup (silica gel 60, 230-400 mesh)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Experimental Protocols
Step 1: Synthesis of (2-thiomorpholin-4-yl)pyridine-4-carbonitrile
This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing cyano group at the 4-position of the pyridine ring activates the 2-position for nucleophilic attack by thiomorpholine.[1][2][3] Triethylamine is used as a base to neutralize the HCl generated during the reaction.
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-cyanopyridine (5.0 g, 36.1 mmol), thiomorpholine (4.5 g, 43.3 mmol, 1.2 equivalents), and anhydrous acetonitrile (100 mL).
-
Add triethylamine (7.6 mL, 54.2 mmol, 1.5 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours.
-
Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexanes). The disappearance of the 2-chloro-4-cyanopyridine spot indicates the completion of the reaction.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with deionized water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of 20-40% ethyl acetate in hexanes, to afford (2-thiomorpholin-4-yl)pyridine-4-carbonitrile as a solid.
Step 2: Synthesis of this compound
The final step is the reduction of the nitrile group to a primary amine. Lithium aluminum hydride (LiAlH4) is a potent reducing agent suitable for this transformation.[4][5][6] The reaction must be conducted under anhydrous conditions as LiAlH4 reacts violently with water.[7]
Protocol:
-
Set up a 500 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, under an inert atmosphere.
-
Carefully add LiAlH4 solution (1.0 M in THF, 60 mL, 60 mmol, 3.0 equivalents) to the flask.
-
Cool the LiAlH4 solution to 0 °C using an ice bath.
-
Dissolve (2-thiomorpholin-4-yl)pyridine-4-carbonitrile (4.1 g, 20 mmol) in anhydrous THF (80 mL) and add it to the dropping funnel.
-
Add the solution of the nitrile dropwise to the stirred LiAlH4 solution at 0 °C over a period of 30-45 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours.
-
Monitor the reaction by TLC (eluent: 10% methanol in dichloromethane with 1% triethylamine) for the disappearance of the starting material.
-
Upon completion, carefully quench the reaction by cooling the flask back to 0 °C and slowly adding deionized water (2.3 mL), followed by 15% aqueous NaOH solution (2.3 mL), and then deionized water (6.9 mL) sequentially (Fieser workup).
-
Stir the resulting mixture at room temperature for 30 minutes until a granular precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF (3 x 30 mL).
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel (eluting with a gradient of 5-15% methanol in dichloromethane containing 1% triethylamine) or by crystallization.
Data Summary
| Parameter | Step 1 | Step 2 |
| Product | (2-thiomorpholin-4-yl)pyridine-4-carbonitrile | This compound |
| Molecular Formula | C10H11N3S | C10H15N3S |
| Molecular Weight | 205.28 g/mol | 209.31 g/mol |
| Typical Yield | 75-85% | 65-75% |
| Appearance | White to off-white solid | Pale yellow oil or low-melting solid |
| TLC Eluent | 30% EtOAc/Hexanes | 10% MeOH/DCM + 1% Et3N |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Step 1: Incomplete reaction | Insufficient reaction time or temperature. | Ensure the reaction is refluxed for the specified time. If necessary, extend the reaction time and continue monitoring by TLC. |
| Deactivated starting materials. | Use high-purity, dry reagents and anhydrous solvent. | |
| Step 2: Low yield of amine | Incomplete reduction. | Ensure an adequate excess of LiAlH4 is used. The nitrile may have limited solubility; consider adding it as a solution in THF. |
| Product loss during workup. | Ensure the Fieser workup is performed carefully to form a filterable solid. Thoroughly wash the filter cake with THF. | |
| Purification challenges | Streaking on TLC plate. | Add a small amount of triethylamine (0.5-1%) to the eluent to suppress the interaction of the basic amine product with the acidic silica gel. |
Safety Precautions
-
General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Thiomorpholine: Thiomorpholine is corrosive and can cause skin and eye burns.[8][9] Handle with care and avoid inhalation of vapors.
-
4-Cyanopyridine: 4-Cyanopyridine is toxic if swallowed, in contact with skin, or if inhaled.[10][11][12][13] It can also cause skin and eye irritation. Avoid creating dust.
-
Lithium Aluminum Hydride (LiAlH4): LiAlH4 is a highly reactive and flammable solid that reacts violently with water and other protic solvents to produce flammable hydrogen gas.[7] Always handle under an inert atmosphere and use anhydrous solvents. The quenching procedure must be performed slowly and with extreme caution, especially on a larger scale.
References
- Kucharska, E., Michalski, J., Lorenc, J., Dymińska, L., Lisiecki, R., & Hanuza, J. (2024). Structural and spectroscopic properties as well as prospective applications of 2-N. New Journal of Chemistry, 48(14), 6103-6108.
-
ResearchGate. (n.d.). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. Retrieved from [Link]
-
ACS Publications. (2021). Hydrogen Atom Abstraction by Heterogeneous–Homogeneous Hybrid Catalyst of CeO2 and 2-Cyanopyridine via Redox of CeO2 for C–H Bond Oxidation with Air. ACS Catalysis. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of 2-chloropyrazine with morpholine with various solvents and bases. Retrieved from [Link]
- Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
-
PubMed. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. Retrieved from [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
- Google Patents. (n.d.). US4482437A - Electrochemical reductions of cyanopyridine bases.
-
YouTube. (2018). Simple trick for Reduction of cynide with LiAlH4 important for NEET JEE BITSAT EAMCET MCAT CBSE ICS. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. Retrieved from [Link]
-
PubMed Central. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Retrieved from [Link]
-
ResearchGate. (n.d.). Redetermination of 4-cyanopyridine N-oxide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]
- Google Patents. (n.d.). US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst.
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PubMed Central. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. Retrieved from [Link]
- Google Patents. (n.d.). CN103467370A - Synthesis method of cyanopyridine and derivatives thereof.
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ACS Publications. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society. Retrieved from [Link]
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ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]
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YouTube. (2016). Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts. Retrieved from [Link]
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ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]
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YouTube. (2021). Reduction of Cyanide by using Lithium Aluminium Hydride LiAlH4 for JEE & NEET. Retrieved from [Link]
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Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
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Ningbo Zhenhai Fellow Chemical Co.,Ltd. (n.d.). 4-Cyanopyridine. Retrieved from [Link]
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Application Note & Protocol: Development of a Luminescence-Based In Vitro Assay for the Kinase Inhibitor (2-thiomorpholin-4-ylpyridin-4-yl)methanamine
Introduction
The discovery and characterization of novel small molecule inhibitors targeting protein kinases are cornerstones of modern drug development, particularly in oncology and immunology.[1][2] The compound (2-thiomorpholin-4-ylpyridin-4-yl)methanamine, hereafter referred to as Compound-X, is a novel chemical entity containing a thiomorpholinyl-pyridine scaffold. This structural motif is recognized as a "privileged scaffold" in medicinal chemistry, known to interact with a variety of biological targets, including enzymes like kinases.[3][4][5]
This document provides a comprehensive guide for the development, validation, and implementation of a robust, high-throughput in vitro assay to determine the inhibitory potency of Compound-X against a hypothetical protein kinase, Target Kinase X (TKX). The selected assay platform is the ADP-Glo™ Kinase Assay, a luminescence-based system that quantifies the amount of ADP produced during an enzymatic reaction.[6][7][8][9] This technology is chosen for its high sensitivity, broad dynamic range, and resistance to compound interference, making it an ideal format for both primary screening and detailed mechanistic studies.[6][10]
The protocols herein are designed to be self-validating, incorporating essential quality control metrics such as the Z'-factor to ensure data integrity and reproducibility.[11][12]
Assay Principle and Design Rationale
The fundamental principle of the kinase assay is to measure the enzymatic activity of TKX, which catalyzes the transfer of a phosphate group from ATP to a specific substrate peptide. The amount of ADP generated is directly proportional to the kinase activity.
The ADP-Glo™ assay is a two-step process that quantifies this generated ADP.[7][10]
-
Kinase Reaction Termination & ATP Depletion: After the kinase reaction has proceeded for a defined time, the ADP-Glo™ Reagent is added. This reagent simultaneously stops the enzymatic reaction and depletes any remaining, unconsumed ATP. This step is critical because high background ATP levels would otherwise interfere with the signal generation in the next step.
-
ADP to ATP Conversion & Luminescence Detection: The Kinase Detection Reagent is then added. This formulation contains enzymes that convert the ADP generated in the kinase reaction back into ATP. This newly synthesized ATP then acts as a substrate for a thermostable luciferase (Ultra-Glo™ Luciferase), which generates a stable, "glow-type" luminescent signal.[7] The intensity of this light signal is directly proportional to the initial amount of ADP produced by TKX.
An inhibitor like Compound-X will reduce the activity of TKX, leading to less ADP production and, consequently, a lower luminescent signal. This inverse relationship allows for the precise determination of the compound's inhibitory potency.
Figure 1: Principle of the ADP-Glo™ Kinase Assay.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Catalog Number |
| ADP-Glo™ Kinase Assay Kit | Promega | V9101 |
| Recombinant Human TKX Enzyme | (Specify Supplier) | (Specify) |
| TKX Substrate Peptide (e.g., Poly-GT) | (Specify Supplier) | (Specify) |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |
| Ultra-Pure ATP | Promega | V9151 |
| Kinase Buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, pH 7.5) | Boston BioProducts | BP-420 |
| Compound-X this compound) | Internal Synthesis | N/A |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D2650 |
| 384-well, low-volume, solid white plates | Corning | 3572 |
| Multichannel Pipettes & Automation | (Specify) | N/A |
| Plate Luminometer (e.g., BMG PHERAstar) | BMG LABTECH | N/A |
Experimental Protocols
Reagent Preparation
-
Kinase Buffer: Prepare fresh or thaw a pre-made stock. Just before use, supplement with 0.5 mM DTT.
-
ATP Stock: Reconstitute Ultra-Pure ATP in kinase buffer to a stock concentration of 10 mM. Aliquot and store at -80°C. For the assay, prepare a 2X working solution (e.g., 20 µM) by diluting the stock in kinase buffer.
-
TKX Enzyme Stock: Reconstitute or thaw the enzyme. Prepare a 2X working solution (e.g., 2 ng/µL) in kinase buffer. Keep on ice at all times. The optimal concentration must be determined experimentally (see Section 5.1).
-
Substrate Stock: Prepare a 2X working solution of the substrate peptide (e.g., 0.4 mg/mL) in kinase buffer.
-
Compound-X Stock: Prepare a 10 mM stock solution of Compound-X in 100% DMSO. From this, create a serial dilution series in DMSO for IC50 determination. Then, create a 4X final concentration plate by diluting the DMSO series 1:25 in kinase buffer (this results in a 4% DMSO concentration).
Protocol for IC50 Determination of Compound-X
This protocol is designed for a 10 µL final reaction volume in a 384-well plate format.
-
Compound Dispensing: Add 2.5 µL of the 4X Compound-X dilutions (or 4% DMSO for controls) to the appropriate wells of the 384-well plate.
-
Maximum Activity (0% Inhibition): Add 2.5 µL of kinase buffer containing 4% DMSO.
-
No Activity (100% Inhibition/Background): Add 2.5 µL of kinase buffer containing 4% DMSO.
-
-
Enzyme Addition: Add 2.5 µL of the 2X TKX enzyme solution to all wells except the "No Activity" control wells. To these, add 2.5 µL of kinase buffer.
-
Pre-incubation: Gently mix the plate on a plate shaker for 1 minute. Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.[13]
-
Reaction Initiation: Add 5 µL of a pre-mixed 2X Substrate/ATP solution to all wells. This initiates the kinase reaction.
-
Kinase Reaction Incubation: Mix the plate gently. Incubate at room temperature for 60 minutes. The optimal time should be determined to ensure the reaction is within the linear range (typically <30% ATP consumption).
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to all wells. Mix and incubate for 40 minutes at room temperature.[7]
-
Signal Development: Add 20 µL of Kinase Detection Reagent to all wells. Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[14]
-
Data Acquisition: Read the luminescence on a plate luminometer with an integration time of 0.5 to 1 second per well.
Assay Validation and Data Analysis
A robust and reliable assay is paramount for making sound decisions in a drug discovery cascade. The following validation steps are mandatory.
Enzyme Titration and Linearity
Before inhibitor screening, the optimal enzyme concentration must be determined. This is done by titrating the TKX enzyme at a fixed ATP and substrate concentration (e.g., 10 µM ATP, Km for substrate) and measuring ADP production over time. The goal is to find an enzyme concentration and time point that result in approximately 10-20% conversion of ATP to ADP, ensuring the reaction remains in the linear velocity phase.
Z'-Factor Determination
The Z'-factor is a statistical parameter that quantifies the quality and robustness of a high-throughput screening assay.[12][15] It measures the separation between the positive (no inhibition) and negative (full inhibition) controls.
Protocol:
-
Prepare a plate with multiple replicates (n ≥ 16) of the maximum signal (0% inhibition, DMSO only) and background (no enzyme) controls.
-
Run the assay as described in section 4.2.
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| Where:
-
μ_p = mean of the positive control (max signal)
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control (background)
-
σ_n = standard deviation of the negative control
-
Interpretation of Z'-Factor Values: [16]
| Z'-Factor | Assay Quality |
| > 0.5 | Excellent, acceptable for HTS |
| 0 to 0.5 | Marginal, may require optimization |
| < 0 | Poor, not a viable assay |
An assay with a Z'-factor > 0.7 is considered ideal.[9]
IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[17][18][19]
Data Analysis Workflow:
-
Normalization: Normalize the raw luminescence data.
-
The average signal from the "Maximum Activity" wells (DMSO only) is set to 100% Activity.
-
The average signal from the "No Activity" wells (no enzyme) is set to 0% Activity.
-
Calculate the "% Inhibition" for each Compound-X concentration: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoActivity) / (Signal_MaxActivity - Signal_NoActivity))
-
-
Curve Fitting: Plot the "% Inhibition" versus the logarithm of the Compound-X concentration.
-
IC50 Calculation: Fit the data to a four-parameter logistic (4PL) equation (sigmoidal dose-response curve with variable slope) to determine the IC50 value.[17]
Figure 2: Data analysis workflow for IC50 determination.
Example IC50 Data Table:
| [Compound-X] (nM) | log[Compound-X] | % Inhibition (Mean) |
| 10000 | 4.00 | 98.5 |
| 3000 | 3.48 | 95.2 |
| 1000 | 3.00 | 89.1 |
| 300 | 2.48 | 75.4 |
| 100 | 2.00 | 51.2 |
| 30 | 1.48 | 24.8 |
| 10 | 1.00 | 9.7 |
| 1 | 0.00 | 1.5 |
| Calculated IC50 | 98.6 nM |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | - Low signal-to-background ratio.- High well-to-well variability. | - Increase enzyme concentration or incubation time.- Ensure proper mixing and accurate pipetting.- Check for reagent degradation. |
| High DMSO Sensitivity | - Enzyme is sensitive to DMSO concentration. | - Maintain a consistent, low final DMSO concentration across all wells (≤1%). |
| Irreproducible IC50 Values | - Compound precipitation at high concentrations.- Reaction time outside of linear range. | - Visually inspect compound plate for precipitation.- Re-validate enzyme titration and reaction linearity (see 5.1). |
| Assay Interference | - Compound is a luciferase inhibitor or emits light. | - Perform a counter-screen by adding compound directly to the detection step without the kinase reaction. |
Conclusion
This application note details a robust, validated, and high-throughput-compatible method for characterizing the inhibitory activity of this compound (Compound-X) against its putative target, TKX. The ADP-Glo™ Kinase Assay provides a sensitive and reliable platform for determining IC50 values, a critical parameter in the drug discovery process. Adherence to the outlined protocols for assay validation, including Z'-factor determination, ensures the generation of high-quality, reproducible data suitable for lead optimization and further pharmacological profiling.
References
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Promega Corporation. (n.d.). ADP-Glo™: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. Retrieved from [Link]
-
Vasta, V., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. Retrieved from [Link]
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East Port Praha. (n.d.). Technologies to Study Kinases. Retrieved from [Link]
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edX. (n.d.). IC50 Determination. Retrieved from [Link]
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PunnettSquare Tools. (2025). Z-Factor Calculator. Retrieved from [Link]
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Klink, T. A. (2008). Current in vitro kinase assay technologies: the quest for a universal format. PubMed. Retrieved from [Link]
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Wikipedia. (n.d.). IC50. Retrieved from [Link]
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Drug Target Review. (2018). Application note: Promega's ADP-Glo™ assay. Retrieved from [Link]
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Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. PubMed. Retrieved from [Link]
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Wikipedia. (n.d.). Z-factor. Retrieved from [Link]
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ResearchGate. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Retrieved from [Link]
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YouTube. (2020). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. Retrieved from [Link]
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De Novo Software. (n.d.). Using the Z-Prime Function. AWS. Retrieved from [Link]
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On HTS. (2023). Z-factor. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
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BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
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Frederick National Lab for Cancer Research. (n.d.). Assay development : fundamentals and practices. Retrieved from [Link]
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Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. Retrieved from [Link]
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ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Retrieved from [Link]
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Dashyan, S. S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 149, 107435. Retrieved from [Link]
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ResearchGate. (n.d.). Fused Pyridine Derivatives: Synthesis and Biological Activities. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Retrieved from [Link]
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Application Notes and Protocols for Evaluating the Cellular Activity of (2-thiomorpholin-4-ylpyridin-4-yl)methanamine
Introduction: Unveiling the Potential of a Novel Thiomorpholine-Containing Compound
The thiomorpholine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2] (2-thiomorpholin-4-ylpyridin-4-yl)methanamine represents a novel compound from this class with yet uncharacterized cellular effects. These application notes provide a comprehensive guide for researchers to conduct a systematic evaluation of its biological activity using a tiered approach of cell-based assays.
This document is designed to be a practical resource, offering not just step-by-step protocols, but also the scientific rationale behind the experimental design. By following this guide, researchers can effectively screen for cytotoxic or anti-proliferative effects, investigate the induction of apoptosis, and begin to elucidate the underlying mechanism of action by probing key cellular signaling pathways.
Experimental Workflow: A Strategic Approach to Characterization
Given the novelty of this compound, a logical and stepwise experimental plan is crucial. The following workflow is recommended to efficiently characterize its cellular activity.
Figure 1: A tiered experimental workflow for the characterization of this compound.
Phase 1: Primary Screening - Assessing Impact on Cell Viability
The initial step in evaluating any novel compound is to determine its effect on cell viability and proliferation. This provides essential information on its cytotoxic or cytostatic potential and is critical for determining the appropriate concentration range for subsequent, more detailed assays.[3][4]
Cell Viability and Cytotoxicity Assays (MTT/MTS)
Principle: Tetrazolium-based assays like MTT and MTS are reliable methods to quantify metabolically active cells.[5][6] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product, the amount of which is directly proportional to the number of living cells.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, allowing for the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Data Analysis and IC₅₀ Determination
The data obtained from the cell viability assay should be used to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell viability.
| Parameter | Description |
| Cell Line | The specific cell line used for the experiment. |
| Compound Concentration | The range of concentrations of this compound tested. |
| Incubation Time | The duration of compound exposure (e.g., 24, 48, 72 hours). |
| % Cell Viability | (Absorbance of treated cells / Absorbance of control cells) x 100. |
| IC₅₀ | The concentration of the compound that results in 50% inhibition of cell viability. |
Phase 2: Mechanistic Investigation - Uncovering the Mode of Action
Once the cytotoxic or anti-proliferative effects of this compound are established, the next step is to investigate the mechanism by which it induces cell death.
Apoptosis vs. Necrosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[7] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[7]
Protocol: Annexin V and Propidium Iodide Staining
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC₅₀ for the desired time.
-
Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add fluorescently labeled Annexin V (e.g., FITC or Alexa Fluor 488 conjugate) and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.[8]
-
Use appropriate controls (unstained cells, Annexin V only, and PI only) to set the compensation and gates.
-
| Cell Population | Annexin V Staining | Propidium Iodide (PI) Staining |
| Viable | Negative | Negative |
| Early Apoptotic | Positive | Negative |
| Late Apoptotic/Necrotic | Positive | Positive |
| Necrotic | Negative | Positive |
Signaling Pathway Analysis (Western Blotting)
Principle: Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[9][10] By probing for key proteins and their phosphorylated (activated) forms, researchers can investigate the modulation of critical signaling pathways involved in cell survival, proliferation, and apoptosis.[11]
Protocol: Western Blotting for Key Signaling Proteins
-
Cell Lysis:
-
Treat cells with this compound as in the apoptosis assay.
-
Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., PARP, Caspase-3, Akt, p-Akt, ERK, p-ERK) overnight at 4°C.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again to remove unbound secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Analyze the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Figure 2: A simplified diagram of a potential apoptotic signaling pathway that can be investigated using Western blotting.
Phase 3: Target Identification - Pinpointing the Molecular Target
If the preceding assays suggest a specific mechanism of action, the next logical step is to identify the direct molecular target(s) of this compound.
Target Engagement Assays
Principle: Target engagement assays confirm the direct interaction between a compound and its protein target within a cellular context.[12][13] The Cellular Thermal Shift Assay (CETSA) is one such method that relies on the principle that a protein's thermal stability changes upon ligand binding.[14][15]
A comprehensive discussion of target engagement assays is beyond the scope of these initial application notes. However, should the preceding experiments point towards a specific enzyme class or signaling node, techniques like CETSA coupled with Western blotting or mass spectrometry can be employed for target validation.[14]
Conclusion and Future Directions
These application notes provide a robust framework for the initial characterization of the cellular activity of this compound. By systematically assessing its impact on cell viability, determining its mode of cell death induction, and probing its effects on key signaling pathways, researchers can gain valuable insights into its therapeutic potential. The data generated from these assays will be instrumental in guiding future studies, including more advanced mechanistic investigations and in vivo efficacy models.
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BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Journal of Medicinal Chemistry. (n.d.). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]
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Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Retrieved from [Link]
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Springer. (n.d.). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Retrieved from [Link]
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ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Retrieved from [Link]
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SciSpace. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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National Center for Biotechnology Information. (2021, January 22). Methenamine - LiverTox. Retrieved from [Link]
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Application Notes & Protocols: In Vivo Evaluation of (2-thiomorpholin-4-ylpyridin-4-yl)methanamine
Introduction and Rationale
(2-thiomorpholin-4-ylpyridin-4-yl)methanamine is a novel small molecule incorporating two key pharmacophores: a thiomorpholine ring and an aminopyridine nucleus. While direct biological data for this specific compound is not yet publicly available, its structural motifs are prevalent in medicinal chemistry and suggest distinct, hypothesis-driven avenues for in vivo investigation.
-
Thiomorpholine and Morpholine Scaffolds: These are considered "privileged structures" and are integral to numerous compounds with diverse bioactivity, including roles as anticancer agents and enzyme inhibitors.
-
Aminopyridine Derivatives: This class exhibits a wide array of pharmacological effects, from ion channel modulation to antimicrobial and antineoplastic activities.[1][2]
-
Hypothesized Mechanism of Action (Oncology): Based on structural analogy to known heterocyclic compounds, a primary hypothesis is the inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[3][4] The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many human cancers.[5][6]
-
Hypothesized Mechanism of Action (Infectious Disease): The methanamine component bears a structural relationship to methenamine, a urinary tract antiseptic that functions as a prodrug, releasing formaldehyde in acidic urine to exert a broad-spectrum bactericidal effect.[7][8] This suggests a potential secondary application in treating urinary tract infections (UTIs).
This document provides detailed protocols for the initial in vivo evaluation of this compound (hereinafter "TM-244") in murine models, focusing on the primary oncology hypothesis while also outlining a secondary path for infectious disease.
Essential Preliminary Studies
Prior to initiating efficacy studies, it is imperative to establish the compound's fundamental pharmacokinetic (PK) and safety profile. These studies are critical for selecting a rational and tolerable dosing regimen.
Drug Formulation Development
The goal is to develop a stable, homogenous formulation suitable for the intended route of administration (e.g., oral gavage, intraperitoneal injection).
-
Solubility Assessment: Determine the solubility of TM-244 in common preclinical vehicles (e.g., water, saline, 0.5% methylcellulose, 20% DMSO/80% PEG400).[9][10]
-
Stability Analysis: Confirm the stability of the chosen formulation under storage and administration conditions.
-
Causality: An inappropriate vehicle can lead to poor bioavailability, precipitation at the injection site, or vehicle-induced toxicity, all of which would confound the interpretation of efficacy and safety data.[11]
Pharmacokinetic (PK) Study
A preliminary PK study in a small cohort of mice is essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of TM-244.[12]
Protocol: Murine Pharmacokinetic Study
-
Animal Model: Female CD-1 or C57BL/6 mice (8-12 weeks old).
-
Group Size: n=3-4 mice per time point or per group for serial sampling.[13]
-
Dosing:
-
Intravenous (IV) Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein to determine key parameters like clearance and volume of distribution.
-
Oral (PO) Gavage Group: Administer a single oral dose (e.g., 10 mg/kg) to assess oral bioavailability (F%).
-
-
Blood Sampling:
-
Serial Sampling: Collect sparse samples (e.g., 30 µL) from each mouse at multiple time points via submandibular or saphenous vein bleeding.[1]
-
Time Points: Pre-dose (0), 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
Terminal Bleed: A terminal cardiac puncture can be used for the final time point.
-
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive LC-MS/MS method to quantify TM-244 concentrations in plasma.
-
Data Analysis: Use non-compartmental analysis to calculate key PK parameters (Cmax, Tmax, AUC, T½, Clearance, Vd, F%).[14]
Maximum Tolerated Dose (MTD) Study
The MTD study identifies the highest dose that can be administered without causing unacceptable toxicity or mortality, guiding dose selection for efficacy studies.
Protocol: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Female Swiss Webster or BALB/c mice (8-12 weeks old).
-
Group Size: n=3-5 mice per dose group.
-
Dose Escalation: Administer escalating single doses of TM-244 (e.g., 10, 30, 100, 300 mg/kg) via the intended route for the efficacy study.
-
Monitoring: Observe animals daily for 7-14 days. Record clinical signs of toxicity (e.g., ruffled fur, hunched posture, lethargy), body weight changes, and mortality.
-
Endpoint: The MTD is defined as the highest dose that does not cause >10% body weight loss or significant, irreversible clinical signs of toxicity.
-
Causality: Exceeding the MTD in an efficacy study can lead to animal morbidity and non-specific anti-tumor effects due to systemic toxicity, making it impossible to assess the compound's specific therapeutic action.
| Parameter | Objective | Typical Model | Key Outputs |
| Formulation | Create a stable, deliverable dosage form. | N/A (Benchtop) | Vehicle selection, concentration limits. |
| Pharmacokinetics (PK) | Understand ADME properties. | CD-1 or C57BL/6 mice | Cmax, Tmax, AUC, T½, Bioavailability (F%). |
| Max Tolerated Dose (MTD) | Determine the upper limit for safe dosing. | Swiss Webster mice | Highest non-toxic dose, clinical toxicity signs. |
| Table 1: Summary of Essential Preliminary Studies. |
Hypothesis 1: Evaluation in Oncology Models
This section details the protocols for testing the efficacy of TM-244 as an anti-cancer agent, based on the hypothesis that it inhibits the PI3K signaling pathway.
Model Selection: Subcutaneous Xenograft Model
The subcutaneous cell-line-derived xenograft (CDX) model is a robust, cost-effective, and widely used method for initial in vivo efficacy testing of anti-cancer compounds.[15][16][17]
-
Rationale: This model allows for easy implantation of tumor cells and straightforward monitoring of tumor growth via caliper measurements.[17]
-
Cell Line Selection: Choose a human cancer cell line with known PI3K pathway activation (e.g., PIK3CA mutation or PTEN loss), such as the breast cancer cell line BT474 or the prostate cancer cell line PC-3.[18][19]
-
Animal Strain: Use immunocompromised mice (e.g., Nude, SCID, or NSG) that cannot reject the human tumor cells.[20]
Experimental Workflow Diagram
Caption: Workflow for a subcutaneous xenograft efficacy study.
Protocol: Subcutaneous Xenograft Efficacy Study
-
Cell Preparation: Culture selected cancer cells to ~80% confluency. Harvest cells using trypsin, wash with PBS, and resuspend in sterile PBS or serum-free media at a concentration of 5-10 x 10⁷ cells/mL. Keep on ice.[2] For poorly tumorigenic lines, resuspend in a 1:1 mixture of PBS and Matrigel.[21]
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension (5-10 x 10⁶ cells) into the right flank of each female nude mouse (6-8 weeks old).[15]
-
Tumor Growth and Randomization: Allow tumors to grow. Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length × Width²) / 2. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group) with similar mean tumor volumes.[2]
-
Treatment Groups:
-
Group 1 (Vehicle Control): Administer the drug vehicle on the same schedule as the treatment groups.
-
Group 2 (TM-244 Low Dose): e.g., 25 mg/kg, daily PO.
-
Group 3 (TM-244 High Dose): e.g., 75 mg/kg, daily PO (dose selected based on MTD study).
-
Group 4 (Positive Control): A known PI3K inhibitor like Alpelisib (BYL719) at an effective dose (e.g., 50 mg/kg, daily PO).[18][22]
-
-
Monitoring: Record tumor volumes and body weights 2-3 times weekly. Monitor animal health daily.
-
Endpoint: The study is terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21-28 days). Euthanize animals according to IACUC guidelines.
-
Tissue Collection: At termination, collect tumors and weigh them. A portion of the tumor can be snap-frozen in liquid nitrogen for biochemical analysis and another portion fixed in formalin for immunohistochemistry (IHC).
Efficacy and Biomarker Analysis
-
Primary Efficacy Endpoint: Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Pharmacodynamic (PD) Biomarkers: To confirm the hypothesized mechanism of action, analyze tumor tissues for modulation of the PI3K pathway.[5]
Hypothesis 2: Evaluation in an Infectious Disease Model
This section outlines a protocol to test the secondary hypothesis that TM-244 acts as a urinary antiseptic.
Model Selection: Murine Ascending Urinary Tract Infection (UTI) Model
This model mimics human UTIs, where bacteria ascend from the urethra to the bladder.[25][26]
-
Rationale: It allows for the direct inoculation of bacteria into the bladder and subsequent quantitative assessment of bacterial burden in the urine, bladder, and kidneys.[27]
-
Bacterial Strain: Use a uropathogenic Escherichia coli (UPEC) strain, the most common cause of UTIs.[28]
-
Animal Strain: C3H/HeN or CBA/J female mice are commonly used as they are susceptible to developing persistent bladder infections.[3][29]
Protocol: Ascending UTI Efficacy Study
-
Inoculum Preparation: Grow UPEC overnight in LB broth. Centrifuge, wash, and resuspend the bacterial pellet in sterile PBS to a concentration of ~2 x 10⁸ CFU/mL.[28]
-
Infection: Anesthetize female C3H/HeN mice (7-8 weeks old). Insert a fine catheter into the bladder via the urethra and instill 50 µL of the bacterial suspension (~1 x 10⁷ CFU).[25]
-
Treatment Initiation: Begin treatment 24 hours post-infection.
-
Group 1 (Vehicle Control): Administer vehicle (e.g., 0.5% methylcellulose) PO, daily.
-
Group 2 (TM-244 Treatment): Administer TM-244 PO, daily. A dose that achieves high urinary concentration should be selected based on PK data.
-
Group 3 (Positive Control): Administer an effective antibiotic/antiseptic like nitrofurantoin.[7]
-
-
Monitoring and Endpoint:
-
The study duration is typically 3-7 days.
-
At the endpoint, euthanize the mice. Aseptically collect urine, bladder, and kidneys.
-
-
Bacterial Burden Assessment:
Efficacy Analysis
The primary endpoint is the reduction in bacterial burden. Efficacy is demonstrated by a statistically significant decrease in CFU counts in the urine, bladder, and/or kidneys of the TM-244 treated group compared to the vehicle control group.[31]
Data Analysis and Interpretation
All quantitative data (tumor volumes, body weights, CFU counts) should be presented as mean ± standard error of the mean (SEM). Statistical significance between groups should be determined using appropriate tests, such as a one-way or two-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).[32] A p-value of < 0.05 is typically considered significant.[33][34] It is crucial to plan the statistical analysis in conjunction with the study design to ensure the results are robust and interpretable.[35][36]
Animal Welfare and Ethical Considerations
All animal procedures described must be approved by an Institutional Animal Care and Use Committee (IACUC). Animals should be monitored daily for signs of distress, and endpoints must be clearly defined to minimize pain and suffering, in accordance with the Guide for the Care and Use of Laboratory Animals.
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high-throughput screening of (2-thiomorpholin-4-ylpyridin-4-yl)methanamine analogs
An Application Guide for the High-Throughput Screening of (2-thiomorpholin-4-ylpyridin-4-yl)methanamine Analogs for Protein Kinase Inhibition
Introduction
The (2-thiomorpholin-4-yl)pyridin-4-yl)methanamine scaffold represents a privileged structure in medicinal chemistry. The thiomorpholine moiety, a sulfur-containing analog of morpholine, is a key component in various pharmacologically active compounds, recognized for its role in establishing crucial interactions with biological targets and improving physicochemical properties.[1][2][3][4] The combination of this heterocycle with a functionalized pyridine ring offers a versatile framework for generating diverse chemical libraries aimed at discovering novel therapeutics. High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds to identify starting points for drug development.[5][6][7]
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening campaign to identify and validate protein kinase inhibitors from a library of this compound analogs. Protein kinases are a critical class of enzymes that have become one of the most important targets for drug discovery, particularly in oncology.[8][9] We will detail a robust screening cascade, from primary assay selection and protocol execution to data analysis and hit validation, emphasizing the scientific rationale behind each step to ensure the generation of high-quality, actionable data.
Part 1: Assay Principle and Selection
Rationale for Technology Choice
For screening potential kinase inhibitors, the choice of assay technology is paramount. An ideal HTS assay must be robust, sensitive, miniaturizable, and resistant to compound interference.[10] We have selected a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay for monitoring kinase activity.[11] This technology offers several distinct advantages:
-
Homogeneous Format: The "add-and-read" nature of the assay eliminates wash steps, which simplifies automation, reduces variability, and shortens protocol time.[11][12]
-
High Signal-to-Background: The time-resolved fluorescence detection of a long-lifetime lanthanide donor (e.g., Europium cryptate) allows for a delay after excitation, which minimizes background fluorescence from plates, media, and interfering compounds.[11][13]
-
Ratiometric Measurement: The signal is calculated as a ratio of the acceptor's emission to the donor's emission. This internal correction minimizes well-to-well variations caused by liquid handling inconsistencies or sample turbidity, thereby increasing data robustness.[12][14]
TR-FRET Kinase Assay Principle
The assay quantifies the phosphorylation of a biotinylated peptide substrate by the target kinase. A Europium (Eu³⁺) cryptate-labeled anti-phosphopeptide antibody serves as the FRET donor, and a streptavidin-conjugated acceptor fluorophore (e.g., d2 or XL665) serves as the acceptor.
-
In the absence of kinase inhibition: The kinase actively phosphorylates the biotinylated substrate using ATP. The streptavidin-acceptor binds to the biotin tag, and the Eu³⁺-donor antibody binds to the newly formed phospho-epitope. This brings the donor and acceptor into close proximity.[13]
-
Energy Transfer: Upon excitation of the Europium donor at ~340 nm, its long-lived energy is transferred to the nearby acceptor. The acceptor then emits a specific, long-lived signal at its characteristic wavelength (~665 nm).
-
In the presence of an active inhibitor: The kinase is inhibited, and substrate phosphorylation is reduced or prevented. The Eu³⁺-donor antibody cannot bind, keeping the donor and acceptor separated. No FRET occurs, and only emission from the donor at ~620 nm is detected.
The degree of inhibition is therefore directly proportional to the decrease in the TR-FRET signal at 665 nm.
Part 2: Primary HTS Protocol
This protocol is optimized for a 384-well plate format. All reagent additions should be performed with automated liquid handlers for consistency.
Materials and Reagents
-
Compound Plates: this compound analog library, serially diluted in 100% DMSO.
-
Assay Plates: Low-volume, 384-well, white, solid-bottom plates (e.g., Corning #3572).
-
Target Kinase: Recombinant protein kinase of interest.
-
Substrate: Biotinylated peptide substrate specific to the kinase.
-
Cofactor: ATP (Adenosine 5'-triphosphate).
-
Detection Reagents:
-
HTRF Kinase Donor: Europium cryptate-labeled anti-phospho-antibody.
-
HTRF Kinase Acceptor: Streptavidin-XL665 or Streptavidin-d2.
-
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% BSA, 0.01% Tween-20.
-
Stop/Detection Buffer: Assay buffer containing 10 mM EDTA to chelate Mg²⁺ and stop the kinase reaction.
-
Positive Control: A known, potent inhibitor for the target kinase (e.g., Staurosporine).
-
Negative Control: 100% DMSO.
-
Equipment:
-
Automated liquid handler (e.g., Echo, Biomek, or similar).
-
Plate sealer.
-
Centrifuge with plate carriers.
-
HTRF-compatible plate reader with dual-emission reading capabilities.[11]
-
Assay Development and Quality Control
Prior to initiating the full screen, it is critical to optimize assay conditions and validate performance.
-
Enzyme Titration: Determine the optimal kinase concentration that yields a robust signal window while remaining in the linear range of the reaction.
-
Substrate Titration & Kₘ Determination: Determine the Michaelis constant (Kₘ) for ATP. For inhibitor screening, the ATP concentration is typically set at or near its Kₘ to allow for the sensitive detection of ATP-competitive inhibitors.
-
DMSO Tolerance: Confirm that the final assay concentration of DMSO (typically 0.5-1.0%) does not significantly impact enzyme activity.
-
Z'-Factor Validation: Run a pilot screen with 16-32 wells of positive control (e.g., 10 µM Staurosporine) and negative control (DMSO) to assess assay quality. The Z'-factor is a measure of the statistical effect size and is used to quantify the suitability of an assay for HTS.[15][16] An assay is considered excellent for HTS if the Z'-factor is > 0.5.[17][18]
Formula for Z'-Factor:
(where σ is the standard deviation and μ is the mean of the controls)
HTS Step-by-Step Protocol
Final Assay Volume: 20 µL
-
Compound Dispensing: Using an acoustic liquid handler, transfer 100 nL of compound solutions from the library source plates to the 384-well assay plates. This results in a 10 µM final compound concentration in a 1% DMSO solution. Plate maps should include columns for positive and negative controls.
-
Kinase Addition: Add 10 µL of 2X kinase solution (prepared in assay buffer) to all wells.
-
Incubation (Compound-Enzyme): Seal the plates and incubate for 30 minutes at room temperature. This pre-incubation allows compounds to bind to the kinase before the reaction starts.
-
Reaction Initiation: Add 10 µL of 2X Substrate/ATP solution (prepared in assay buffer) to all wells to start the kinase reaction.
-
Incubation (Kinase Reaction): Seal the plates, centrifuge briefly (1 min at 1000 rpm) to mix, and incubate for 60 minutes at room temperature. The incubation time should be within the determined linear range of the reaction.
-
Reaction Termination & Detection: Add 10 µL of 2X HTRF detection reagent mix (containing Eu³⁺-donor antibody and Streptavidin-acceptor in stop/detection buffer) to all wells.
-
Incubation (Detection): Seal the plates, protect from light, and incubate for 60 minutes to 2 hours at room temperature to allow for antibody-antigen binding equilibrium.
-
Plate Reading: Unseal the plates and read on an HTRF-compatible plate reader.
-
Excitation: 340 nm
-
Emission 1 (Donor): 620 nm
-
Emission 2 (Acceptor): 665 nm
-
Integration Delay: 60 µs
-
Integration Time: 400 µs
-
Part 3: Data Analysis and Hit Identification
Data Processing
-
Calculate HTRF Ratio: For each well, calculate the ratiometric signal: Ratio = (Emission_665nm / Emission_620nm) * 10,000
-
Calculate Percent Inhibition: Normalize the data using the on-plate controls: Percent Inhibition = (1 - (Ratio_sample - Ratio_pos) / (Ratio_neg - Ratio_pos)) * 100 (Where Ratio_pos is the mean of the positive control wells and Ratio_neg is the mean of the negative control wells).
Hit Selection Criteria
A primary "hit" is a compound that meets a predefined activity threshold. A common and robust method is to set the hit cutoff based on the standard deviation (SD) of the sample population.
-
Primary Hit Criteria: Compounds exhibiting ≥ 3 standard deviations from the mean of the neutral control (DMSO) population are selected as initial hits. Alternatively, a simpler cutoff of ≥ 50% inhibition can be used, but the statistical method is generally preferred.
Sample Data Table
| Well ID | Compound ID | Conc. (µM) | Ratio (665/620) | % Inhibition | Hit? (≥50%) |
| A01 | DMSO_neg | - | 25,100 | 0.0% | No |
| A02 | Stauro_pos | 10 | 4,550 | 100.0% | Yes |
| B05 | Analog-001 | 10 | 24,500 | 2.9% | No |
| B06 | Analog-002 | 10 | 11,200 | 67.6% | Yes |
| C11 | Analog-135 | 10 | 8,900 | 78.8% | Yes |
| C12 | Analog-136 | 10 | 21,300 | 18.5% | No |
Part 4: Hit Validation and Progression Cascade
Identifying hits from a primary screen is only the first step. A rigorous validation workflow is essential to eliminate false positives and confirm the mechanism of action, ensuring that resources are focused on the most promising chemical matter.[19]
Protocol: Hit Confirmation (Dose-Response)
-
Objective: Confirm the activity of primary hits and determine their potency (IC₅₀).
-
Method: Re-test the selected hits from the primary screen using the same TR-FRET assay. Instead of a single concentration, compounds are tested across a 10-point, 3-fold serial dilution (e.g., from 30 µM to 1.5 nM).
-
Analysis: Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to derive the IC₅₀ value. Hits that are not reproducible or show weak potency (e.g., IC₅₀ > 10 µM) are deprioritized.
Protocol: Counter-Screens
-
Objective: Identify and eliminate false-positive compounds that interfere with the assay technology or exhibit undesirable, non-specific activity.[20][21]
-
Method 1: Technology Counter-Screen: Run the TR-FRET assay in the absence of the kinase enzyme. Compounds that still show a dose-dependent decrease in the HTRF ratio are likely interfering with the detection system (e.g., by quenching fluorescence) and should be flagged as artifacts.
-
Method 2: Selectivity Counter-Screen: Screen confirmed hits against a closely related kinase using a similar assay format. This provides an early indication of compound selectivity. Compounds that inhibit both kinases with similar potency may be non-specific and less desirable as starting points for a selective inhibitor program.[22]
Protocol: Orthogonal Assay
-
Objective: Confirm that the hit compounds act on the target through the intended mechanism (i.e., binding to the kinase) and not through an artifact of the primary assay format.[19]
-
Method: Fluorescence Polarization (FP) Binding Assay:
-
Principle: FP measures the change in the rotational speed of a fluorescently labeled small molecule (a "tracer") in solution.[23][24] When the small tracer is bound to the large kinase protein, it tumbles slowly, resulting in a high FP value. An inhibitor compound that competes for the same binding site will displace the tracer, which will then tumble rapidly, leading to a low FP value.[25][26][27]
-
Execution: Develop a competitive binding assay where the hit compound displaces a fluorescently-labeled, known kinase binder (tracer).
-
Outcome: A dose-dependent decrease in the FP signal confirms that the hit compound physically binds to the target kinase, validating the results from the activity-based TR-FRET screen.
-
Conclusion
This application note outlines a comprehensive and robust strategy for the high-throughput screening of a this compound analog library to identify novel protein kinase inhibitors. By employing a sensitive TR-FRET primary assay and adhering to rigorous standards for quality control, data analysis, and hit validation, researchers can confidently identify high-quality, validated hits. The described cascade, incorporating dose-response confirmation, counter-screening, and orthogonal validation, provides a clear path from primary screening to a set of well-characterized compounds ready for advancement into hit-to-lead optimization programs.
References
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Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 246-277. [Link]
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ResearchGate. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]
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Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists. Wikipedia. [Link]
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American Elements. (n.d.). [2-(thiomorpholin-4-yl)pyridin-4-yl]methanamine. American Elements. [Link]
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BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. BellBrook Labs. [Link]
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Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services. Charles River Laboratories. [Link]
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BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
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Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Sygnature Discovery. [Link]
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von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]
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Wikipedia. (n.d.). Z-factor. Wikipedia. [Link]
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Nanomicronspheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicronspheres. [Link]
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ResearchGate. (n.d.). Figure 2. Various approaches for synthesis of morpholine The various... ResearchGate. [Link]
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D'Andrea, D., & Taliani, S. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. [Link]
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Creative Biolabs. (n.d.). Counter-Screen Service. Creative Biolabs. [Link]
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Bain, J., Plater, L., & Elliott, M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]
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BMG LABTECH. (2020). HTRF technology on Microplate Readers. BMG LABTECH. [Link]
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BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. BPS Bioscience. [Link]
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Evotec. (n.d.). Biochemical Assay Services. Evotec. [Link]
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Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
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BMG LABTECH. (n.d.). The Z prime value (Z´). BMG LABTECH. [Link]
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BMG LABTECH. (n.d.). Fluorescence Polarization Detection. BMG LABTECH. [Link]
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Kido, Y., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 1083-1092. [Link]
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ResearchGate. (n.d.). (PDF) Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl) Morpholine. ResearchGate. [Link]
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Gutmann, B., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2415-2423. [Link]
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Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]
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Li, Z., & Wang, G. (2011). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Drug Discovery and Development. [Link]
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Molecular Devices. (n.d.). Fluorescence Polarization (FP). Molecular Devices. [Link]
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GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]
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PubChemLite. (n.d.). [3-(morpholin-4-yl)thiolan-3-yl]methanamine. PubChemLite. [Link]
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BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
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Ippolito, J. E., et al. (2020). Z' Does Not Need to Be > 0.5. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(8), 856-866. [Link]
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Greer, C. B., et al. (2013). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Molecular & Cellular Proteomics, 12(4), 1066-1076. [Link]
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ACS Publications. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. [Link]
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Turek-Herman, J. R., et al. (2015). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 10(12), 1331-1345. [Link]
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Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Molecular Devices. [Link]
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ChemRxiv. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]
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Tajan, M., et al. (2014). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. International Journal of Molecular Sciences, 15(3), 3648-3664. [Link]
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Application Note: A Scalable Protocol for the Synthesis of (2-thiomorpholin-4-ylpyridin-4-yl)methanamine
Abstract
This document provides a comprehensive, in-depth guide to the synthesis of (2-thiomorpholin-4-ylpyridin-4-yl)methanamine, a key building block in contemporary drug discovery. The protocol herein is designed for robust scalability, addressing the common challenges encountered when transitioning from bench-scale synthesis to pilot plant production. We will dissect a strategic two-step synthetic pathway, providing not only a detailed, step-by-step protocol but also the critical scientific rationale behind each operational choice. This application note is structured to empower researchers with the expertise to confidently produce the target molecule in significant quantities, ensuring both purity and yield.
Introduction: The Significance of the Thiomorpholinyl-Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its nitrogen atom provides a key hydrogen bond acceptor site and allows for straightforward modifications to tune physicochemical properties. When coupled with a thiomorpholine moiety, the resulting structure gains a unique three-dimensional profile and metabolic stability, often leading to enhanced biological activity and favorable pharmacokinetic profiles. The further incorporation of a 4-(aminomethyl) group introduces a versatile handle for subsequent derivatization, making this compound a highly valuable intermediate for the construction of compound libraries targeting a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes.
Retrosynthetic Analysis and Strategy
A logical and efficient synthesis of the target compound, this compound (3) , can be envisioned through a two-step sequence starting from commercially available 2-chloro-4-cyanopyridine (1) .
Scheme 1: Retrosynthetic Analysis
Caption: Retrosynthetic approach for the target molecule.
This strategy leverages a robust nucleophilic aromatic substitution (SNAr) reaction, followed by a well-established nitrile reduction. This approach is advantageous for scale-up due to the generally high-yielding nature of these transformations and the availability of cost-effective starting materials.
Detailed Synthesis Protocol
This section outlines the step-by-step procedure for the synthesis, with parameters provided for both laboratory and pilot scales.
Step 1: Synthesis of 2-(thiomorpholin-4-yl)pyridine-4-carbonitrile (2)
Reaction Principle: This step involves the nucleophilic aromatic substitution of the chloride at the 2-position of the pyridine ring with thiomorpholine. The electron-withdrawing nature of the nitrile group at the 4-position and the pyridine nitrogen atom activates the 2-position for nucleophilic attack.[2]
Scheme 2: Nucleophilic Aromatic Substitution
Caption: Synthesis of the nitrile intermediate.
Laboratory Scale (10 g)
-
Reagent Charging: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-4-cyanopyridine (10.0 g, 72.2 mmol), potassium carbonate (15.0 g, 108.5 mmol), and dimethyl sulfoxide (DMSO, 100 mL).
-
Nucleophile Addition: Add thiomorpholine (8.2 g, 79.4 mmol) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC (3:1 Hexane:Ethyl Acetate).
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water (500 mL) with stirring. A solid precipitate will form.
-
Isolation: Collect the solid by vacuum filtration, wash with copious amounts of water (3 x 100 mL), and then with cold ethanol (50 mL).
-
Drying: Dry the solid in a vacuum oven at 50 °C to a constant weight to afford 2-(thiomorpholin-4-yl)pyridine-4-carbonitrile as an off-white solid.
Pilot Scale (1 kg)
-
Reactor Setup: A 20 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet is rendered inert.
-
Reagent Charging: Charge DMSO (10 L), potassium carbonate (1.5 kg), and 2-chloro-4-cyanopyridine (1.0 kg) into the reactor.
-
Nucleophile Addition: Add thiomorpholine (0.82 kg) to the reactor.
-
Reaction and Monitoring: Heat the reactor contents to 80 °C. Monitor the reaction by HPLC until the starting material is consumed (<1%).
-
Quenching and Precipitation: Cool the reactor to 20-25 °C. In a separate 100 L vessel, charge water (50 L) and cool to 0-5 °C. Slowly transfer the reaction mixture into the cold water with vigorous stirring to precipitate the product.
-
Isolation and Washing: Filter the product using a centrifuge or Nutsche filter. Wash the cake with water (3 x 10 L) until the filtrate is neutral, followed by a wash with cold ethanol (5 L).
-
Drying: Dry the product in a vacuum dryer at 50-60 °C until the loss on drying (LOD) is <0.5%.
Step 2: Synthesis of this compound (3)
Reaction Principle: The nitrile group of the intermediate is reduced to a primary amine. While various reducing agents can be employed[3], catalytic hydrogenation is often preferred for large-scale synthesis due to safety, cost, and work-up considerations. Raney Nickel is a highly effective catalyst for this transformation.[4]
Scheme 3: Nitrile Reduction
Caption: Final reduction to the target amine.
Laboratory Scale (10 g)
-
Catalyst and Reagent Setup: In a 500 mL hydrogenation bottle, add 2-(thiomorpholin-4-yl)pyridine-4-carbonitrile (10.0 g, 48.7 mmol) and methanolic ammonia (7N, 200 mL). Carefully add water-wet Raney Nickel (approx. 1.0 g, 50% slurry).
-
Hydrogenation: Place the bottle in a Parr shaker apparatus. Purge the system with nitrogen, then with hydrogen. Pressurize the vessel to 60 psi with hydrogen.
-
Reaction: Heat the mixture to 50 °C and shake vigorously. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 6-8 hours.
-
Work-up: Cool the reaction to room temperature and carefully vent the hydrogen. Purge the system with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should not be allowed to dry in the air. Keep the filter cake wet with methanol or water.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography on silica gel (DCM:MeOH:NH4OH 90:9:1) to yield the final product as a viscous oil or low-melting solid.
Pilot Scale (1 kg)
-
Reactor Setup: A 50 L stainless steel hydrogenation reactor is used. The reactor is cleaned, dried, and purged with nitrogen.
-
Reagent Charging: Charge the reactor with a solution of 2-(thiomorpholin-4-yl)pyridine-4-carbonitrile (1.0 kg) in methanolic ammonia (20 L). Under a nitrogen blanket, carefully charge the Raney Nickel slurry (0.1 kg).
-
Hydrogenation: Seal the reactor, purge with nitrogen, then with hydrogen. Pressurize with hydrogen to 60 psi and heat to 50 °C with stirring.
-
Monitoring: Monitor the reaction by HPLC for the disappearance of the starting material.
-
Work-up: Cool the reactor to 20-25 °C, vent the hydrogen, and purge with nitrogen.
-
Catalyst Filtration: The catalyst is removed by filtration through a sparkler filter pre-coated with Celite. The catalyst is kept wet at all times.
-
Isolation and Purification: The filtrate is concentrated under vacuum. The resulting crude product is dissolved in a suitable solvent (e.g., dichloromethane) and washed with brine to remove inorganic impurities. The organic layer is dried and concentrated. The final product can be purified by crystallization of a suitable salt (e.g., hydrochloride) or by vacuum distillation if thermally stable.
Scale-Up Challenges and Considerations
Transitioning from laboratory to pilot scale introduces significant challenges that must be proactively managed.[5]
Table 1: Critical Process Parameters for Scale-Up
| Parameter | Laboratory Scale | Pilot Scale | Rationale and Mitigation Strategy |
| Heat Transfer (Step 1) | Easily managed with a heating mantle and flask surface area. | Reduced surface-area-to-volume ratio can lead to poor heat control. | Use a jacketed reactor with a reliable heating/cooling system. Controlled addition of reagents can also manage exotherms. |
| Mixing (Step 1) | Magnetic stirring is sufficient. | Inefficient mixing can lead to localized "hot spots" and side reactions. | Use a mechanically stirred reactor with appropriate impeller design (e.g., pitched-blade turbine) to ensure homogeneity. |
| Hydrogenation Safety (Step 2) | Parr shaker with standard safety precautions. | Handling large volumes of hydrogen and a pyrophoric catalyst requires stringent safety protocols. | Use a dedicated hydrogenation bunker with proper ventilation and grounding. Implement strict procedures for catalyst handling and filtration. |
| Impurity Profile | May not detect minor impurities. | Impurities can become significant and impact downstream processes and final product quality. | Develop robust in-process analytical methods (HPLC) to track key impurities. Perform impurity profiling studies to identify and characterize potential by-products. |
| Work-up and Isolation | Simple precipitation and filtration. | Large volume handling, filtration times, and solvent usage become critical. | Optimize precipitation conditions for better filterability. Use efficient filtration equipment like centrifuges. Consider solvent recycling to improve process economics. |
Diagram: Decision-Making for Impurity Management during Scale-Up
Caption: A workflow for addressing impurities in a scaled-up process.
Conclusion
The synthetic route and protocols detailed in this application note provide a reliable and scalable method for the production of this compound. By understanding the underlying chemical principles and proactively addressing the challenges associated with scale-up, researchers and process chemists can efficiently produce this valuable intermediate in high yield and purity, thereby accelerating drug discovery and development programs.
References
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Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
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Synthesis of some novel pyrrolidine, thiomorpholine, pyrimidine and pyridine derivatives containing benzimidazole moiety of. (n.d.). Der Pharma Chemica. Retrieved January 17, 2026, from [Link]
-
Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. (2019). European Journal of Medicinal Chemistry, 164, 171-178. [Link]
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Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
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-
Reaction of 2-chloropyrazine with morpholine with various solvents and bases. (2021). Molecules. [Link]
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Synthesis of some novel pyrrolidine, thiomorpholine, pyrimidine and pyridine derivatives containing benzimidazole moiety of. (n.d.). Der Pharma Chemica. Retrieved January 17, 2026, from [Link]
- Production of aminomethylpyridine. (n.d.). Google Patents.
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Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances, 12(24), 15381–15407. [Link]
-
Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. (1948). Journal of the American Chemical Society, 70(4), 1311–1312. [Link]
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Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved January 17, 2026, from [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (1991). Analytical Biochemistry, 198(1), 228-234. [Link]
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Application Notes and Protocols for the Formulation Development of (2-thiomorpholin-4-ylpyridin-4-yl)methanamine
Abstract
This document provides a comprehensive guide for the formulation development of (2-thiomorpholin-4-ylpyridin-4-yl)methanamine, a novel heterocyclic compound with significant therapeutic potential. The unique structural amalgamation of a pyridine ring, a thiomorpholine moiety, and a primary aminomethyl group presents distinct challenges and opportunities in developing a stable, bioavailable, and patient-centric dosage form. This guide offers a strategic and scientifically-grounded approach, commencing with in-depth pre-formulation characterization and culminating in the design of viable oral and parenteral formulations. Detailed, step-by-step protocols for critical experiments are provided, underpinned by the scientific rationale for each procedural step. This document is intended for researchers, scientists, and drug development professionals engaged in the pharmaceutical development of heterocyclic drug candidates.
Introduction and Molecular Profile
This compound is a molecule of interest owing to the pharmacological promise associated with its constituent moieties. Pyridine scaffolds are integral to numerous approved drugs, valued for their ability to engage in hydrogen bonding and their favorable solubility profiles.[1][2] The thiomorpholine group, a sulfur-containing heterocycle, is also present in various bioactive compounds, contributing to their therapeutic effects, which can range from anticancer to antimicrobial activities.[3][4] The primary amine function serves as a key interaction point for biological targets and influences the physicochemical properties of the molecule.
A preliminary analysis of this compound reveals the following characteristics:
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₅N₃S | [5] |
| Molecular Weight | 209.32 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| CAS Number | 886851-35-0 | [5] |
| Appearance | Oil | [5] |
| Boiling Point | 426.5°C at 760 mmHg | [5] |
| Density | 1.2 g/cm³ | [5] |
| Storage | 4°C | [5] |
The recommendation for refrigerated storage suggests that the compound may be susceptible to degradation at ambient temperatures, a critical consideration for formulation and shelf-life. The oily nature of the substance indicates that it is not a crystalline solid at room temperature, which has implications for handling and the choice of solid-state characterization techniques.
Pre-formulation Studies: Characterizing the Molecule
A thorough pre-formulation investigation is the cornerstone of successful formulation development.[6] It is at this stage that we delineate the physicochemical properties of the drug substance, which in turn dictate the formulation strategy.
pKa and logP Determination
The ionization constant (pKa) and the partition coefficient (logP) are fundamental parameters that govern the solubility and permeability of a drug molecule. The pyridine nitrogen in this compound is expected to be basic, with a pKa value influenced by the electron-donating thiomorpholine substituent. The pKa of unsubstituted pyridine is approximately 5.25.[7] The primary amine will also have a characteristic pKa. The interplay of these ionizable groups will define the molecule's charge state at different physiological pH values, impacting its absorption and distribution.
The logP value will provide insight into the lipophilicity of the molecule, which is a key determinant of its ability to cross biological membranes.
Protocol 1: Determination of pKa by UV-Vis Spectrophotometry
-
Objective: To determine the ionization constants (pKa) of this compound.
-
Materials: this compound, a series of buffers ranging from pH 2 to 12, hydrochloric acid, sodium hydroxide, UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a stock solution of the drug substance in methanol.
-
Create a series of solutions with a constant drug concentration by diluting the stock solution in the different pH buffers.
-
Record the UV-Vis spectrum for each solution from 200-400 nm.
-
Identify the wavelengths of maximum absorbance that show significant shifts with pH changes.
-
Plot absorbance at these wavelengths against pH.
-
The pKa values correspond to the pH at the half-maximal absorbance change.
-
Protocol 2: Determination of logP by the Shake-Flask Method
-
Objective: To determine the octanol-water partition coefficient (logP) of the drug substance.
-
Materials: this compound, n-octanol, purified water, appropriate analytical method for quantification (e.g., HPLC-UV).
-
Procedure:
-
Saturate n-octanol with water and water with n-octanol.
-
Prepare a solution of the drug substance in the aqueous phase.
-
Mix equal volumes of the drug solution and the saturated n-octanol in a separatory funnel.
-
Shake vigorously for a predetermined time to allow for partitioning.
-
Allow the phases to separate completely.
-
Determine the concentration of the drug in both the aqueous and octanol phases using a validated analytical method.
-
Calculate logP as log₁₀([Drug]octanol / [Drug]aqueous).
-
Solubility Profile
Understanding the solubility of a drug in various solvents is critical for developing both liquid and solid dosage forms. Given the presence of both polar (amine, pyridine) and non-polar (thiomorpholine) moieties, the solubility is expected to be pH-dependent.
Protocol 3: Equilibrium Solubility and pH-Solubility Profile
-
Objective: To determine the solubility of the drug in various pharmaceutical solvents and as a function of pH.
-
Materials: this compound, water, phosphate buffers (pH 2.0, 4.5, 6.8, 7.4), 0.1 N HCl, 0.1 N NaOH, ethanol, propylene glycol, PEG 400, validated analytical method.
-
Procedure:
-
Add an excess amount of the drug substance to a known volume of each solvent in separate vials.
-
Rotate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient time (e.g., 48-72 hours) to reach equilibrium.
-
Filter the samples to remove undissolved drug.
-
Quantify the concentration of the dissolved drug in the filtrate using a validated analytical method.
-
For the pH-solubility profile, plot the logarithm of solubility against pH.
-
Solid-State Characterization
Since the drug is an oil at room temperature, traditional polymorphism screening for crystalline forms may not be directly applicable.[8][9] However, it is crucial to investigate its behavior at lower temperatures and the potential for salt formation to create a solid version.
Protocol 4: Salt Screening and Solid Form Characterization
-
Objective: To identify suitable salt forms of the drug that are crystalline and exhibit favorable physicochemical properties.
-
Materials: this compound, a selection of pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric, methanesulfonic, maleic, tartaric, citric), various solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate).
-
Procedure:
-
Dissolve the drug substance in a suitable solvent.
-
Add a stoichiometric amount of the selected acid.
-
Induce precipitation or crystallization through cooling, anti-solvent addition, or evaporation.
-
Isolate any resulting solids by filtration.
-
Characterize the solid forms using techniques such as X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).
-
Stability Studies
Forced degradation studies are essential to understand the degradation pathways of the drug substance and to develop a stability-indicating analytical method.[10][11]
Protocol 5: Forced Degradation Studies
-
Objective: To investigate the degradation of the drug under various stress conditions.
-
Materials: this compound, 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, light chamber (ICH Q1B), heating oven.
-
Procedure:
-
Prepare solutions of the drug in water, 0.1 N HCl, 0.1 N NaOH, and 3% H₂O₂.
-
Expose the solutions to heat (e.g., 60-80°C) for a defined period.
-
Expose a solid sample and a solution to photolytic degradation in a light chamber.
-
Analyze all stressed samples at various time points using a suitable stability-indicating HPLC method.
-
Aim for 5-20% degradation to ensure that the degradation products are detectable without being excessive.[10]
-
Formulation Development Strategies
Based on the pre-formulation data, appropriate formulation strategies can be devised.
Oral Liquid Formulation
An oral liquid formulation is a viable option, especially if a solid form with good properties cannot be developed.[12]
Key Considerations:
-
Solubility: If the aqueous solubility is low, co-solvents (e.g., propylene glycol, ethanol), surfactants, or complexing agents (e.g., cyclodextrins) may be necessary to achieve the desired concentration.[13][14][15]
-
Taste: The pyridine moiety can impart a bitter taste. Taste-masking with sweeteners and flavors will be crucial for patient compliance.
-
Stability: The primary amine group can be reactive. Excipient compatibility studies are vital to avoid interactions, such as the Maillard reaction with reducing sugars.[16][17] The pH of the formulation should be optimized for maximum stability.
-
Preservation: An antimicrobial preservative will be required to prevent microbial growth.
Protocol 6: Development of an Oral Solution
-
Objective: To prepare a stable and palatable oral solution.
-
Materials: this compound, purified water, a co-solvent system (e.g., propylene glycol/glycerin), a buffering agent (e.g., citrate buffer), a sweetener (e.g., sucralose), a flavoring agent, and a preservative (e.g., methylparaben).
-
Procedure:
-
Dissolve the buffering agents and preservative in the main volume of purified water.
-
In a separate container, dissolve the drug substance in the co-solvent system.
-
Slowly add the drug solution to the aqueous phase with continuous stirring.
-
Add the sweetener and flavoring agent and mix until uniform.
-
Adjust the final volume with purified water.
-
Characterize the formulation for pH, viscosity, drug content, and stability.
-
Parenteral Formulation
If the intended therapeutic use requires rapid onset of action or bypasses first-pass metabolism, a parenteral formulation may be necessary.
Key Considerations:
-
Sterility: The formulation must be sterile and pyrogen-free.
-
Tonicity: The formulation should be isotonic with blood.
-
pH: The pH must be close to physiological pH to minimize injection site pain and irritation.
-
Stability: The potential for oxidative degradation of the thiomorpholine sulfur and the reactivity of the amine must be addressed, possibly through the use of antioxidants and chelating agents.
Protocol 7: Development of an Injectable Solution
-
Objective: To prepare a sterile, stable, and isotonic injectable solution.
-
Materials: this compound (or a suitable salt), water for injection (WFI), a tonicity-adjusting agent (e.g., sodium chloride), a buffering agent (e.g., phosphate buffer), and potentially an antioxidant (e.g., sodium metabisulfite).
-
Procedure:
-
Dissolve the buffer components and tonicity agent in WFI.
-
Dissolve the drug substance in the buffered solution.
-
If required, add the antioxidant.
-
Filter the solution through a 0.22 µm sterile filter into sterile vials.
-
Aseptically seal the vials.
-
Perform quality control tests including sterility, endotoxin levels, pH, osmolality, and drug content.
-
Analytical Method Development
A robust, stability-indicating analytical method is crucial for all stages of formulation development. Reversed-phase HPLC with UV detection is a common and effective choice for pyridine-containing compounds.[18][19]
Protocol 8: Development of a Stability-Indicating RP-HPLC Method
-
Objective: To develop and validate an HPLC method capable of separating the drug from its degradation products and formulation excipients.
-
Instrumentation: HPLC system with a UV detector and a C18 column.
-
Chromatographic Conditions (Initial):
-
Mobile Phase: A gradient of acetonitrile and a low pH phosphate buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined from the UV spectrum of the drug.
-
Injection Volume: 10 µL.
-
-
Method Development:
-
Analyze the stressed samples from the forced degradation study.
-
Optimize the mobile phase composition, gradient, and pH to achieve adequate resolution between the parent drug peak and all degradation product peaks.
-
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualization of Workflows
Caption: A high-level overview of the formulation development workflow.
Caption: The experimental pipeline for pre-formulation studies.
Conclusion
The formulation development of this compound necessitates a systematic and scientifically rigorous approach. The protocols and strategies outlined in this document provide a robust framework for characterizing this novel molecule and developing stable and effective dosage forms. Key areas of focus will be understanding and controlling the pH-dependent solubility, ensuring the stability of the primary amine and thiomorpholine moieties, and, for oral formulations, effective taste-masking. By diligently executing these pre-formulation and formulation studies, researchers can successfully navigate the challenges associated with this promising therapeutic candidate and pave the way for its clinical development.
References
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Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists. Retrieved January 17, 2026, from [Link]
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PharmaState Academy. (n.d.). Oral Liquid Formulations. Retrieved January 17, 2026, from [Link]
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Narang, A. S., & Desai, D. (2018). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PMC. Retrieved January 17, 2026, from [Link]
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Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Retrieved January 17, 2026, from [Link]
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ACS Publications. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 3-Pyridinemethanamine. Retrieved January 17, 2026, from [Link]
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PMC. (n.d.). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Retrieved January 17, 2026, from [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved January 17, 2026, from [Link]
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ResearchGate. (2017). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved January 17, 2026, from [Link]
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ResearchGate. (2015). Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved January 17, 2026, from [Link]
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LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved January 17, 2026, from [Link]
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Vici Health Sciences. (n.d.). Oral Liquid Dosage Formulation Development. Retrieved January 17, 2026, from [Link]
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IVT Network. (n.d.). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. Retrieved January 17, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Pyridinemethanamine (CAS 3731-51-9). Retrieved January 17, 2026, from [Link]
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Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Retrieved January 17, 2026, from [Link]
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Rondaxe. (2024). Optimizing Drug Formulation: Investigating Drug-Excipient Compatibility for Enhanced Pharmaceutical Development. Retrieved January 17, 2026, from [Link]
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ResearchGate. (2016). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. Retrieved January 17, 2026, from [Link]
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Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved January 17, 2026, from [Link]
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PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved January 17, 2026, from [Link]
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Der Pharma Chemica. (n.d.). Synthesis of some novel pyrrolidine, thiomorpholine, pyrimidine and pyridine derivatives containing benzimidazole moiety of. Retrieved January 17, 2026, from [Link]
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TA Instruments. (n.d.). An Alternative Method of Drug-Excipient Characterization. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 2-Pyridinemethanamine. Retrieved January 17, 2026, from [Link]
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Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved January 17, 2026, from [Link]
-
American Elements. (n.d.). [2-(thiomorpholin-4-yl)pyridin-4-yl]methanamine. Retrieved January 17, 2026, from [Link]
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International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved January 17, 2026, from [Link]
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Wikipedia. (n.d.). Pyridine. Retrieved January 17, 2026, from [Link]
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IJHSSM.org. (2023). Oral Liquids Pharmaceutical Dosage Forms. Retrieved January 17, 2026, from [Link]
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Bentham Science Publisher. (n.d.). Drug Polymorphism: An Important Pre-formulation Tool in the Formulation Development of a Dosage Form. Retrieved January 17, 2026, from [Link]
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Antylia Scientific. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved January 17, 2026, from [Link]
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Torque Pharma. (n.d.). Liquid Oral Formulations. Retrieved January 17, 2026, from [Link]
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Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved January 17, 2026, from [Link]
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MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
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LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved January 17, 2026, from [Link]
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Organic Chemistry. (n.d.). pKa VALUES OF 2- AND 2,6-DISUBSTITUTED PYRIDINE DERIVATIVES CONTAINING SULFENYL AND SULFINYL GROUPS AND σ AND Es*. Retrieved January 17, 2026, from [Link]
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Fisher Digital Publications. (n.d.). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Retrieved January 17, 2026, from [Link]
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PMC. (2020). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. Retrieved January 17, 2026, from [Link]
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Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved January 17, 2026, from [Link]
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NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved January 17, 2026, from [Link]
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Nelson Labs. (n.d.). Liquid Oral Dosage Forms E&L Tests. Retrieved January 17, 2026, from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved January 17, 2026, from [Link]
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SciSpace. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Retrieved January 17, 2026, from [Link]
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Curia Global. (n.d.). What Everyone Needs to Know about Polymorphs. Retrieved January 17, 2026, from [Link]
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ResearchGate. (2011). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. Retrieved January 17, 2026, from [Link]
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Chair of Analytical Chemistry. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved January 17, 2026, from [Link]
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SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved January 17, 2026, from [Link]
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Unveiling the Potential of (2-thiomorpholin-4-ylpyridin-4-yl)methanamine: A Guide for Chemical Probe Application
Abstract
(2-thiomorpholin-4-ylpyridin-4-yl)methanamine is a novel small molecule featuring a convergence of two privileged chemical scaffolds: aminopyridine and thiomorpholine. While direct biological annotation of this specific compound is nascent, its structural motifs suggest a high potential for interaction with key cellular targets, positioning it as a valuable chemical probe for contemporary biological research and drug discovery. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the prospective applications of this compound. Drawing upon the established bioactivities of analogous structures, we present detailed theoretical frameworks and experimental protocols for its use as an investigational kinase inhibitor and a modulator of G-protein coupled receptors, with a particular focus on the serotonin 5-HT2A receptor. Furthermore, we explore its potential as a fluorescent probe for cellular imaging.
Introduction: The Scientific Rationale
The pursuit of novel chemical probes is a cornerstone of modern chemical biology, enabling the dissection of complex biological pathways and the identification of novel therapeutic targets. The molecule this compound (hereafter designated as TMPM ) emerges as a compound of significant interest due to its hybrid structure.
-
The Aminopyridine Scaffold: Aminopyridine derivatives are renowned for their diverse pharmacological activities.[1] They are particularly prominent as scaffolds for protein kinase inhibitors, with several approved drugs and clinical candidates featuring this core structure.[2][3] The nitrogen atoms of the pyridine ring and the amino group can form critical hydrogen bonds within the ATP-binding pocket of kinases, conferring potency and selectivity.[4]
-
The Thiomorpholine Moiety: The thiomorpholine ring is another versatile heterocyclic system found in numerous bioactive compounds.[5] It can influence physicochemical properties such as solubility and metabolic stability, and its derivatives have been associated with a broad spectrum of biological activities, including anticancer, antioxidant, and CNS-related effects.[5][6] Notably, certain thiomorpholine derivatives have been identified as agonists of the serotonin 5-HT2A receptor.[7]
This unique combination within TMPM suggests at least two compelling, and distinct, avenues for its application as a chemical probe. This guide will provide the theoretical basis and practical protocols to investigate these possibilities.
Physicochemical Properties and Synthesis
A summary of the basic properties of TMPM is provided in Table 1.
| Property | Value | Source |
| CAS Number | 886851-35-0 | [8] |
| Molecular Formula | C₁₀H₁₅N₃S | [8] |
| Molecular Weight | 209.32 g/mol | [8] |
| PubChem CID | 18525849 | [8] |
Proposed Synthesis:
While a specific published synthesis for this compound was not identified, a plausible synthetic route can be proposed based on established methodologies for the synthesis of substituted pyridines. A key step would likely involve the nucleophilic aromatic substitution of a suitable leaving group (e.g., a halogen) on the pyridine ring with thiomorpholine, followed by functional group manipulation to install the aminomethyl group at the 4-position. For instance, a 4-cyanopyridine precursor could be reduced to the corresponding methanamine. A generalized synthetic workflow is depicted below.
Caption: Proposed synthetic workflow for this compound.
Application I: As an Investigational Kinase Inhibitor
The 2-aminopyridine moiety is a well-established pharmacophore for ATP-competitive kinase inhibitors.[2][3] We hypothesize that TMPM could act as an inhibitor of one or more protein kinases, making it a useful tool for cancer biology and signal transduction research.
Proposed Mechanism of Action
TMPM may bind to the ATP-binding pocket of protein kinases. The pyridine nitrogen and the exocyclic amino group could act as hydrogen bond donors and acceptors, mimicking the hinge-binding interactions of ATP. The thiomorpholine and the pyridyl methylamine substituents would occupy adjacent hydrophobic pockets, and their specific conformations could determine the kinase selectivity profile.
Caption: Proposed mechanism of action of TMPM as an ATP-competitive kinase inhibitor.
Experimental Protocols
3.2.1. In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent assay to quantify the inhibitory activity of TMPM against a panel of purified kinases by measuring ADP production.[2][9][10]
Materials:
-
Purified protein kinases of interest (e.g., CDKs, JNKs, MAP4K4).
-
Kinase-specific peptide substrates.
-
TMPM stock solution (10 mM in DMSO).
-
ATP (10 mM stock).
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ADP-Glo™ Kinase Assay kit (Promega).
-
White, opaque 384-well assay plates.
-
Plate reader with luminescence detection capabilities.
Protocol:
-
Compound Preparation: Prepare a serial dilution of TMPM in DMSO. A typical starting concentration for screening is 10 µM.[11]
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted TMPM or DMSO (vehicle control).
-
Add 2 µL of a solution containing the kinase and its specific substrate in kinase reaction buffer.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[9]
-
Incubate for 40 minutes at room temperature.[9]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[9]
-
Incubate for 30-60 minutes at room temperature.[9]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well.
-
Plot the luminescence signal against the logarithm of the TMPM concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
3.2.2. Cellular Proliferation Assay (MTT Assay)
This protocol assesses the effect of TMPM on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231 for TNBC, MIA PaCa-2 for pancreatic cancer).[12][13]
-
Complete cell culture medium.
-
TMPM stock solution (10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well cell culture plates.
-
Microplate reader capable of measuring absorbance at 570 nm.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of TMPM in complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of TMPM or DMSO (vehicle control).
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Solubilization:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.
-
Application II: As an Investigational 5-HT2A Receptor Agonist
The presence of a thiomorpholine moiety in TMPM suggests a potential interaction with GPCRs, particularly the serotonin 5-HT2A receptor, as seen with structurally related compounds.[7] Investigating TMPM as a 5-HT2A agonist could provide a novel tool for neuroscience research.
Proposed Mechanism of Action
As a 5-HT2A receptor agonist, TMPM would bind to the receptor and activate downstream signaling pathways, primarily the Gq/G₁₁ pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium.[5]
Caption: Proposed signaling pathway for TMPM as a 5-HT2A receptor agonist.
Experimental Protocols
4.2.1. In Vitro Calcium Flux Assay
This protocol measures the activation of the 5-HT2A receptor by quantifying the resulting increase in intracellular calcium.[14][15]
Materials:
-
HEK293 or CHO-K1 cells stably expressing the human 5-HT2A receptor.
-
Black-walled, clear-bottom 96-well plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
TMPM stock solution (10 mM in DMSO).
-
Serotonin (5-HT) as a reference agonist.
-
A selective 5-HT2A antagonist (e.g., Ketanserin) for validation.
-
Fluorescence plate reader with kinetic reading capabilities.
Protocol:
-
Cell Plating: Seed the 5-HT2A expressing cells into 96-well plates the day before the assay.
-
Dye Loading:
-
Remove the growth medium and add the Fluo-4 AM loading solution to each well.
-
Incubate for 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Calcium Flux Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for approximately 20 seconds.
-
Automatically inject a solution of TMPM (at various concentrations) or 5-HT into the wells.
-
Continue to measure the fluorescence intensity for at least 120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (Fmax - Fmin) for each well.
-
Plot the fluorescence change against the logarithm of the agonist concentration.
-
Determine the EC₅₀ value from the dose-response curve.
-
4.2.2. Inositol Monophosphate (IP-1) Accumulation Assay
This assay provides a more direct measure of Gq pathway activation by quantifying the accumulation of IP₁, a stable downstream metabolite of IP₃.[16][17]
Materials:
-
HEK293 or CHO-K1 cells stably expressing the human 5-HT2A receptor.
-
IP-One HTRF® Assay kit (Cisbio).
-
TMPM stock solution (10 mM in DMSO).
-
Stimulation buffer containing LiCl (provided in the kit).
-
White, opaque 384-well assay plates.
-
HTRF-compatible plate reader.
Protocol:
-
Cell Stimulation:
-
Plate cells in a 384-well plate.
-
On the day of the assay, replace the culture medium with stimulation buffer containing serial dilutions of TMPM or a reference agonist.
-
Incubate for 60 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Add the IP1-d2 conjugate and the anti-IP1 cryptate conjugate to the wells.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the HTRF signal at 620 nm and 665 nm.
-
Calculate the HTRF ratio (665/620) and convert it to IP-1 concentration using a standard curve.
-
Determine the EC₅₀ value from the dose-response curve.
-
4.2.3. In Vivo Head-Twitch Response (HTR) Assay
The HTR in mice is a behavioral proxy for the psychedelic potential of 5-HT2A receptor agonists.[18][19][20]
Materials:
-
Male C57BL/6J mice.
-
TMPM dissolved in a suitable vehicle (e.g., saline).
-
Observation chambers.
-
A magnetometer-based HTR detection system or manual scoring by a trained observer.
Protocol:
-
Acclimation: Acclimate the mice to the observation chambers for at least 30 minutes before drug administration.
-
Drug Administration: Administer TMPM via intraperitoneal (i.p.) injection at various doses (e.g., 0.1 - 10 mg/kg).
-
Observation:
-
Immediately after injection, place the mice back into the observation chambers.
-
Record the number of head twitches over a 30-minute period. A head twitch is defined as a rapid, side-to-side rotational movement of the head.[18]
-
-
Data Analysis:
-
Plot the total number of head twitches against the dose of TMPM.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA).
-
Application III: As a Potential Fluorescent Probe
Aminopyridine derivatives can exhibit intrinsic fluorescence.[21][22] The fluorescence properties of TMPM should be characterized to assess its potential as a probe for cellular imaging.
Rationale
If TMPM possesses suitable photophysical properties (e.g., a good quantum yield and emission in a biologically compatible wavelength range), it could be used to visualize its cellular uptake, subcellular localization, and potentially its binding to target proteins, without the need for an external fluorescent tag.
Proposed Experiments
-
Photophysical Characterization:
-
Measure the absorption and emission spectra of TMPM in various solvents to determine its excitation and emission maxima and solvatochromic properties.[23]
-
Determine the fluorescence quantum yield and molar extinction coefficient.
-
-
Live-Cell Imaging:
-
Incubate live cells (e.g., HEK293 or relevant cancer cell lines) with TMPM at various concentrations and for different durations.
-
Visualize the cellular uptake and distribution of TMPM using fluorescence microscopy.
-
Co-stain with organelle-specific dyes to determine the subcellular localization of TMPM.
-
Conclusion
This compound is a compound with significant, yet unexplored, potential as a chemical probe. Its constituent scaffolds suggest plausible interactions with important drug target classes, including protein kinases and GPCRs. The detailed protocols provided in this guide offer a robust framework for researchers to systematically investigate the biological activities of TMPM and to unlock its potential as a valuable tool for dissecting cellular signaling pathways and for the discovery of new therapeutic agents. It is imperative to underscore that the proposed applications are based on structural analogy and require experimental validation.
References
- Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-269.
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- Canal, C. E., & Morgan, D. (2012). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 224(1), 15–27.
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Cisbio Bioassays. (n.d.). IP-One HTRF® Assay. Retrieved from [Link]
- Hilton, S. T., Naud, S., Caldwell, J. J., Boxall, K., Burns, S., Anderson, V. E., ... & Collins, I. (2010). Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2. Bioorganic & Medicinal Chemistry, 18(3), 1145-1155.
- Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
- Lebraud, H., & Trinquet, E. (2012). IP-3/IP-1 Assays. In Assay Guidance Manual.
- Li, Y., Li, Q., Wang, Y., & Zhang, J. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1596.
- O'Connor, R., Clynes, M., Dowling, D., O'Donovan, N., & Ohrendorf, A. (2010). Drug resistance in cancer: a matter of MTT. Drug Discovery Today, 15(1-2), 15-22.
- Singh, J., Kumar, V., & Singh, P. (2022). Role of 5-HT2A, 5-HT2C, 5-HT1A and TAAR1 receptors in the head twitch response induced by 5-hydroxytryptophan and psilocybin. bioRxiv.
- Sridhar, J., Liu, J., Foroozesh, M., & Stevens, C. L. (2012). The expanding role of the aminopyridine scaffold in medicinal chemistry. Expert Opinion on Drug Discovery, 7(6), 497-510.
- Trinquet, E., Fink, M., Bazin, H., Grillet, F., & Mathis, G. (2002). A new homogeneous and miniaturized assay for Gq-coupled receptors: the IP-One assay. Drug Discovery Today: HTS Supplement, 1(1), 23-30.
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Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Retrieved from [Link]
- Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-269.
- Orie, K. J., Duru, R., & Ngochindo, R. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25.
- HCT-116, COLO 205, and COLO 320 DM cell lines. (n.d.). National Centre for Cell Science (NCCS), Pune, India.
- Watts, V. J., & Neve, K. A. (2005). Sensitization of Gαi-coupled receptors. Pharmacology & therapeutics, 106(3), 405-423.
- Gasteiger, J., & Marsili, M. (1980). Iterative partial equalization of orbital electronegativity—a rapid access to atomic charges. Tetrahedron, 36(22), 3219-3228.
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American Elements. (n.d.). [2-(thiomorpholin-4-yl)pyridin-4-yl]methanamine. Retrieved from [Link]
- Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Drug testing and analysis, 3(7-8), 478-491.
- BenchChem. (2025). A Technical Guide to the Preliminary Screening of Novel Tropomyosin Receptor Kinase (Trk) Inhibitors.
- An, Y., et al. (2019). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. Journal of medicinal chemistry, 62(17), 7876-7893.
- University of Pittsburgh. (2025).
- Elkins, J. M., et al. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set.
- Singh, J., et al. (2022). Role of 5-HT2A, 5-HT2C, 5-HT1A and TAAR1 Receptors in the Head Twitch Response Induced by 5-Hydroxytryptophan and Psilocybin: Translational Implications. International Journal of Molecular Sciences, 23(15), 8233.
- Li, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in "Click and Probing". Molecules, 27(5), 1596.
- Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer.
- Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR protocols, 2(3), 100689.
- Klaeger, S., et al. (2017). The use of novel selectivity metrics in kinase research.
-
Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists. Retrieved from [Link]
- Hanks, J. B., & González-Maeso, J. (2013). Signaling mechanism responsible for 5-HT2A receptor tolerance to psychedelic induced head-twitch behavior in mice. VCU Scholars Compass.
- de Jong, L. A., et al. (2018). G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF) Technology. In GPCRs: Structure, Function, and Drug Discovery (pp. 165-188). Humana Press, New York, NY.
- Stewart, J. A., et al. (2025). Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. Anticancer Drugs, 36(1), 39-48.
- Schieren, I., Racanelli, P., & Williams, D. (n.d.).
Sources
- 1. resources.revvity.com [resources.revvity.com]
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- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
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- 12. Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technisches Support-Center: Optimierung der Syntheseausbeute von (2-Thiomorpholin-4-ylpyridin-4-yl)methanamin
Answering in German.
Verfasst von: Dr. H. Schmidt, Senior Application Scientist Datum: 17. Januar 2026 Dokumenten-ID: TSS-CHEM-2401-DE
Einführung
Willkommen im technischen Support-Center. Dieses Handbuch richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die an der Synthese von (2-Thiomorpholin-4-ylpyridin-4-yl)methanamin beteiligt sind. Diese Verbindung, die einen Pyridinkern, eine Thiomorpholingruppe und eine primäre Aminogruppe enthält, stellt aufgrund ihrer Polarität und des Potenzials für Nebenreaktionen besondere Herausforderungen dar.
Dieses Dokument ist als eine Reihe von praxisorientierten, technischen FAQs und Fehlerbehebungsleitfäden konzipiert. Es soll Ihnen helfen, häufige experimentelle Hürden zu überwinden, die Kausalität hinter den Protokollschritten zu verstehen und letztendlich Ihre Syntheseausbeute und -reinheit zu optimieren.
Vorgeschlagener Syntheseweg
Ein robuster und modularer zweistufiger Ansatz wird für die Synthese von (2-Thiomorpholin-4-ylpyridin-4-yl)methanamin empfohlen. Dieser Weg maximiert die Kontrolle über jeden Transformationsschritt und erleichtert die Fehlerbehebung.
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Schritt 1: Nukleophile Aromatische Substitution (SNAr): Thiomorpholin wird mit einem geeigneten 2-Halogen-4-cyanopyridin umgesetzt, um das Nitril-Zwischenprodukt zu bilden. Die elektronenentziehende Nitrilgruppe in der para-Position aktiviert die C2-Position für den nukleophilen Angriff.[1][2]
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Schritt 2: Reduktion des Nitrils: Das resultierende Nitril-Zwischenprodukt, 2-(Thiomorpholin-4-yl)isonicotinonitril, wird anschließend zum Ziel-primären Amin reduziert.
Abbildung 1: Empfohlener zweistufiger Syntheseweg.
Häufig gestellte Fragen (FAQs) und Fehlerbehebung
Frage 1: Meine SNAr-Reaktion hat eine geringe Umwandlung (<50 %). Wie kann ich die Ausbeute von 2-(Thiomorpholin-4-yl)isonicotinonitril verbessern?
Antwort: Eine geringe Umwandlung in SNAr-Reaktionen an Pyridinringen ist ein häufiges Problem, das oft auf eine suboptimale Reaktivität oder ungeeignete Bedingungen zurückzuführen ist.[3] Hier sind die wichtigsten Parameter, die Sie untersuchen sollten:
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Wahl des Halogens (Abgangsgruppe): Die Reaktivität von Halogenen in SNAr-Reaktionen folgt typischerweise der Ordnung F > Cl > Br.[4] Wenn Sie 2-Chlor- oder 2-Brompyridin verwenden, kann der Wechsel zu 2-Fluor-4-cyanopyridin die Reaktionsgeschwindigkeit und -ausbeute erheblich steigern.
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Lösungsmittelauswahl: Polare aprotische Lösungsmittel sind für die Stabilisierung des geladenen Meisenheimer-Komplex-Zwischenprodukts unerlässlich.[2]
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Empfohlen: DMSO, DMF, NMP.
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Zu vermeiden: Protolytische Lösungsmittel (z. B. Ethanol, Wasser) können mit dem Nukleophil konkurrieren und die Reaktion verlangsamen. Nicht-polare Lösungsmittel (z. B. Toluol, Hexan) sind ungeeignet.
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Basenauswahl: Eine Base ist erforderlich, um das bei der Reaktion mit einem sekundären Amin wie Thiomorpholin entstehende Proton (HCl, HBr etc.) abzufangen.
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Anorganische Basen: K₂CO₃ oder Cs₂CO₃ sind oft wirksam und nicht-nukleophil.
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Organische Basen: Nicht-nukleophile Amine wie Triethylamin (TEA) oder Diisopropylethylamin (DIPEA) können ebenfalls verwendet werden, insbesondere wenn die Löslichkeit ein Problem darstellt.[5]
-
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Temperatur: SNAr-Reaktionen an weniger aktivierten Pyridinen erfordern oft erhöhte Temperaturen.[6] Führen Sie eine systematische Optimierung durch, beginnend bei 80 °C und schrittweise bis zu 120 °C oder höher, während Sie die Reaktion mittels TLC oder LC-MS überwachen.
Tabelle 1: Vorschläge zur Optimierung der SNAr-Bedingungen
| Parameter | Standardbedingung | Optimierungsvorschlag | Begründung |
| Elektrophil | 2-Chlor-4-cyanopyridin | 2-Fluor-4-cyanopyridin | Fluorid ist eine bessere Abgangsgruppe für SNAr.[4] |
| Lösungsmittel | Acetonitril | DMSO oder DMF | Bessere Stabilisierung des Meisenheimer-Komplexes. |
| Base | TEA | K₂CO₃ oder Cs₂CO₃ | Stärkere, nicht-nukleophile Basen treiben das Gleichgewicht an. |
| Temperatur | 80 °C | 100–120 °C | Erhöhte kinetische Energie zur Überwindung der Aktivierungsbarriere. |
Frage 2: Ich beobachte unerwartete Nebenprodukte in meiner SNAr-Reaktion. Was sind sie und wie kann ich sie verhindern?
Antwort: Die Bildung von Nebenprodukten ist oft auf die Reaktivität der Ausgangsmaterialien oder Verunreinigungen zurückzuführen.
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Thiomorpholin-Oxidation: Der Schwefel im Thiomorpholin-Ring ist anfällig für Oxidation, insbesondere bei hohen Temperaturen in Gegenwart von Luft, was zum entsprechenden Sulfoxid führt.
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Lösung: Führen Sie die Reaktion unter einer inerten Atmosphäre (Argon oder Stickstoff) durch. Verwenden Sie entgaste Lösungsmittel, um gelösten Sauerstoff zu entfernen.
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Hydrolyse des Nitrils: Unter stark basischen Bedingungen und bei Anwesenheit von Wasser kann die Nitrilgruppe zu einer Carbonsäure oder einem Amid hydrolysieren.
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Lösung: Stellen Sie sicher, dass wasserfreie Lösungsmittel und Reagenzien verwendet werden. Verwenden Sie eine nicht-nukleophile Base und vermeiden Sie übermäßig harsche Bedingungen.
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Zersetzung des Ausgangsmaterials: 2-Halopyridine können bei hohen Temperaturen instabil sein.
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Lösung: Überwachen Sie die Reaktion sorgfältig und vermeiden Sie unnötig lange Reaktionszeiten. Sobald die Umsetzung abgeschlossen ist (per TLC/LC-MS), fahren Sie sofort mit der Aufarbeitung fort.
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Frage 3: Die Reduktion des Nitrils erweist sich als schwierig. Was sind die besten Praktiken für die Umwandlung des Nitrils in das primäre Amin?
Antwort: Die Reduktion von Pyridylnitrilen kann durch die Wahl des Reduktionsmittels und die Bedingungen kompliziert werden, da der Pyridinring selbst reduziert werden kann.
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Katalytische Hydrierung: Dies ist oft die sauberste Methode.
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Katalysator: Raney-Nickel oder Rhodium auf Kohlenstoff (Rh/C) sind typischerweise wirksamer als Palladium, das manchmal eine Ringhydrierung verursachen kann.
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Bedingungen: Hoher Wasserstoffdruck (50–100 psi), oft in einem alkoholischen Lösungsmittel (Ethanol, Methanol) mit Ammoniak. Ammoniak hilft, die Bildung von sekundären und tertiären Aminen durch reduktive Alkylierung zwischen dem Produktamin und dem intermediären Imin zu unterdrücken.
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Chemische Reduktion:
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Lithiumaluminiumhydrid (LiAlH₄): Ein sehr starkes Reduktionsmittel, das Nitrile effektiv reduziert. Es muss jedoch unter streng wasserfreien Bedingungen in Ethern wie THF oder Diethylether verwendet werden. Die Aufarbeitung kann kompliziert sein.
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Boran-Komplexe (BH₃·THF): Eine mildere Alternative zu LiAlH₄, die oft eine gute Selektivität für die Nitrilreduktion bietet, ohne andere funktionelle Gruppen anzugreifen.
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Vorsicht: Vermeiden Sie Reduktionsmittel wie Natriumborhydrid (NaBH₄) allein, da es typischerweise nicht stark genug ist, um Nitrile zu reduzieren.
Frage 4: Ich habe Schwierigkeiten bei der Endreinigung. Das Produkt schmiert auf meiner Kieselgelsäule. Welche Reinigungsstrategie empfehlen Sie?
Antwort: Polare Amine wie Ihr Zielmolekül sind für ihre problematische Wechselwirkung mit dem sauren Kieselgel bekannt, was zu erheblichem Tailing (Schwanzbildung) und schlechter Trennung führt.[7]
-
Modifizierte Kieselgel-Chromatographie:
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Basische Additive: Fügen Sie Ihrem Eluentensystem (z. B. Dichlormethan/Methanol) eine kleine Menge (0,5–1 %) einer Base wie Ammoniumhydroxid oder Triethylamin hinzu. Dies neutralisiert die sauren Silanolgruppen auf dem Kieselgel und verbessert die Peakform drastisch.
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Amin-behandeltes Kieselgel: Die Verwendung von kommerziell erhältlichem, mit Aminen vorbehandeltem Kieselgel kann ebenfalls ausgezeichnete Ergebnisse liefern.
-
-
Alternative Chromatographietechniken:
-
Umkehrphasen-Chromatographie (RP-HPLC): Für polare Verbindungen ist die RP-Chromatographie (z. B. mit einer C18-Säule) oft besser geeignet. Verwenden Sie ein Wasser/Acetonitril- oder Wasser/Methanol-Gradientensystem mit einem Additiv wie Trifluoressigsäure (TFA) oder Ameisensäure, um die Peakform zu verbessern. Das Produkt wird als Salz isoliert.
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Ionenaustauschchromatographie: Da Ihr Produkt basisch ist, kann eine Kationenaustauschchromatographie eine hocheffektive Reinigungsmethode sein.[8] Die Verbindung bindet an die Säule und kann dann mit einem Puffer steigender Ionenstärke oder steigenden pH-Werts eluiert werden.
-
-
Kristallisation: Die Umwandlung des freien Amins in ein stabiles Salz (z. B. Hydrochlorid oder Tartrat) erhöht oft dessen Kristallinität. Die Kristallisation des Salzes aus einem geeigneten Lösungsmittelsystem (z. B. Ethanol/Ether) kann eine sehr effiziente Methode zur Erzielung hoher Reinheit sein.
Detaillierte experimentelle Protokolle
Protokoll 1: Synthese von 2-(Thiomorpholin-4-yl)isonicotinonitril (SNAr)
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In einem trockenen, mit einem Magnetrührer und einem Rückflusskühler ausgestatteten Rundkolben werden 2-Chlor-4-cyanopyridin (1,0 Äq.), Thiomorpholin (1,2 Äq.) und Kaliumcarbonat (2,5 Äq.) in wasserfreiem DMSO gelöst.
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Die Reaktionsmischung wird unter einer Argonatmosphäre 2–4 Stunden lang auf 110 °C erhitzt.
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Der Reaktionsfortschritt wird mittels TLC (z. B. 30 % Ethylacetat in Hexan) oder LC-MS überwacht.
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Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt und in Eiswasser gegossen, was zur Ausfällung des Produkts führen sollte.
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Der Feststoff wird durch Filtration gesammelt, gründlich mit Wasser gewaschen, um anorganische Salze zu entfernen, und im Vakuum getrocknet.
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Das Rohprodukt kann bei Bedarf durch Umkristallisation (z. B. aus Ethanol) oder Flash-Chromatographie weiter gereinigt werden.
Protokoll 2: Synthese von (2-Thiomorpholin-4-ylpyridin-4-yl)methanamin (Reduktion)
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Ein Parr-Hydrierungsgefäß wird mit 2-(Thiomorpholin-4-yl)isonicotinonitril (1,0 Äq.) und einer katalytischen Menge Raney-Nickel (ca. 10 Gew.-%) in einer 7 N Lösung von Ammoniak in Methanol beschickt.
-
Das Gefäß wird verschlossen, mehrmals mit Wasserstoff gespült und dann unter einen Wasserstoffdruck von 80 psi gesetzt.
-
Die Mischung wird bei Raumtemperatur 12–18 Stunden lang kräftig geschüttelt.
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Nach Abschluss der Reaktion (überwacht durch LC-MS) wird der Druck vorsichtig abgelassen.
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Die Reaktionsmischung wird durch eine Schicht Celite® filtriert, um den Katalysator zu entfernen. Das Filterkissen wird mit Methanol gespült.
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Das Filtrat wird unter reduziertem Druck eingeengt, um das Rohprodukt als Öl oder Feststoff zu erhalten.
-
Die Reinigung erfolgt wie oben im FAQ zur Reinigung beschrieben, vorzugsweise durch Kristallisation als Salz oder Chromatographie mit einem basischen Additiv.
Workflow zur Fehlerbehebung
Abbildung 2: Entscheidungsbaum zur Diagnose von Problemen mit geringer Ausbeute.
Referenzen
-
Mahdhaoui, M., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. Verfügbar unter: [Link]
-
El-Sayed, W. M. (2016). Synthesis of some novel pyrrolidine, thiomorpholine, pyrimidine and pyridine derivatives containing benzimidazole moiety. Der Pharma Chemica, 8(1), 217-226. Verfügbar unter: [Link]
-
Gemoets, H. P. L., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. Verfügbar unter: [Link]
-
McGrath, M. J., et al. (2024). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. Verfügbar unter: [Link]
-
Nishikawa, D., et al. (2024). Directed nucleophilic aromatic substitution reaction. RSC Publishing. Verfügbar unter: [Link]
-
Patent CN107011255A. A kind of method and its purification process that aminopyridine is prepared by picoline. Google Patents. Verfügbar unter:
-
Gemoets, H. P. L., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. PMC - NIH. Verfügbar unter: [Link]
-
Li, J., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Verfügbar unter: [Link]
-
McGrath, M. J., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Verfügbar unter: [Link]
-
Gemoets, H., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. Verfügbar unter: [Link]
-
Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS). Verfügbar unter: [Link]
-
ResearchGate. (2021). Amination of 2-halopyridines. ResearchGate. Verfügbar unter: [Link]
-
Anumula, K. R. (1994). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Verfügbar unter: [Link]
-
Liu, X., et al. (2018). Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region. New Journal of Chemistry (RSC Publishing). Verfügbar unter: [Link]
-
Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson. Verfügbar unter: [Link]
-
Sharma, P., & Kumar, A. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Verfügbar unter: [Link]
-
Um, I. H., et al. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. Verfügbar unter: [Link]
-
Pomeisl, K., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. Verfügbar unter: [Link]
-
Liu, J., et al. (2018). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. MDPI. Verfügbar unter: [Link]
-
Dashyan, S. S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. ScienceDirect. Verfügbar unter: [Link]
-
McGrath, M. J., et al. (2024). Bench-stable 2-halopyridinium ketene hemiaminals as new reagents for the synthesis of 2-aminopyridines via mild nucleophilic aromatic substitutions with amine nucleophiles. ResearchGate. Verfügbar unter: [Link]
-
Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. Verfügbar unter: [Link]
-
Yang, A., et al. (2025). Harnessing the dynamic nature of nucleophilic aromatic substitution for pyridine-based macrocycle construction. American Chemical Society. Verfügbar unter: [Link]
-
Wibaut, J. P., & Arens, J. F. (1941). 3-aminopyridine. Organic Syntheses. Verfügbar unter: [Link]
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- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of (2-thiomorpholin-4-ylpyridin-4-yl)methanamine
Answering your request, here is the technical support center for the purification challenges of (2-thiomorpholin-4-ylpyridin-4-yl)methanamine.
Welcome to the technical support guide for this compound (CAS No: 886851-35-0)[1]. As Senior Application Scientists, we have compiled this resource to help you navigate the common challenges associated with the purification of this polar, basic compound. This guide is structured in a question-and-answer format to provide direct solutions to issues you may encounter during your research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The purification of this molecule is complicated by several factors inherent to its structure:
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High Basicity: The presence of a primary amine and a pyridine ring makes the compound highly basic. This can lead to strong interactions with acidic stationary phases like silica gel, resulting in poor peak shape (tailing), irreversible adsorption, and low recovery during chromatographic purification[2].
-
High Polarity: The combination of the amine, pyridine, and thiomorpholine functional groups makes the molecule very polar. This necessitates the use of highly polar solvent systems, which can complicate solvent removal and may not be suitable for all chromatographic techniques.
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Potential for Oxidation: The sulfur atom in the thiomorpholine ring is susceptible to oxidation, which can form the corresponding sulfoxide and sulfone. These byproducts can have similar polarities to the parent compound, making them difficult to separate. The thiomorpholine group can be a "metabolically soft spot" due to this ease of oxidation[3].
-
Synthesis-Related Impurities: Typical synthetic routes for substituted pyridines can result in structurally similar impurities, such as starting materials or byproducts from incomplete reactions, which may co-elute with the desired product[4][5].
Q2: What analytical techniques are recommended for purity assessment?
A multi-faceted approach is essential for accurate purity determination. We recommend the following:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC using a C18 column is the gold standard for assessing the purity of polar compounds like this one. A typical mobile phase would consist of a buffered aqueous solution (e.g., water with 0.1% formic acid or triethylamine) and an organic modifier like acetonitrile or methanol[6].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and identifying any impurities.
-
Mass Spectrometry (MS): LC-MS is highly effective for identifying the mass of the desired compound and detecting any potential byproducts, such as oxidized species.
Q3: How can I manage the basicity of the molecule during purification?
The key is to suppress the unwanted interactions caused by the basic nitrogen atoms.
-
For Column Chromatography: You can either "neutralize" the acidic silanol groups on the silica surface by adding a competing base to your mobile phase (e.g., 0.5-2% triethylamine or ammonia in methanol) or use an alternative stationary phase like basic alumina or amine-functionalized silica[2][7].
-
For Liquid-Liquid Extraction: Utilize acid-base extraction. The compound can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic phase. The pH of the aqueous phase can then be adjusted with a base to regenerate the free amine for back-extraction into an organic solvent[8].
Q4: What are the most likely degradation products or common impurities I should be aware of?
Based on the structure, you should be vigilant for:
-
Thiomorpholine S-oxide: An oxidation product that will be more polar than the parent compound.
-
Unreacted Starting Materials: Depending on the synthetic route, these could include precursors to the pyridine ring or the thiomorpholine moiety.
-
Byproducts of Pyridine Synthesis: The synthesis of substituted pyridines can sometimes yield regioisomers or over-alkylated/aminated products[4][9].
Troubleshooting Guide
Chromatography Issues
Q: My compound is streaking badly on my silica gel column, and the fractions are not clean. What can I do?
A: This is a classic sign of strong acid-base interaction between your basic compound and the acidic silica gel[2]. This interaction leads to a non-ideal equilibrium during elution, causing tailing.
Solutions:
-
Mobile Phase Modification: The most common solution is to add a small amount of a competing base to your eluent. Triethylamine (TEA) is a standard choice. Start by preparing your more polar solvent (e.g., methanol or ethyl acetate) with 1-2% TEA and use this to prepare your gradient[7][10]. For example, a gradient of methanol in dichloromethane (DCM), where the methanol contains 2% TEA.
-
Alternative Stationary Phase: If mobile phase modification is insufficient, switch to a more suitable stationary phase.
-
Basic Alumina: This is a good alternative for purifying basic compounds.
-
Amine-functionalized Silica: These columns are specifically designed to minimize unwanted interactions with amines[2].
-
Reversed-Phase Silica (C18): This is an excellent option for polar compounds. You can elute with a gradient of acetonitrile in water, often with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to ensure consistent protonation of your amine for sharp peaks[6].
-
Caption: Troubleshooting Decision Tree for Amine Tailing in Chromatography.
Q: I am getting very low recovery of my compound from the silica column. Where is it going?
A: Low recovery is often due to irreversible binding of the basic amine to the acidic silica gel[2]. A portion of your compound is essentially permanently stuck to the column.
Solutions:
-
Pre-treat the Silica: Before loading your compound, flush the column with your eluent containing the competing base (e.g., 1% TEA in hexane/ethyl acetate). This "passivates" the acidic sites[7].
-
Use a Plug of Basic Material: A small layer of basic alumina or celite at the top of your silica gel column can sometimes help.
-
Avoid Silica Altogether: For precious samples, it may be best to avoid silica gel and proceed directly to reversed-phase chromatography or purification via salt formation and recrystallization.
Q: I keep seeing a new, more polar spot appear on my TLC plate during purification. What is it?
A: This is likely an oxidation product, specifically the thiomorpholine S-oxide. The sulfur atom in the thiomorpholine ring is susceptible to oxidation by air, especially when adsorbed on an acidic surface like silica gel which can catalyze the process.
Solutions:
-
Work Quickly: Minimize the time your compound spends on the column.
-
Use Fresh Solvents: Ensure your solvents are free of peroxides.
-
Degas Solvents: For sensitive compounds, degassing the mobile phase can help reduce oxidation.
-
Alternative Purification: If oxidation is a persistent problem, methods like acid-base extraction or recrystallization, which have less exposure to air on a high-surface-area support, are preferable.
Detailed Experimental Protocols
Protocol 1: Modified Flash Column Chromatography for Basic Amines
This protocol is designed to mitigate the issues of tailing and low recovery on silica gel.
-
Solvent System Selection:
-
Develop a solvent system using TLC. A common starting point is a gradient of Methanol in Dichloromethane (DCM) or Ethyl Acetate in Hexanes.
-
To the polar component of your solvent system (e.g., Methanol), add 2% triethylamine (TEA) by volume. For example, prepare a stock solution of 2 mL TEA in 98 mL Methanol.
-
Run TLC plates to find a solvent mixture that gives your product an Rf value of approximately 0.3.
-
-
Column Packing:
-
Dry pack the column with silica gel.
-
Flush the column with the initial, least polar eluent (containing TEA) until the silica is fully saturated and equilibrated. This step is crucial for deactivating the silica[7].
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of DCM.
-
Adsorb the sample onto a small amount of silica gel ("dry loading").
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
-
Elution:
-
Begin elution with the non-polar solvent mixture.
-
Gradually increase the polarity of the eluent according to your TLC analysis.
-
Collect fractions and monitor by TLC.
-
-
Work-up:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure. Note that removing TEA completely can be difficult; it may require co-evaporation with a solvent like toluene or placing the sample under high vacuum.
-
Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC)
This is often the most effective method for purifying highly polar compounds.
-
Instrumentation: A preparative HPLC system with a UV detector and a C18 reversed-phase column.
-
Mobile Phase Preparation:
-
Solvent A: Water with 0.1% Formic Acid (or 0.1% TFA).
-
Solvent B: Acetonitrile with 0.1% Formic Acid (or 0.1% TFA).
-
The acidic modifier ensures the amine is consistently protonated, leading to sharp peaks.
-
-
Method Development:
-
On an analytical scale, develop a gradient method that provides good separation between your product and impurities. A typical gradient might run from 5% to 95% Solvent B over 20-30 minutes[6].
-
-
Purification:
-
Dissolve the crude sample in a small amount of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).
-
Filter the sample through a 0.45 µm filter to remove particulates.
-
Inject the sample onto the preparative column and run the gradient method.
-
Collect fractions based on the UV chromatogram.
-
-
Product Isolation:
-
Combine fractions containing the pure product.
-
Remove the acetonitrile by rotary evaporation.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the product as a salt (e.g., formate or trifluoroacetate salt). If the free base is required, perform an acid-base workup after solvent removal.
-
Caption: General Workflow for Preparative RP-HPLC Purification.
Protocol 3: Acid-Base Extraction for Initial Purification
This technique is excellent for removing non-basic organic impurities from your crude product.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Acid Wash: Transfer the solution to a separatory funnel and extract with 1M Hydrochloric Acid (HCl) (3 x volume of organic layer). The basic product will move into the aqueous layer as the hydrochloride salt.
-
Separate Layers: Collect the aqueous layer. The organic layer, containing neutral or acidic impurities, can be discarded.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH or solid K₂CO₃) with stirring until the pH is >10. This will regenerate the free amine.
-
Back-Extraction: Extract the now basic aqueous layer with an organic solvent (e.g., DCM, 3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.
References
-
American Elements. (n.d.). [2-(thiomorpholin-4-yl)pyridin-4-yl]methanamine. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
Glanzer, S., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Organic & Process Research & Development, 26(8), 2436–2445. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
Sammakia, T., et al. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 17(8), 1898-1901. Available from: [Link]
- Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
-
Huo, Z., et al. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC, 2013(1), 154-174. Available from: [Link]
-
Science Forums. (2011, August 29). Amine purification. Retrieved from [Link]
-
Hudlicky, T., et al. (2011). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Molecules, 16(5), 4139-4157. Available from: [Link]
-
Purgatorio, V., et al. (2022). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2022(3), M1447. Available from: [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. biotage.com [biotage.com]
- 3. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]
- 4. Pyridine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 8. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 9. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Enhancement for (2-thiomorpholin-4-ylpyridin-4-yl)methanamine
Prepared by the Senior Application Scientist Team
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols for improving the aqueous solubility of (2-thiomorpholin-4-ylpyridin-4-yl)methanamine. The principles and techniques discussed are broadly applicable to similar heterocyclic amine compounds.
Initial Assessment: Understanding the Molecule
Before troubleshooting, it is crucial to understand the structural features of this compound that govern its solubility.
-
Key Functional Groups: The molecule possesses three basic nitrogen centers: the pyridine nitrogen (pKa ~5.2), the primary amine of the methanamine group (pKa ~9-10), and the thiomorpholine nitrogen (pKa ~9).[1][2]
-
Predicted Physicochemical Properties:
-
pH-Dependent Solubility: Due to its basic nature, the compound's aqueous solubility is expected to be extremely low at neutral and alkaline pH (pH > 7) but should increase significantly in acidic conditions as the nitrogen atoms become protonated.[2][3]
-
High Crystal Lattice Energy: The planar pyridine ring and potential for intermolecular hydrogen bonding via the amine group can lead to a stable, ordered crystalline structure that is difficult to disrupt with water molecules, resulting in poor solubility.[4]
-
Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered during experiments.
Q1: My compound won't dissolve in pure water or standard phosphate-buffered saline (PBS) at pH 7.4. What is the first thing I should try?
A1: The first and most critical step is to modify the pH. Given the compound's basic nature, you must attempt solubilization in an acidic medium. Start by preparing a dilute acidic solution, such as 10 mM Hydrochloric Acid (HCl) or a citrate buffer (pH 3-5). The protonation of the amine and pyridine groups will form a salt, which is significantly more water-soluble than the neutral "free base" form.[1][3]
Q2: I've added an acidic buffer, but some particulate matter remains. What are the next steps for achieving full dissolution?
A2: If pH adjustment alone is insufficient, gentle physical methods can help overcome the energy barrier of dissolution.
-
Sonication: Use a bath sonicator for 5-15 minutes to break apart agglomerated particles and increase the surface area exposed to the solvent.
-
Gentle Warming: Warm the solution to 37-40°C. This can increase the kinetic solubility but be cautious. Always check the compound's stability at elevated temperatures first to avoid degradation.
-
Vortexing: Vigorous vortexing for 1-2 minutes can also aid dissolution.
Q3: I need to prepare a concentrated stock solution (e.g., >10 mM) for my assays. Simple pH adjustment isn't enough. What should I consider next?
A3: For high concentrations, you will likely need to employ a co-solvent system in addition to pH control. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent system, making it more favorable for dissolving organic molecules.[5][6] Refer to the detailed protocol in Guide 2 for a systematic approach. Common starting co-solvents include DMSO, ethanol, or PEG 400.[5][7]
Q4: Can I use DMSO as my primary solvent?
A4: While this compound is likely soluble in 100% DMSO, this is often unsuitable for biological assays. High concentrations of DMSO can be toxic to cells and may interfere with experimental results. The standard practice is to create a highly concentrated stock in DMSO and then dilute it at least 1:1000 into your final aqueous assay buffer. However, be aware that the compound may precipitate out of solution upon this dilution. If this occurs, you must use one of the more robust methods outlined in the guides below.
In-Depth Troubleshooting Guides
This section provides structured, step-by-step guides for advanced solubility enhancement techniques.
Guide 1: Systematic pH Modification and Salt Formation
This is the most fundamental and effective strategy for ionizable compounds. The goal is to identify the optimal pH for solubility and, if necessary, isolate a stable, soluble salt form of the compound.[8]
Scientific Principle: By lowering the pH well below the pKa of the basic functional groups, the compound becomes protonated. This charged species (an ammonium salt) has much stronger, more favorable interactions with polar water molecules compared to the neutral form, leading to a dramatic increase in solubility.[3]
Caption: pH-dependent equilibrium of the compound.
Experimental Protocol: pH-Solubility Profiling
-
Prepare Buffers: Create a series of buffers across a wide pH range (e.g., pH 2, 3, 4, 5, 6, 7, 7.4, 8). Use buffers with low salt concentration initially (e.g., 10-20 mM citrate, phosphate, acetate).
-
Add Compound: Add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved at equilibrium.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separate Solid: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.
-
Quantify: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Analyze: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of each buffer. This profile will reveal the pH at which solubility is maximized.
Protocol: Isolation of a Hydrochloride (HCl) Salt
-
Dissolve Free Base: Dissolve the free base form of the compound in a suitable organic solvent (e.g., methanol, isopropanol).
-
Add Acid: Slowly add a stoichiometric amount (1.0 to 1.1 equivalents per basic site you wish to protonate) of HCl solution (e.g., 2M HCl in diethyl ether) to the dissolved compound while stirring.
-
Induce Precipitation: The salt will likely precipitate out of the organic solvent. If not, the solution volume can be reduced, or an anti-solvent (e.g., diethyl ether, heptane) can be added to induce crystallization/precipitation.
-
Isolate and Dry: Collect the solid salt by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
-
Characterize: Confirm salt formation and assess its purity and solid-state properties (e.g., via NMR, XRPD, DSC). The resulting salt should be readily soluble in water.
Guide 2: Co-Solvent Systems
When pH modification alone is insufficient, or when a non-aqueous or mixed-solvent system is required, co-solvents are used.[6]
Scientific Principle: Co-solvents work by reducing the polarity of water. A water-organic solvent mixture creates a microenvironment that is more favorable for solvating a hydrophobic drug molecule, effectively reducing the energy required to pull a molecule from its crystal lattice into the solution.[9]
Experimental Protocol: Screening for an Effective Co-solvent
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents. Common choices include:
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Ethanol
-
Glycerin
-
-
Prepare Mixtures: Create a series of binary mixtures of the co-solvent with an acidic buffer (pH determined from Guide 1). Start with 10%, 20%, and 40% (v/v) of the co-solvent.
-
Determine Solubility: Using the same method as in the pH-solubility profile (adding excess solid, equilibrating, separating, and quantifying), measure the saturation solubility of the compound in each co-solvent mixture.
-
Optimize: Identify the co-solvent and concentration that provides the desired solubility while minimizing the amount of organic solvent used, especially for in-vivo studies. Note that the combined effect of pH and co-solvent is often synergistic.[10]
Guide 3: Solid-State Modification
If the compound remains difficult to dissolve, its solid-state properties may be the primary barrier. Crystalline materials have high lattice energies that resist dissolution. Converting the material to an amorphous state or dispersing it in a carrier can significantly improve dissolution rates.[11][12]
Scientific Principle: Amorphous solids lack the long-range molecular order of crystals.[13] Because no energy is required to break the crystal lattice, amorphous forms are thermodynamically less stable and generally exhibit higher apparent solubility and faster dissolution rates.[14] Solid dispersions take this a step further by dispersing individual drug molecules within a highly soluble polymer matrix, preventing recrystallization and promoting rapid release.[15]
Caption: Mechanism of a solid dispersion.
Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
-
Select Carrier: Choose a hydrophilic carrier. Common examples include Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycol (PEG 6000).[16]
-
Co-dissolve: Dissolve both the compound and the carrier (e.g., in a 1:4 drug-to-carrier mass ratio) in a common volatile solvent, such as methanol or ethanol. Ensure a clear solution is formed.
-
Evaporate Solvent: Remove the solvent using a rotary evaporator under reduced pressure. This rapid removal traps the drug molecules in a dispersed state within the solid carrier matrix.
-
Dry and Mill: Dry the resulting solid film or powder thoroughly under vacuum to remove any residual solvent. Gently mill or grind the material to obtain a fine, homogenous powder.
-
Characterize and Test:
-
Confirm Amorphization: Use Powder X-ray Diffraction (PXRD) to confirm the absence of crystalline peaks corresponding to the drug.[13]
-
Assess Dissolution: Perform a dissolution test, comparing the rate and extent of dissolution of the solid dispersion to the original crystalline material in a relevant buffer. A significant increase in the dissolution rate is expected.[12]
-
Guide 4: Advanced Strategies - Prodrug Approach
For cases of extreme insolubility or specific delivery requirements, chemical modification of the molecule itself can be employed.
Scientific Principle: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[17] For solubility enhancement, a highly polar, water-soluble promoiety (e.g., a phosphate, amino acid, or polyethylene glycol) can be temporarily attached to a functional group on the drug.[18][19]
Strategy for this compound:
The primary amine of the methanamine group is an ideal handle for prodrug synthesis. One could attach a phosphate group to form a highly water-soluble N-phosphoryloxymethyl prodrug, which is cleaved in vivo by phosphatases to release the active compound.[18] This approach requires significant synthetic chemistry expertise but offers a powerful solution to solubility challenges.[20]
Summary of Techniques
| Technique | Principle | Typical Fold Increase | Pros | Cons |
| pH Modification | Ionization of basic groups to form a soluble salt.[3] | 10 - 1,000x | Simple, effective, low cost. | Only for ionizable drugs; may precipitate on pH change. |
| Co-solvents | Reduces solvent polarity, making it more favorable for the solute.[5] | 2 - 500x[10] | Easy to screen; useful for high concentration stocks. | Potential for toxicity (DMSO, ethanol); drug may precipitate on dilution. |
| Solid Dispersion | Drug is molecularly dispersed in a hydrophilic carrier, preventing crystallization.[15] | 10 - 100x | Greatly enhances dissolution rate; can create stable amorphous systems. | Requires formulation development; potential for physical instability over time. |
| Prodrug Synthesis | Covalent attachment of a water-soluble promoiety.[17] | >1,000x | Overcomes intrinsic insolubility; can improve other properties (e.g., permeability).[20] | Requires extensive synthetic chemistry, full characterization, and regulatory consideration. |
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubility enhancement-eminent role in poorly soluble drugs. Research Journal of Pharmacy and Technology, 2(2), 220-224.
- Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-398. (This reference supports the concept of crystal lattice energy and pH-dependent solubility, a direct link is not available but the concept is widely established).
-
Wikipedia contributors. (2023, December 29). Cosolvent. In Wikipedia, The Free Encyclopedia. [Link]
- Broadbent, J., Marten, T., & Jones, M. (2016). Method of converting a crystalline compound to an amorphous compound, method of increasing the solubility of a crystalline compound in a biorelevant fluid, and nanoparticles that achieve supersaturation.
-
Caldeira, S., & Al-Tahami, K. (2010). Prodrugs for Amines. Mini reviews in medicinal chemistry, 10(13), 1262–1275. [Link]
-
Chemistry LibreTexts. (2020). Basicity of Amines and Ammonium Salt Formation. [Link]
-
Wikipedia contributors. (2023, July 1). Thiomorpholine. In Wikipedia, The Free Encyclopedia. [Link]
-
American Elements. (n.d.). [2-(thiomorpholin-4-yl)pyridin-4-yl]methanamine. [Link]
-
Tran, P., Pyo, Y. C., Kim, D. H., Lee, S. E., Kim, J. K., & Park, J. S. (2019). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Drug Delivery Science and Technology, 54, 101234. [Link]
-
Wikipedia contributors. (2024, January 10). Pyridine. In Wikipedia, The Free Encyclopedia. [Link]
-
Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Research, 1(1), 1-8. [Link]
-
Maheshwari, R. K. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Tropical Journal of Pharmaceutical Research, 8(3), 241-247. [Link]
-
Al-Hujaily, E. M., Williams, Z., & Kariuki, B. M. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules (Basel, Switzerland), 23(1), 169. [Link]
-
Kumar, S., & S, K. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 093-104. [Link]
-
Srcic, S., Vrecer, F., & Urleb, U. (2003). Methods of amorphization and investigation of the amorphous state. Acta Pharmaceutica, 53(4), 229-242. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyridine. PubChem Compound Summary for CID 1049. [Link]
-
Singh, A., & Pai, R. S. (2014). Improvement of drug solubility using solid dispersion. International Journal of PharmTech Research, 6(4), 1339-1349. [Link]
-
G. de la Torre, B., & Albericio, F. (2020). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules (Basel, Switzerland), 25(24), 5897. [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
Kumar, A., Sahoo, S. K., & Padhee, K. (2019). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Journal of Applied Pharmaceutical Research, 7(2), 1-5. [Link]
-
Fujii, S., Takeda, T., & Suzuki, T. (2009). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 52(21), 6696-6700. [Link]
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Qian, F., Huang, J., & Hussain, M. A. (2010). Drug-like properties of amorphous pharmaceutical solids. Expert Opinion on Drug Discovery, 5(3), 281-296. [Link]
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Gynther, M., & Loryan, I. (2021). Prodrugs and their activation mechanisms for brain drug delivery. RSC Medicinal Chemistry, 12(1), 26-43. [Link]
-
AA Blocks. (n.d.). 1-[4-(thiomorpholin-4-yl)pyridin-2-yl]methanamine. [Link]
-
Ghareeb, M. M., & Abdul-Rasool, A. A. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 4(4), 1475-1484. [Link]
-
ResearchGate. (2014). Which is most reliable method for conversion of crystalline compound in to amorphous form?. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery, 17(8), 559-589. [Link]
-
Bastin, R. J., Bowker, M. J., & Slater, F. W. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. [Link]
-
Patel, J., & Patel, K. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(2), 163-176. [Link]
-
The Pharma Times. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
Kumar, P., & Kumar, R. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(23), 14322-14345. [Link]
-
Jain, A., & Sharma, G. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2(3), 195-212. [Link]
-
ResearchGate. (n.d.). Mechanism of prodrug solubility enhancement. [Link]
-
Kumar, A., Sikka, R., & Singh, A. (2020). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. International Journal of Pharmaceutical Sciences and Research, 11(3), 1104-1114. [Link]
-
Chemistry LibreTexts. (2022). Chemical Properties of Amines. Bases and Salt Formation. [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
-
Yu, L. (2001). Amorphous pharmaceutical solids: preparation, characterization and stabilization. Advanced Drug Delivery Reviews, 48(1), 27-42. [Link]
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Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
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National Center for Biotechnology Information. (n.d.). 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine. PubChem Compound Summary for CID 4988991. [Link]
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Addanki, S. L., Gudipudi, L., & Guntuku, G. (2024). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. World Journal of Pharmaceutical and Life Sciences, 10(3), 133-140. [Link]
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Technical Support Center: Overcoming Resistance to Thiomorpholine-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiomorpholine-based inhibitors. The thiomorpholine scaffold is a privileged structure in medicinal chemistry, integral to numerous targeted therapies due to its favorable pharmacological properties.[1][2][3] Many of these inhibitors, particularly those targeting the PI3K/AKT/mTOR pathway, have shown promise in oncology.[4][5] However, as with many targeted agents, the emergence of drug resistance is a significant clinical and research challenge.[6][7][8]
This guide is designed to provide you with practical, in-depth troubleshooting strategies and answers to frequently asked questions. It is structured to help you identify the underlying mechanisms of resistance in your experimental models and to explore scientifically-grounded strategies to overcome them.
Part 1: Troubleshooting Guide - Question & Answer
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My cancer cell line, which was initially sensitive to my thiomorpholine-based inhibitor, is now showing reduced sensitivity. How do I quantitatively confirm and characterize this resistance?
Answer:
The first step is to quantitatively measure the shift in drug sensitivity. This is typically done by determining the half-maximal inhibitory concentration (IC50) of your inhibitor in the suspected resistant cell line and comparing it to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance.
Experimental Workflow: IC50 Determination
A common method for this is a cell viability assay, such as the MTT or CellTiter-Glo® assay.
-
Principle: These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.
-
Procedure:
-
Seed both parental (sensitive) and suspected resistant cells in 96-well plates at a predetermined optimal density.
-
After allowing the cells to adhere overnight, treat them with a serial dilution of your thiomorpholine-based inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubate for a period that is relevant to the inhibitor's mechanism of action (typically 48-72 hours).
-
Add the viability reagent (e.g., MTT, CellTiter-Glo®) and measure the signal (absorbance or luminescence) according to the manufacturer's protocol.
-
Normalize the data to the vehicle-only control and plot the dose-response curve. Use a non-linear regression model to calculate the IC50 value.
-
Data Presentation: Comparing IC50 Values
| Cell Line | Inhibitor | IC50 (Parental) | IC50 (Resistant) | Fold Change |
| MCF-7 | GDC-0941 (PI3K Inhibitor) | 50 nM | 500 nM | 10-fold |
| A549 | BEZ235 (Dual PI3K/mTOR Inhibitor) | 25 nM | 300 nM | 12-fold |
This is example data. Your results will vary based on the cell line and inhibitor.
Q2: I've confirmed resistance. What are the likely molecular mechanisms, and how do I begin to investigate them?
Answer:
Resistance to targeted therapies, including those with a thiomorpholine core, typically falls into three main categories:
-
On-Target Alterations: Mutations in the drug's target protein that prevent the inhibitor from binding effectively.[9]
-
Bypass Pathway Activation: Upregulation of parallel signaling pathways that compensate for the inhibition of the primary target, allowing the cell to survive and proliferate.[4][7][10]
-
Drug Efflux and Metabolism: Increased expression of drug efflux pumps that remove the inhibitor from the cell, or altered metabolism of the drug.
A logical first step is to investigate the activation state of key signaling pathways. Since many thiomorpholine-based inhibitors target the PI3K/AKT/mTOR pathway, it's crucial to examine this and parallel pathways like the MAPK/ERK cascade.[11]
Experimental Workflow: Western Blotting for Signaling Pathway Analysis
Western blotting allows you to assess the phosphorylation status of key proteins, which is indicative of their activation state.[12][13][14]
-
Principle: Use phospho-specific antibodies to detect activated signaling proteins in cell lysates from both sensitive and resistant lines, with and without drug treatment.
-
Procedure:
-
Culture sensitive and resistant cells.
-
Treat cells with your inhibitor at a concentration that effectively inhibits the target in the sensitive line (e.g., at or above the IC50).
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE to separate the proteins, transfer them to a membrane, and probe with antibodies.
-
-
Key Proteins to Probe:
-
PI3K/AKT Pathway: p-AKT (Ser473), total AKT, p-S6 Ribosomal Protein, total S6.
-
MAPK/ERK Pathway: p-ERK1/2, total ERK1/2.
-
Target Engagement: A phospho-protein immediately downstream of your direct target.
-
Interpreting the Results:
| Scenario | Observation in Resistant Cells (Post-Treatment) | Likely Mechanism |
| Bypass Activation | p-AKT remains low, but p-ERK is elevated. | The MAPK pathway is compensating for PI3K inhibition. |
| Reactivation of Target Pathway | p-AKT is restored despite the presence of the inhibitor. | Could be due to an upstream mutation (e.g., PTEN loss) or a mutation in the target itself. |
Part 2: Visualizing Resistance Mechanisms and Workflows
Diagram 1: Common Bypass Pathway in PI3K Inhibitor Resistance
Caption: PI3K inhibitor resistance via MAPK pathway activation.
Diagram 2: Workflow for Investigating Acquired Resistance
Caption: Step-by-step workflow to identify resistance mechanisms.
Part 3: Frequently Asked Questions (FAQs)
Q3: How do I investigate if a mutation in the target protein is causing resistance?
Answer:
If your Western blot results suggest the target pathway is reactivated even with the inhibitor present, the next logical step is to sequence the gene encoding the target protein. For many PI3K inhibitors, this would be the PIK3CA gene.[15][16]
Experimental Approach: Gene Sequencing
-
Sanger Sequencing: This is a reliable method for analyzing specific "hotspot" regions of a gene known to harbor resistance mutations.[15][17][18]
-
Next-Generation Sequencing (NGS): NGS provides a more comprehensive view and can identify novel mutations across the entire coding region of the gene. It is also more sensitive for detecting mutations in a sub-population of cells.[17][19]
Procedure Outline:
-
Extract genomic DNA from both your sensitive and resistant cell lines.
-
Amplify the target gene or specific exons using PCR.
-
Purify the PCR products.
-
Send the purified DNA for Sanger or NGS sequencing.
-
Align the sequences from the resistant cells to the sensitive cells (or a reference sequence) to identify any mutations.
Q4: If I identify a bypass pathway, what is the best strategy to overcome this resistance?
Answer:
The most effective strategy is typically combination therapy, where you simultaneously inhibit both the primary target and the activated bypass pathway.[10][20][21]
-
Example: If you find that resistance to your thiomorpholine-based PI3K inhibitor is mediated by the activation of the MAPK/ERK pathway, a logical next step is to combine your PI3K inhibitor with a MEK inhibitor (e.g., Trametinib).
-
Rationale: This dual blockade prevents the cancer cells from escaping through the compensatory pathway, often leading to a synergistic anti-proliferative effect.[11][20]
Experimental Validation: You would test the efficacy of the combination therapy using the same cell viability assays mentioned in Q1. You should test each drug alone and in combination across a range of concentrations to assess for synergy.
Q5: How can I create a drug-resistant cell line model in my lab?
Answer:
Developing a drug-resistant cell line is a time-consuming but invaluable process for studying acquired resistance.[6][22][23]
Protocol: Step-wise Dose Escalation [6][22]
-
Initial Treatment: Start by treating the parental cell line with the thiomorpholine-based inhibitor at a concentration around its IC20 (the concentration that inhibits 20% of cell growth).
-
Culture and Monitor: Continuously culture the cells in the presence of the drug. Initially, you will observe significant cell death.
-
Recovery: Allow the surviving population of cells to recover and repopulate the flask.
-
Dose Escalation: Once the cells are growing steadily, gradually increase the concentration of the inhibitor. This process is repeated over several months.
-
Characterization: At each stage, you can freeze down stocks and characterize the level of resistance by determining the IC50. The process can take 6-12 months or longer.[6]
Part 4: Experimental Protocols
Protocol 1: Western Blot for p-AKT and p-ERK
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Use a BCA assay to determine the protein concentration of each lysate.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., rabbit anti-p-AKT Ser473, rabbit anti-p-ERK1/2, diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane 3 times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, strip the membrane and re-probe with antibodies for total AKT, total ERK, and a loading control like GAPDH or β-actin.
References
-
Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
-
PubMed Central. (2024). Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers. [Link]
-
AACR Journals. (2024). Abstract LB449: Strategies to overcome resistance to PI3Kalpha-selective inhibitors mediated by acquired alterations in the PI3K/AKT pathway. [Link]
-
PMC. (n.d.). Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity. [Link]
-
MDPI. (n.d.). Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer. [Link]
-
ResearchGate. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]
-
PubMed Central. (n.d.). NVP-BEZ235 overcomes gefitinib-acquired resistance by down-regulating PI3K/AKT/mTOR phosphorylation. [Link]
-
PMC. (n.d.). Development of Drug-resistant Cell Lines for Experimental Procedures. [Link]
-
PubMed. (2015). Comparison of targeted next-generation sequencing and Sanger sequencing for the detection of PIK3CA mutations in breast cancer. [Link]
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Celtarys Research. (n.d.). Biochemical assays in drug discovery and development. [Link]
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ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components, b.... [Link]
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PMC. (n.d.). Acquired resistance in cancer: towards targeted therapeutic strategies. [Link]
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BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery. [Link]
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MDPI. (n.d.). Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers. [Link]
-
ACS Publications. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. [Link]
-
Spandidos Publications. (2021). Dual PI3K/mTOR inhibitor NVP‑BEZ235 decreases the proliferation of doxorubicin‑resistant K562 cells. [Link]
-
ResearchGate. (n.d.). Sanger's sequencing results of PIK3CA mutation H1047R in plasma by.... [Link]
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PMC. (n.d.). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. [Link]
-
ASCO Publications. (2020). Strategic Combinations to Prevent and Overcome Resistance to Targeted Therapies in Oncology. [Link]
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National Cancer Institute. (2018). Enhancing PI3K Inhibitor Response with Diet, Diabetes Drug. [Link]
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Oxford Academic. (n.d.). Rapid biochemical assays for phenotypic drug resistance testing of HIV-1. [Link]
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ResearchGate. (n.d.). Western Blot analysis of different PI3K/AKT/mTOR pathway components in.... [Link]
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Evaluation of PIK3CA Gene Mutations in Breast Cancer Patients Treated by Trastuzumab. (2023). Avicenna Journal of Medical Biotechnology. [Link]
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PMC. (n.d.). Molecular Detection of Antimicrobial Resistance. [Link]
-
Everything you need to know about PIK3CA mutation testing in 2 minutes. (n.d.). Novartis. [Link]
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PMC. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. [Link]
-
Anticancer Research. (n.d.). Establishment of Drug-resistant Cell Lines as a Model in Experimental Oncology: A Review. [Link]
-
MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]
-
PMC. (n.d.). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. [Link]
-
Canary Onco. (n.d.). Mechanisms of Cancer Drug Resistance. [Link]
-
Ingenta Connect. (2021). Dual PI3K/mTOR inhibitor NVPBEZ235 decreases the proliferation of.... [Link]
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ResearchGate. (2015). (PDF) Comparison of targeted next-generation sequencing and Sanger sequencing for the detection of PIK3CA mutations in breast cancer. [Link]
-
PMC. (n.d.). Understanding and targeting resistance mechanisms in cancer. [Link]
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Evotec. (n.d.). Biochemical Assay Services. [Link]
-
Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
-
bioRxiv. (2024). Resistance patterns in drug-adapted cancer cell lines reflect complex evolution in clinical tumors. [Link]
-
ProQuest. (n.d.). Dual PI3K/mTOR inhibitor NVP-BEZ235 decreases the proliferation of doxorubicin-resistant K562 cells. [Link]
-
Journal of the American Chemical Society. (n.d.). Incorporation of Functional Proteins on Cellular Surfaces via Artificial Cell-Derived Vesicles (ACDVs) for Plasma Membrane Reprogramming. [Link]
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ResearchGate. (n.d.). Several reported potent morpholine based PI3K inhibitors with examples.... [Link]
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Clinical Gate. (n.d.). Understanding Cancer Drug Resistance Mechanisms: The Challenge Driving Modern Research. [Link]
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PMC. (2021). Mechanisms of Resistance to KRASG12C Inhibitors. [Link]
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troubleshooting inconsistent results in (2-thiomorpholin-4-ylpyridin-4-yl)methanamine assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers utilizing (2-thiomorpholin-4-ylpyridin-4-yl)methanamine in their experimental assays. This guide is designed to provide in-depth troubleshooting advice and address common challenges encountered during the handling and testing of this molecule. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the accuracy and reproducibility of your results.
The structure of this compound, featuring a pyridine core, a thiomorpholine ring, and a primary amine, presents a unique combination of chemical properties. These properties, while integral to its potential biological activity, can also be a source of experimental variability if not properly managed. This guide is structured to address issues from the most fundamental—compound solubility—to more complex, assay-specific artifacts.
Section 1: Compound Solubility and Precipitation
Inconsistent results often originate from the physical behavior of the test compound in the assay medium. Poor solubility can lead to compound precipitation, drastically reducing the effective concentration and generating unreliable data.
FAQ: My compound is precipitating in the assay buffer. What should I do?
This is one of the most common issues encountered with heterocyclic compounds. Precipitation can occur immediately upon dilution into an aqueous buffer or over the course of the experiment.
Underlying Causes:
-
Exceeding Aqueous Solubility Limit: The compound has a finite solubility in aqueous solutions, which can be significantly lower than in its DMSO stock solvent. Many pyridine-based compounds exhibit poor aqueous solubility.[1]
-
Buffer Composition and pH: The protonation state of the primary amine and the pyridine nitrogen is pH-dependent.[2][3] At a pH below the pKa of these amines, the compound will be protonated and may have higher solubility. However, this can also alter its biological activity. The ionic strength and specific components of your buffer can also influence solubility.
-
"Salting Out": High concentrations of salts in the buffer can decrease the solubility of organic molecules.
-
Temperature Changes: Solubility is temperature-dependent. A shift from room temperature to an incubator at 37°C (or vice versa) can cause a previously dissolved compound to precipitate.
Troubleshooting Workflow:
The following workflow provides a systematic approach to diagnosing and resolving precipitation issues.
Caption: Troubleshooting workflow for compound precipitation.
Table 1: Influence of Buffer Conditions on Compound Solubility (Hypothetical Data)
| Buffer System (50 mM) | pH | Additive | Kinetic Solubility Limit (µM) |
|---|---|---|---|
| Phosphate-Buffered Saline | 7.4 | None | 15 |
| Phosphate-Buffered Saline | 7.4 | 10% FBS | 25 |
| HEPES | 7.4 | None | 18 |
| HEPES | 8.0 | None | 40 |
| TRIS | 7.0 | None | 18 |
Experimental Protocol 1.1: Kinetic Solubility Assessment by Nephelometry
This protocol provides a method to determine the concentration at which this compound begins to precipitate in your chosen assay buffer.
-
Materials:
-
This compound 10 mM stock in 100% DMSO.
-
Assay buffer of interest (e.g., 50 mM HEPES, pH 7.4).
-
Clear, flat-bottom 96-well or 384-well microplates.
-
Multichannel pipette.
-
Plate reader with nephelometry (light scattering) capability.
-
-
Method:
-
Prepare Compound Plate: Create a serial dilution of the 10 mM stock solution in 100% DMSO. For a 2-fold dilution series, pipette 20 µL of DMSO into columns 2-12 of a 96-well plate. Pipette 40 µL of the 10 mM stock into column 1. Transfer 20 µL from column 1 to column 2, mix, then transfer 20 µL from column 2 to 3, and so on.
-
Prepare Assay Plate: Add 98 µL of your chosen assay buffer to the wells of a new 96-well plate.
-
Initiate Precipitation: Using a multichannel pipette, transfer 2 µL from the compound plate (DMSO dilutions) to the assay plate containing the buffer. This creates a 1:50 dilution. Mix immediately by gentle tapping or orbital shaking for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the plate using a nephelometer. The instrument measures the intensity of light scattered by suspended particles (precipitate).
-
Data Analysis: Plot the light scattering units (LSU) against the compound concentration. The concentration at which the LSU signal begins to rise sharply above the baseline (buffer + DMSO only) is the kinetic solubility limit.
-
Section 2: Inconsistent Results in Biochemical Assays
Even when a compound appears to be in solution, its behavior at the molecular level can lead to inconsistent or artifactual results in biochemical assays like enzyme inhibition or receptor binding studies.
FAQ: I'm seeing variable enzyme inhibition/receptor binding. What are the likely causes?
High variability or a dose-response curve that does not follow standard sigmoidal kinetics can point to several underlying issues beyond simple precipitation.
Underlying Causes:
-
Compound Aggregation: At a critical concentration, small molecules can self-assemble into colloidal aggregates. These aggregates can non-specifically sequester and denature proteins, leading to apparent inhibition that is not related to specific binding at an active site.[4] This is a very common mechanism for false positives in high-throughput screening.[5]
-
Compound Instability: The thiomorpholine ring may be susceptible to oxidation over the course of a long incubation, or the compound may react with components in your assay buffer.[6] Pyridine derivatives have also been reported to react with common solvents like dichloromethane (DCM) at room temperature, highlighting the potential for unexpected reactivity.[7]
-
Non-Specific Binding: The primary amine can engage in electrostatic interactions with negatively charged surfaces on proteins or microplates, leading to binding that is not at the intended target site.[8]
Caption: Workflow for diagnosing inconsistent biochemical assay results.
Experimental Protocol 2.1: Identifying Aggregation-Based Inhibition
This protocol helps determine if the observed activity of your compound is due to the formation of aggregates.[4]
-
Principle: Non-specific inhibition by aggregates is sensitive to the presence of non-ionic detergents. The detergent helps to break up the colloidal aggregates, restoring enzyme activity.
-
Materials:
-
Your standard enzyme inhibition assay components.
-
10% Triton X-100 stock solution in water.
-
-
Method:
-
Set up your standard inhibition assay.
-
Prepare a parallel set of assay wells that are identical but also contain a final concentration of 0.01% Triton X-100. The detergent should be added to the buffer before the addition of the test compound.
-
Run a full dose-response curve for this compound in the absence and presence of the detergent.
-
-
Data Analysis:
-
If the compound is an aggregator: You will observe a significant rightward shift (increase) in the IC50 value, or a complete loss of inhibition, in the presence of Triton X-100.
-
If the compound is a specific inhibitor: The IC50 value will be largely unaffected by the presence of the detergent.
-
Section 3: Assay Interference and Artifacts
The chemical structure of this compound contains moieties that can directly interfere with assay detection systems, leading to false-positive or false-negative results that are independent of any true biological activity.
FAQ: Could my compound be interfering with the assay technology itself?
Yes, this is a critical consideration, especially in fluorescence-based assays or assays containing strong reducing agents.
Underlying Causes:
-
Fluorescence Interference: The pyridine ring is an aromatic system that can absorb light and exhibit intrinsic fluorescence (autofluorescence) or quench the fluorescence of a reporter molecule. This can be a significant issue in fluorescence polarization (FP), FRET, and other fluorescence intensity-based assays.[9]
-
Redox Cycling: The thioether in the thiomorpholine ring can undergo redox cycling in the presence of strong reducing agents like dithiothreitol (DTT), which are common in enzyme assays to maintain cysteine residues in a reduced state. This process catalytically generates hydrogen peroxide (H₂O₂).[10] The resulting H₂O₂ can then oxidize and inactivate the target protein, leading to apparent inhibition that is an artifact of the assay conditions.
Caption: Mechanism of thioether-mediated redox cycling with DTT.
Experimental Protocol 3.1: Testing for H₂O₂ Generation
This protocol uses a simple colorimetric assay to detect the generation of H₂O₂ by your compound in the presence of a reducing agent.[10]
-
Principle: Horseradish peroxidase (HRP) catalyzes the oxidation of a chromogenic substrate (like Amplex Red) by H₂O₂, producing a colored or fluorescent product.
-
Materials:
-
Assay buffer (the same one where you observe inhibition).
-
DTT (or the reducing agent used in your primary assay).
-
This compound.
-
Horseradish peroxidase (HRP).
-
Amplex™ Red reagent.
-
Catalase (as a control to quench H₂O₂).
-
-
Method:
-
In a 96-well plate, add your assay buffer containing DTT (e.g., 500 µM).
-
Add your test compound at a concentration that shows inhibition in your primary assay (e.g., 10 µM).
-
To a parallel set of wells, also add catalase (~500 units/mL).
-
Add HRP (~1 unit/mL) and Amplex Red (~50 µM) to all wells.
-
Incubate at room temperature, protected from light.
-
Monitor the increase in absorbance (570 nm) or fluorescence (Ex/Em ~571/585 nm) over time.
-
-
Data Analysis:
-
If the compound is a redox cycler: You will see a time-dependent increase in signal in the wells containing the compound and DTT.
-
Confirmation: This signal will be significantly reduced or completely absent in the wells that also contain catalase, confirming that the signal is H₂O₂-dependent.
-
Section 4: Challenges in Cell-Based Assays
Cell-based assays introduce a higher level of complexity, and inconsistent results can arise from interactions between the compound and the cellular environment.
FAQ: I'm observing unexpected cytotoxicity or inconsistent cellular responses. What should I check?
Underlying Causes:
-
Compound Stability in Media: Cell culture media is a complex mixture containing salts, amino acids, and vitamins. Your compound may be unstable over the 24-72 hour incubation period typical for many cell-based assays.
-
Interaction with Serum Proteins: If you are using media containing fetal bovine serum (FBS), your compound may bind to albumin or other serum proteins. This reduces the free concentration of the compound available to interact with the cells, potentially leading to a lower apparent potency.
-
Cell Health and Assay Conditions: Inconsistent results are often traced back to the basics of cell culture. Factors like high cell passage number, mycoplasma contamination, uneven cell seeding, or "edge effects" in the microplate can all increase variability.[11][12]
-
Interference with Assay Readout: The compound can interfere with the reporter system. For example, it could inhibit luciferase in a reporter gene assay or interfere with the conversion of formazan dyes (like MTT) in viability assays.[9]
Caption: Troubleshooting workflow for cell-based assays.
General FAQs
Q: What are the recommended storage conditions for this compound? A: As a solid, the compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. In DMSO stock solution (e.g., 10 mM), it should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q: Is the compound sensitive to pH changes? A: Yes. The primary amine and the pyridine nitrogen can be protonated at acidic pH. This will change the charge and potentially the conformation and solubility of the molecule.[3] It is crucial to control and report the pH of your assay buffers, as changes in pH can directly impact the compound's activity.[2]
References
-
Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega. Available at: [Link]
-
Coupling Fluorescent Probes to Characterize S-containing Compounds in a Sulfate Reducing Bacteria Involved in Hg Methylation. ResearchGate. Available at: [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Available at: [Link]
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What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment? ResearchGate. Available at: [Link]
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Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. Available at: [Link]
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Assay Interference by Aggregation. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
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Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PubMed Central. Available at: [Link]
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Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers. PubMed Central. Available at: [Link]
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Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. Available at: [Link]
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Inhibition of Thioredoxin Reductase Activity and Oxidation of Cellular Thiols by Antimicrobial Agent, 2-Bromo-2-nitro-1,3-propanediol, Causes Oxidative Stress and Cell Death in Cultured Noncancer and Cancer Cells. MDPI. Available at: [Link]
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Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Taylor & Francis Online. Available at: [Link]
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A High-Throughput Screen for Compounds That Inhibit Aggregation of the Alzheimer's Peptide. ACS Publications. Available at: [Link]
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What are some strategies to block primary amine surfaces in immunoassays without using any protein based blockers? ResearchGate. Available at: [Link]
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Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. Available at: [Link]
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Effects of pH on Activity (A) and Stability (B) of AADH. ResearchGate. Available at: [Link]
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View of In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. Trends in Sciences. Available at: [Link]
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Determination of Gaseous Sulfur Dioxide and Its Derivatives via Fluorescence Enhancement Based on Cyanine Dye Functionalized Carbon Nanodots. ACS Publications. Available at: [Link]
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High-throughput screening as a method for discovering new drugs. Drug Target Review. Available at: [Link]
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Tips for Preventing 96-Well Plate Lid from Fogging Up? Reddit. Available at: [Link]
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Amine Reactivity. MSU chemistry. Available at: [Link]
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Mediating Oxidation of Thioethers with Iodine—A Mild and Versatile Pathway to Trigger the Formation of Peptide Hydrogels. PubMed Central. Available at: [Link]
-
Nonspecific amine immobilization of ligand can Be a potential source of error in BIAcore binding experiments and may reduce binding affinities. PubMed. Available at: [Link]
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Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. Available at: [Link]
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Sulfur-based fluorescent probes for biological analysis: A review. PubMed. Available at: [Link]
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Nuisance compounds in cellular assays. PubMed Central. Available at: [Link]
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Effects of Hydrogen Bonding to Amines on the Phenol/Phenoxyl Radical Oxidation. ACS Publications. Available at: [Link]
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Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]
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Mesut Işık PhD Professor (Associate) at Bilecik Şeyh Edebali University. ResearchGate. Available at: [Link]
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Non-Specific Binding of Antibodies in Immunoassays Webinar: How to Overcome All Problems. YouTube. Available at: [Link]
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The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. Available at: [Link]
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Redox-Neutral Thioether C–H Activation Enables Stereoselective Noncanonical Amino Acid Synthesis. ChemRxiv. Available at: [Link]
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First Report of fusF Gene in Staphylococcus kloosii from Virgin Tropical Soil: Expanding the Ecological Reservoirs of Fusidic Acid Resistance. MDPI. Available at: [Link]
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High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. IOS Press Content Library. Available at: [Link]
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Interference-free Determination of Sulfur Traces by UV Fluorescence Detection. AZoM. Available at: [Link]
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Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]
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Pyridine - Some Industrial Chemicals. NCBI Bookshelf. Available at: [Link]
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Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. PubMed. Available at: [Link]
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Puzzling Pyridine Problem Probed. ChemistryViews. Available at: [Link]
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Novel Bioinspired Quercetin-Based Polymers for the Sustained Release of Donepezil in Alzheimer's Disease Therapy. MDPI. Available at: [Link]
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Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? NIH. Available at: [Link]
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Advances in high throughput screening of aggregation, stability and viscosity. YouTube. Available at: [Link]
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Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. MDPI. Available at: [Link]
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Pyridine Is miscible with EVERYTHING!? Reddit. Available at: [Link]
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Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. PubMed. Available at: [Link]
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Technical Support Center: Synthesis of (2-thiomorpholin-4-ylpyridin-4-yl)methanamine
An official website of the United States government Here's how you know
Prepared by the Office of Senior Application Scientists
Welcome to the technical support guide for the synthesis of (2-thiomorpholin-4-ylpyridin-4-yl)methanamine. This document is intended for researchers, scientists, and drug development professionals. Its purpose is to provide expert insights and practical troubleshooting for the common side reactions and impurities encountered during the multi-step synthesis of this valuable pyridine-based building block.
The most common and logical synthetic route involves a two-step process: a Nucleophilic Aromatic Substitution (SNAr) to install the thiomorpholine moiety, followed by the reduction of a nitrile group to the primary amine. This guide is structured around the potential pitfalls of this pathway.
Visual Synopsis: Synthetic Pathway & Potential Side Reactions
The following diagram illustrates the intended synthetic pathway from 2-chloro-4-cyanopyridine to the target product, highlighting the key junctures where side reactions typically occur.
Caption: Synthetic pathway and common side reaction branch points.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during synthesis in a question-and-answer format.
Q1: My LC-MS data for the final product shows a significant peak at [M+16] and sometimes [M+32]. What are these impurities?
Answer: These peaks correspond to the oxidation of the sulfur atom in the thiomorpholine ring, forming the thiomorpholine S-oxide ([M+16]) and thiomorpholine S,S-dioxide ([M+32]) analogs of your target molecule.[1]
-
Causality: The sulfur atom in thiomorpholine is nucleophilic and susceptible to oxidation. This can occur during either the SNAr or the reduction step if the reaction is exposed to air for extended periods at elevated temperatures, or if reagents (e.g., solvents) are contaminated with trace oxidizing agents like peroxides.
-
Troubleshooting & Prevention:
-
Inert Atmosphere: Conduct both the SNAr reaction and the reduction under an inert atmosphere (Nitrogen or Argon).
-
Degas Solvents: Use solvents that have been degassed via sparging with nitrogen or through freeze-pump-thaw cycles, especially for high-temperature reactions.
-
Reagent Purity: Ensure all reagents are free from peroxides or other oxidizing impurities.
-
Q2: During the nitrile reduction step, my reaction stalls, and I isolate a mixture of my desired amine and the nitrile intermediate. What's going wrong?
Answer: This indicates an incomplete reduction. The primary causes are either insufficient reducing agent, deactivated catalyst (for catalytic hydrogenation), or suboptimal reaction conditions.
-
Causality:
-
Stoichiometry: The reduction of a nitrile to a primary amine is a multi-hydride process. An insufficient molar equivalent of the reducing agent (e.g., LiAlH4, NaBH4) will lead to incomplete conversion.
-
Catalyst Activity: For catalytic hydrogenations (e.g., H₂/Raney Nickel), the catalyst may have reduced activity due to poor storage, poisoning by sulfur compounds (a known issue with thiomorpholine), or insufficient loading.
-
Reaction Conditions: Low temperature or insufficient reaction time can also result in a stalled reaction.
-
-
Troubleshooting & Prevention:
-
Increase Reducing Agent: Incrementally increase the equivalents of your hydride source. For catalytic reductions, increase catalyst loading or hydrogen pressure.
-
Alternative Reducing Agents: If catalyst poisoning is suspected, switch to a chemical reducing agent. Borane complexes (e.g., BH₃·THF) or a CoCl₂/NaBH₄ system are often effective for reducing nitriles in the presence of sulfur.[2][3]
-
Monitor the Reaction: Track the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to ensure it has gone to completion before workup.
-
Q3: My mass spectrometry analysis reveals a dimeric impurity at approximately [2M-17], where M is the mass of the target product.
Answer: This impurity is almost certainly the secondary amine byproduct, bis((2-(thiomorpholin-4-yl)pyridin-4-yl)methyl)amine .
-
Causality: This side product forms when the newly generated primary amine product acts as a nucleophile and attacks a reaction intermediate (an imine). This process is more prevalent at higher concentrations where the product and intermediate have a greater chance of colliding.
-
Troubleshooting & Prevention:
-
Dilution: Run the reduction reaction at a lower concentration to disfavor intermolecular side reactions.
-
Slow Addition: If using a strong reducing agent like LiAlH4, add the nitrile intermediate slowly to a solution of the reducing agent. This keeps the concentration of the intermediate low at all times, minimizing dimerization.
-
Q4: My crude product contains impurities with carbonyl groups, identified as an amide or a carboxylic acid by IR and MS. How are these forming?
Answer: These are hydrolysis byproducts. The nitrile group is susceptible to hydrolysis to an amide (-CONH₂) and subsequently to a carboxylic acid (-COOH) if water is present under acidic or basic conditions.
-
Causality:
-
During SNAr: If the SNAr reaction is run with a base (e.g., K₂CO₃) and is not rigorously dried, water can hydrolyze the nitrile group on your intermediate, 2-(thiomorpholin-4-yl)pyridine-4-carbonitrile.
-
During Workup: Acidic or basic workup conditions in the presence of water can also lead to hydrolysis.
-
-
Troubleshooting & Prevention:
-
Anhydrous Conditions: For the SNAr step, use anhydrous solvents and reagents. Dry the thiomorpholine and the base before use.
-
Controlled Workup: Use aqueous workups with pH control and keep the temperature low to minimize the rate of hydrolysis.
-
Purification: These acidic or neutral impurities are typically easy to separate from your basic amine product via acid-base extraction or standard column chromatography.[4]
-
Data Summary: Potential Side Products
| Side Product Name | Molecular Weight ( g/mol ) | Δ Mass from Product | Formation Step | Likely Cause | Key Analytical Signature |
| Target Product | 221.33 | - | - | - | - |
| 2-(1-oxothiomorpholin-4-yl)pyridin-4-yl)methanamine | 237.33 | +16 | Both | Air/oxidant exposure | MS peak at [M+16] |
| 2-(1,1-dioxothiomorpholin-4-yl)pyridin-4-yl)methanamine | 253.33 | +32 | Both | Air/oxidant exposure | MS peak at [M+32] |
| 2-(thiomorpholin-4-yl)pyridine-4-carbonitrile | 219.31 | -2 | Reduction | Incomplete reduction | Absence of -CH₂-NH₂ protons in NMR; presence of -C≡N stretch in IR (~2230 cm⁻¹) |
| 2-(thiomorpholin-4-yl)isonicotinamide | 237.32 | +16 | SNAr / Workup | Water contamination | Presence of -CONH₂ protons in NMR |
| bis((...))methyl)amine (Dimer) | 425.64 | +204 | Reduction | High concentration | MS peak at [2M-NH₃] or [2M-17] |
Protocols for Analysis and Purification
Protocol 1: Reverse-Phase HPLC Method for Reaction Monitoring
This method is suitable for monitoring the progress of both the SNAr and reduction steps.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Prep: Dilute a small aliquot of the reaction mixture in 50:50 Water:Acetonitrile.
Protocol 2: Purification of Final Amine Product
The basicity of the target amine allows for straightforward purification.
-
Workup: After the reaction is complete, perform a standard aqueous workup. Extract the product into an organic solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
Acid-Base Extraction (Optional): To remove neutral impurities (like the nitrile intermediate), the organic layer can be washed with dilute acid (e.g., 1M HCl). The protonated amine product will move to the aqueous layer. The layers are separated, the aqueous layer is then basified (e.g., with NaOH or NaHCO₃), and the product is re-extracted into an organic solvent.
-
Column Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of Dichloromethane (DCM) and Methanol (MeOH) is effective.
-
Additive: To prevent peak tailing of the basic amine on the acidic silica, add a small amount of a volatile base to the mobile phase, such as 0.5-1% triethylamine or ammonium hydroxide. A typical starting eluent system is 98:2:0.2 DCM/MeOH/NH₄OH, gradually increasing the proportion of methanol.
-
Troubleshooting Workflow Diagram
This logical diagram provides a step-by-step process for diagnosing issues with the synthesis.
Caption: A logical workflow for troubleshooting synthesis impurities.
References
-
Bansal, R. & Kaur, J. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 309-349.
-
Glitzenstein, V., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2465–2472.
-
Zhang, L., et al. (2017). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. Advances in Computer Science Research, volume 59.
-
Glitzenstein, V., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv.
-
Marvadi, S. K., et al. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. European Journal of Medicinal Chemistry, 164, 346-356.
-
American Elements. (n.d.). [2-(thiomorpholin-4-yl)pyridin-4-yl]methanamine. Retrieved January 17, 2026, from
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Li, Z., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6599–6609.
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Sicherl, F., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. Journal of Medicinal Chemistry, 53(20), 7380–7395.
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Patel, H. P., & Patel, J. K. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(3), 26-37.
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CN107011254B. (2020). Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents.
-
Sicherl, F., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. Request PDF on ResearchGate.
-
Glitzenstein, V., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Organic & Inorganic Au, 2(4), 338–345.
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Patel, K. R., et al. (2013). Synthesis and Antimicrobial Activity of 4–thiomorpholine-4ylbenzohydrazide Derivative. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 730-733.
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Mullins, J., et al. (2018). Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4. Chemistry & Biology Interface, 8(1), 1-10.
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Penenory, A. B., et al. (2023). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. ChemistrySelect, 8(1).
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BLDpharm. (n.d.). 2-(Thiomorpholin-4-yl)pyridin-4-amine. Retrieved January 17, 2026, from
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Ghorbani-Vaghei, R., et al. (2023). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. ChemistrySelect, 8(1).
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Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine.
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Mayo Clinic. (2025, March 31). Methenamine (oral route).
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Kayan, B., et al. (2022). Pyridine substituted BODIPYs: synthesis, characterization and cholinesterease, α-glucosidase inhibitory, DNA hydrolytic cleavage effects. Journal of the Iranian Chemical Society, 19, 3915–3926.
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Occupational Safety and Health Administration. (1991). Pyridine.
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Apollo Scientific. (n.d.). [2-(Thiomorpholin-4-yl)pyridin-4-yl]methanol. Retrieved January 17, 2026, from
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Płotka-Wasylka, J., et al. (2017). Synthesis and Spectral Analysis of Pyridine Derivates. Molecules, 22(8), 1333.
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Collis, G. E., et al. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkivoc, 2022(4), 205-218.
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Technical Support Center: Optimizing Dosing and Administration for In Vivo Studies
Welcome to the Technical Support Center for In Vivo Study Optimization. As Senior Application Scientists, we understand that translating promising in vitro results into successful preclinical animal studies is a critical and often challenging phase of drug development. This resource is designed to provide researchers, scientists, and drug development professionals with practical, in-depth guidance on the key parameters that govern the success of in vivo experiments: dosing and administration.
This center is structured into two main sections:
-
Frequently Asked Questions (FAQs): Addressing foundational concepts and common queries related to dose calculation, administration routes, and formulation.
-
Troubleshooting Guides: Providing systematic, problem-solving workflows for specific issues encountered during in vivo studies, such as unexpected toxicity or lack of efficacy.
Our goal is to equip you with the scientific rationale behind experimental choices, enabling you to design robust, self-validating studies and interpret your results with confidence.
Frequently Asked Questions (FAQs)
Dose Calculation & Scaling
Q1: How do I translate an effective in vitro concentration (e.g., IC50) to a starting dose for an in vivo animal study?
A: Translating an in vitro concentration to an in vivo dose is a multi-step process that requires careful consideration of the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties.[1][2] A direct conversion is not feasible; instead, the in vitro data serves as a starting point to estimate a therapeutically relevant concentration to achieve in the plasma of the animal.[3]
The core objective is to maintain a plasma concentration in the animal model that is above the effective in vitro concentration for a desired duration. Key factors to consider include the drug's absorption, distribution, metabolism, and excretion (ADME), which collectively determine its bioavailability and half-life.[4] While complex, a simplified approach involves using the in vitro effective concentration as a target plasma concentration (C₀) and calculating an initial dose based on the animal's estimated volume of distribution (Vd).[3] However, this is a rough estimate and must be refined through pilot PK studies and dose-range finding experiments.[1][5]
Q2: What is allometric scaling, and how is it used to determine a Human Equivalent Dose (HED)?
A: Allometric scaling is a method used to extrapolate drug doses between different animal species, including from animals to humans.[6][7][8] It is based on the principle that many physiological processes, such as metabolic rate and drug clearance, scale with body weight to the power of approximately 0.75.[7][9] Simply scaling a dose based on body weight (mg/kg) alone is inaccurate because smaller animals have a much higher metabolic rate per unit of body weight than larger animals.[6][10]
The Human Equivalent Dose (HED) is calculated from an animal's No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose that does not produce significant adverse effects.[6][11] The conversion involves normalizing the dose to body surface area (BSA), which is more closely related to metabolic rate across species.[6][12] The FDA provides standard conversion factors for this purpose.[11]
Formula for HED Calculation: HED (mg/kg) = Animal Dose (mg/kg) x (Animal Weight (kg) / Human Weight (kg))^0.33[11]
Or, using Body Surface Area conversion factors (Kₘ): HED (mg/kg) = Animal NOAEL (mg/kg) / Kₘ Ratio (Animal to Human)[6]
It is crucial to use the NOAEL from the most appropriate and sensitive animal species to determine the maximum recommended starting dose (MRSD) for first-in-human trials, typically with an added safety factor of 10.[11][13]
Routes of Administration
Q3: What are the primary routes of administration for rodent studies, and what are their pros and cons?
A: The choice of administration route is a critical determinant of a drug's pharmacokinetic profile, influencing its rate of absorption, bioavailability, and ultimate effect.[14][15] The selection should align with the study's objectives and, for later-stage preclinical work, the intended clinical route in humans.[15]
| Route of Administration | Description | Advantages | Disadvantages |
| Intravenous (IV) | Direct injection into a vein (e.g., tail vein). | 100% bioavailability, rapid onset, precise dose control.[15] | Requires technical skill, stressful to the animal, potential for embolism, not suitable for poorly soluble drugs or large volumes. |
| Intraperitoneal (IP) | Injection into the peritoneal cavity. | Easier and faster than IV, allows for larger volumes, rapid absorption for many small molecules.[14] | Variable absorption, potential for injection into organs (intestine, bladder), risk of peritonitis, significant first-pass metabolism in the liver.[14] |
| Oral (PO) / Gavage | Administration directly into the stomach via a gavage needle. | Mimics human oral administration, economical, relatively safe.[15] | Variable bioavailability due to GI tract degradation and first-pass effect, can be stressful and cause esophageal injury if done improperly.[15] |
| Subcutaneous (SC) | Injection into the loose skin on the back. | Slow, sustained absorption, suitable for suspensions and implants, less technically demanding. | Slower onset of action, can cause local irritation, absorption can be variable depending on site and blood flow. |
| Intramuscular (IM) | Injection into a muscle (e.g., quadriceps). | Rapid absorption from aqueous solutions, can be used for moderate volumes and suspensions.[15] | Can be painful, potential for tissue damage, limited volume in small rodents.[15] |
Q4: How does the route of administration affect a compound's bioavailability and first-pass metabolism?
A: The route of administration directly dictates whether a compound is subject to first-pass metabolism. This is a phenomenon where a drug's concentration is significantly reduced before it reaches systemic circulation.[16]
-
Parenteral Routes (IV, IM, SC): These methods introduce the drug directly into the systemic circulation (or into tissues from which it is absorbed into circulation), bypassing the gastrointestinal tract and liver.[15] Intravenous (IV) administration, by definition, provides 100% bioavailability as it avoids any absorption barriers or presystemic metabolism.[15]
-
Enteral Routes (Oral/PO): When a drug is administered orally, it is absorbed from the GI tract into the portal venous system, which leads directly to the liver. The liver is the primary site of drug metabolism. Before the drug can enter the general circulation, a fraction of it may be metabolized and inactivated. This "first-pass effect" can dramatically lower the bioavailability of the parent compound.[16]
-
Intraperitoneal (IP) Route: The IP route is complex. While often considered parenteral, a significant portion of a drug absorbed from the peritoneal cavity enters the portal circulation and is subject to first-pass metabolism in the liver, similar to the oral route.[14]
Formulation
Q5: My compound is poorly soluble in water. What are some common formulation strategies for in vivo studies?
A: Poor aqueous solubility is a major hurdle in drug development, limiting bioavailability and therapeutic efficacy.[17] Several formulation strategies can be employed to overcome this challenge for preclinical studies. The choice depends on the compound's physicochemical properties and the intended route of administration.[17]
Common Formulation Strategies for Poorly Soluble Drugs:
-
Co-solvents: Using a mixture of solvents (e.g., DMSO, ethanol, polyethylene glycol) to dissolve the compound. This is common for early-stage studies but requires careful toxicity screening of the vehicle itself.
-
Particle Size Reduction: Decreasing the particle size through micronization or nanonization increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[18][19]
-
Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic polymer matrix. This can be achieved through methods like hot-melt extrusion or solvent evaporation.[17][20]
-
Lipid-Based Formulations: For lipophilic compounds, formulations like self-emulsifying drug delivery systems (SEDDS) can be used. These systems form fine oil-in-water emulsions in the GI tract, improving solubilization and absorption.[17][20]
-
Cyclodextrin Complexes: Using cyclodextrins to form inclusion complexes where the hydrophobic drug molecule is encapsulated within the cyclodextrin's hydrophilic exterior, thereby increasing its apparent water solubility.[17][20]
Troubleshooting Guides
Guide 1: Unexpected Toxicity or Mortality
Problem: I am observing unexpected toxicity (e.g., >10% body weight loss, severe clinical signs) or mortality at a dose predicted to be safe.[21]
This is a critical issue that requires immediate action to ensure animal welfare and the scientific validity of the study.
Caption: Workflow for troubleshooting lack of in vivo efficacy.
-
Pharmacokinetic (PK) Failure Analysis: The most common reason for in vivo failure is a PK issue. The drug isn't getting to the target at the right concentration for the right amount of time.
-
Conduct a PK Study: This is the most critical step. Administer the compound at the MTD and collect plasma samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). Analyze the samples to determine key parameters:
-
Cmax (Maximum Concentration): Was the peak plasma concentration above the effective in vitro concentration (e.g., IC50)?
-
AUC (Area Under the Curve): Represents total drug exposure. Was exposure sustained long enough to elicit a biological effect?
-
T½ (Half-life): How quickly is the drug eliminated? A very short half-life may require more frequent dosing.
-
-
Assess Bioavailability: If using oral administration, compare the AUC from the PO route to the AUC from an IV route. Low oral bioavailability (<10%) may necessitate a different route or formulation.
-
Measure Tissue Distribution: If possible, measure the drug concentration in the target tissue (e.g., tumor). Plasma concentration does not always correlate with tissue concentration.
-
-
Pharmacodynamic (PD) & Target Engagement Analysis: If the PK profile looks adequate (i.e., drug exposure is sufficient), the next step is to confirm the drug is hitting its intended target in the animal.
-
Measure a Target Engagement Biomarker: Does your drug inhibit a specific enzyme or receptor? If so, you should be able to measure a downstream effect. For example, if your drug inhibits a kinase, you can measure the phosphorylation of its substrate in tissue samples from treated animals. No change in the biomarker despite good PK indicates a PD problem.
-
-
Review of the Animal Model and Study Design:
-
Model Relevance: Is the animal model truly representative of the human disease? For example, the target may not be expressed or may be different in the animal species.
-
Dosing Regimen: Based on your PK data, is the dosing frequency appropriate? A compound with a short half-life might require twice-daily (BID) or continuous infusion to maintain therapeutic concentrations, whereas once-daily (QD) dosing might be insufficient. Dose fractionation studies can help determine if the efficacy is driven by Cmax or AUC. [1] * Compound Stability: Is your compound stable in the formulation over the course of the experiment? Re-analyze the dosing solution to ensure it hasn't degraded.
-
By systematically investigating these potential points of failure—from dose calculation and formulation to pharmacokinetics and target engagement—researchers can diagnose the root cause of their experimental issues and design more effective, successful in vivo studies.
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Validation & Comparative
confirming the mechanism of action of (2-thiomorpholin-4-ylpyridin-4-yl)methanamine
An In-Depth Technical Guide to Elucidating the Mechanism of Action of (2-thiomorpholin-4-ylpyridin-4-yl)methanamine: A Comparative Approach
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a well-understood therapeutic candidate is both complex and critical. The compound this compound, with its pyridine and thiomorpholine moieties, represents a class of structures known for diverse biological activities, including kinase inhibition.[1][2][3] This guide provides a comprehensive, in-depth framework for elucidating the mechanism of action (MoA) of this and other novel small molecules. We will move beyond a rigid set of instructions, instead offering a logical, self-validating workflow that integrates experimental choice with scientific rationale.
Introduction: The Challenge of a Novel Scaffold
The compound this compound is not extensively characterized in public literature, presenting a classic "orphan drug" scenario.[4][5] Its structural components, however, offer clues. The pyridine ring is a common feature in many approved drugs, while the morpholine and thiomorpholine scaffolds are privileged structures in medicinal chemistry, often found in kinase inhibitors.[1][2][3] This suggests a potential interaction with cellular kinases, such as the phosphoinositide 3-kinase (PI3K) family, which are central to cell growth and survival signaling and are frequently dysregulated in cancer.[6][7][8]
This guide will, therefore, use the hypothesis of kinase inhibition as a running example, while presenting a universally applicable, multi-pronged approach to MoA confirmation. We will compare and contrast various techniques at each stage, empowering researchers to make informed decisions tailored to their specific compound and biological system.
Phase 1: Unbiased Hypothesis Generation - From Phenotype to Plausible Targets
The initial step is to establish a clear, reproducible biological effect. Without a known target, a phenotypic screen is the most effective starting point.[9][10] This involves testing the compound across a diverse panel of cell lines to identify a sensitive context.
Comparative Approach: Phenotypic Screening vs. Computational Prediction
| Method | Principle | Pros | Cons | Best For |
| Phenotypic Screening | Observe the effect of the compound on cellular behavior (e.g., viability, morphology) in a disease-relevant context.[9][10] | Unbiased; identifies biologically relevant effects without prior assumptions. | Can be resource-intensive; does not directly identify the molecular target. | Novel compounds with no prior target information. |
| Computational Prediction (e.g., Chemoinformatics) | Use algorithms to predict potential targets based on the compound's structural similarity to molecules with known targets.[4] | Rapid and inexpensive; provides a list of testable hypotheses. | Predictions are only as good as the underlying data; may miss truly novel interactions. | Compounds with some structural precedent; complementing experimental data. |
Experimental Protocol: High-Throughput Phenotypic Viability Screen
This protocol is designed to identify cancer cell lines that are sensitive to this compound.
-
Cell Line Panel Selection : Choose a panel of 20-50 cancer cell lines representing various tissue types (e.g., breast, lung, colon, hematological).
-
Plate Seeding : Seed cells in 96-well or 384-well plates at a predetermined density to ensure exponential growth over the assay period.
-
Compound Preparation : Prepare a 10-point, 3-fold serial dilution of the compound, starting from a maximum concentration of 100 µM.
-
Treatment : Treat the cells with the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent like staurosporine).
-
Incubation : Incubate the plates for 72 hours.
-
Viability Readout : Measure cell viability using a commercially available assay (e.g., CellTiter-Glo® which measures ATP levels).
-
Data Analysis : Normalize the data to the vehicle control and plot dose-response curves to determine the half-maximal inhibitory concentration (IC50) for each cell line.[11]
The outcome of this screen will be a list of "hit" cell lines that are particularly sensitive to the compound, providing a biological system for the next phase of investigation.
Phase 2: Direct Target Identification - Fishing for the Molecular Partner
With a validated phenotypic effect, the next critical step is to identify the direct molecular target(s) of the compound. Here, we compare two powerful and widely used proteomics-based approaches: affinity-based pull-downs and label-free methods.[12][13]
Comparative Approach: Affinity-Based vs. Label-Free Target ID
| Method | Principle | Pros | Cons |
| Affinity-Based Pull-Down | The compound is chemically modified with a tag (e.g., biotin) and immobilized on a solid support to "pull down" binding proteins from a cell lysate.[12][13] | Well-established and sensitive; can identify both high and low-affinity binders. | The tag can sterically hinder binding; requires synthetic chemistry to create the probe; can lead to false positives (non-specific binders). |
| Drug Affinity Responsive Target Stability (DARTS) | Exploits the principle that a protein becomes more resistant to proteolysis when bound to a small molecule ligand.[14] | Uses the unmodified, native compound; avoids issues with tags; provides a functional readout (stabilization upon binding). | May not work for all compounds/targets; can be less sensitive for weak binders; requires optimization of protease concentration. |
Workflow Diagram: Target Identification Strategies
Caption: A logical cascade for validating a putative drug target.
Experimental Protocol: Western Blot for PI3K Pathway Modulation
Assuming the putative target is a PI3K isoform, this protocol will verify if the compound inhibits its downstream signaling. [7]
-
Cell Treatment : Treat the sensitive cell line with increasing concentrations of this compound for 2-4 hours. Include a vehicle control and a known PI3K inhibitor (e.g., Alpelisib) as a positive control. [6]2. Cell Lysis : Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer : Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation : Probe the membrane with primary antibodies against:
-
Phospho-Akt (a key downstream substrate of PI3K)
-
Total Akt (as a loading control)
-
Actin (as a loading control)
-
-
Detection : Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the bands.
-
Analysis : A dose-dependent decrease in the level of phospho-Akt, with no change in total Akt, would strongly indicate that the compound is inhibiting the PI3K pathway in cells.
Conclusion: A Self-Validating and Integrated Approach
Elucidating the mechanism of action of a novel compound like this compound requires a systematic, multi-faceted approach. By starting with an unbiased phenotypic screen, employing complementary target identification strategies like DARTS and affinity pull-downs, and rigorously validating the top candidates through a cascade of biochemical, cellular, and genetic methods, researchers can build a compelling and trustworthy case for a specific MoA. This guide provides a comparative framework, emphasizing that the choice of experiment should be driven by a clear scientific question and that each step should serve to validate the last, ultimately leading to a robust understanding of how a novel molecule exerts its biological effects.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of (2-thiomorpholin-4-ylpyridin-4-yl)methanamine Analogs for Kinase Inhibition
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of (2-thiomorpholin-4-ylpyridin-4-yl)methanamine, a scaffold of growing interest in medicinal chemistry. We will explore the rationale behind structural modifications and their impact on biological activity, supported by detailed experimental protocols for synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this chemical series for therapeutic innovation, particularly in the domain of kinase inhibition.
Introduction: The Promise of the Pyridine-Thiomorpholine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs due to its ability to form key hydrogen bonds and act as a bioisostere for a phenyl ring.[1] The thiomorpholine moiety, a saturated heterocycle, offers a three-dimensional structure that can improve physicochemical properties such as solubility and metabolic stability compared to more planar aromatic systems.[2] The combination of these two fragments in the this compound core presents a versatile scaffold for targeting a range of biological entities, most notably protein kinases, which are critical regulators of cellular processes and established targets in oncology and inflammatory diseases.[3][4]
This guide will dissect the SAR of this scaffold by comparing a series of rationally designed analogs. We will examine how subtle modifications to the core structure influence inhibitory potency and selectivity, providing a framework for optimizing lead compounds.
Comparative Analysis of Analog Structures and Activities
The fundamental goal of an SAR study is to identify which parts of a molecule are essential for its biological effect and which can be modified to improve properties like potency, selectivity, and pharmacokinetics.[4][5] We will analyze hypothetical analogs based on common medicinal chemistry strategies to illustrate these principles.
The core scaffold, this compound, can be systematically modified at three key positions:
-
Position A (Pyridine Ring): Substitution with various functional groups to probe electronic and steric effects.
-
Position B (Methanamine Linker): Alteration of the linker to optimize interaction with the target protein.
-
Position C (Thiomorpholine Ring): Oxidation of the sulfur atom to modulate polarity and hydrogen bonding capacity.
Below is a comparative table of representative analogs and their hypothetical inhibitory activity against a target kinase, "Kinase X," to demonstrate potential SAR trends.
| Compound ID | Modification (vs. Parent) | Position | Rationale for Modification | Hypothetical IC50 (nM) vs. Kinase X | Commentary |
| Parent-01 | None (Core Scaffold) | - | Baseline compound | 150 | Moderate starting potency. |
| Analog-A1 | 5-Fluoro | A | Introduce a hydrogen bond acceptor; alter electronics. | 55 | Potency increased. The small, electronegative fluorine atom may form a favorable interaction in the binding pocket. |
| Analog-A2 | 5-Methoxy | A | Introduce a bulkier, electron-donating group. | 350 | Potency decreased. The methoxy group may introduce steric hindrance, preventing optimal binding. |
| Analog-A3 | 5-Cyano | A | Add a linear, electron-withdrawing group and H-bond acceptor. | 75 | Potency improved. The cyano group likely occupies a narrow pocket and acts as a hydrogen bond acceptor. |
| Analog-B1 | N-Methylation | B | Increase basicity and add steric bulk to the amine. | 220 | Potency slightly decreased. Suggests the primary amine is optimal for hydrogen bonding. |
| Analog-B2 | Homologation (-CH2NH2 to -CH2CH2NH2) | B | Extend the linker to probe deeper into the binding pocket. | 800 | Significant loss of potency. The primary amine's position is critical for interaction. |
| Analog-C1 | Sulfoxide (S=O) | C | Increase polarity and introduce a hydrogen bond acceptor. | 95 | Potency increased. The sulfoxide oxygen may form a new hydrogen bond, improving binding affinity. |
| Analog-C2 | Sulfone (O=S=O) | C | Further increase polarity and hydrogen bond accepting potential. | 110 | Potency also increased, but slightly less than the sulfoxide, suggesting an optimal polarity and geometry is achieved with the S=O group. |
Key SAR Insights and Visual Summary
The hypothetical data reveals several critical SAR trends that would guide a lead optimization campaign:
-
Pyridine Ring Substitution is Key: The 5-position on the pyridine ring is sensitive to substitution. Small, electron-withdrawing groups or halogens (e.g., -F, -CN) appear to enhance potency, suggesting the presence of a corresponding acceptor region in the kinase hinge-binding domain.
-
Primary Amine is Preferred: Modification of the methanamine linker is generally detrimental, indicating that the primary amine and its specific location are crucial for a key binding interaction, likely with a glutamate or aspartate residue in the active site.
-
Thiomorpholine Oxidation is Tolerated and Potentially Beneficial: Introducing polarity via oxidation of the thiomorpholine sulfur to a sulfoxide or sulfone can improve potency. This suggests the region around the thiomorpholine ring is solvent-exposed and can accommodate polar groups that may form additional hydrogen bonds.[2]
Below is a visual representation of these key SAR takeaways.
Caption: Key structure-activity relationship takeaways for the scaffold.
Experimental Protocols: A Guide to SAR Elucidation
To generate the data required for an SAR study, a robust and reproducible set of experimental procedures is essential. The following sections provide detailed, step-by-step protocols for the synthesis and biological evaluation of these analogs.
General Synthetic Workflow
The synthesis of this compound analogs can be achieved through a multi-step process, as outlined below. This approach is adaptable for creating a library of compounds with diverse substitutions.[6]
Caption: General synthetic workflow for analog synthesis.
Detailed Protocol: Synthesis of Parent-01
-
Step 1: Synthesis of 2-(thiomorpholin-4-yl)pyridine-4-carbonitrile
-
To a solution of 2-chloro-4-cyanopyridine (1.0 eq) in dimethylformamide (DMF), add thiomorpholine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 80°C and stir for 16 hours under a nitrogen atmosphere.
-
Causality: K₂CO₃ acts as a base to facilitate the nucleophilic aromatic substitution of the chlorine atom by the secondary amine of thiomorpholine. DMF is a suitable polar aprotic solvent for this type of reaction.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Purify the crude product by column chromatography to yield the nitrile intermediate.
-
-
Step 2: Synthesis of this compound (Parent-01)
-
Dissolve the nitrile intermediate (1.0 eq) in a 7N solution of ammonia in methanol.
-
Add a catalytic amount of Raney Nickel (approx. 10% w/w).
-
Hydrogenate the mixture in a Parr shaker apparatus under 50 psi of H₂ gas for 24 hours.
-
Causality: Raney Nickel is a highly effective catalyst for the reduction of nitriles to primary amines. The ammonia/methanol solvent system helps to minimize the formation of secondary amine byproducts.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the final compound via column chromatography to obtain Parent-01.
-
Biological Evaluation: In Vitro Kinase Inhibition Assay
To determine the inhibitory potency (IC50) of each analog, a luminescence-based kinase assay that measures ATP consumption is a robust and high-throughput method.[7][8] The ADP-Glo™ Kinase Assay is a common choice.
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Detailed Protocol: ADP-Glo™ Kinase Assay
-
Compound Preparation:
-
Create a 10-point, 3-fold serial dilution of each test compound in 100% DMSO, starting from a 1 mM stock. Include a DMSO-only control.
-
-
Kinase Reaction:
-
In a 384-well white assay plate, add 1 µL of the serially diluted compound or DMSO control.
-
Add 2 µL of a solution containing Kinase X and a suitable peptide substrate in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Incubate for 10 minutes at room temperature. Causality: This pre-incubation step allows the inhibitor to bind to the kinase before the enzymatic reaction begins.
-
Initiate the reaction by adding 2 µL of ATP solution (concentration determined empirically, often near the Km for the kinase).
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[9]
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP, which then fuels a luciferase/luciferin reaction.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The signal is proportional to the amount of ADP produced and thus to kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
In Vitro ADME Profiling: Metabolic Stability
Early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial for successful drug development.[10][11] A key initial assay is measuring metabolic stability in human liver microsomes (HLM).
Protocol: HLM Stability Assay
-
Preparation:
-
Prepare a solution of the test compound (1 µM) in a phosphate buffer (pH 7.4).
-
Prepare a solution of human liver microsomes (0.5 mg/mL) and an NADPH regenerating system (e.g., G6P, G6PDH, NADP+) in the same buffer.
-
-
Incubation:
-
Pre-warm both solutions to 37°C.
-
Initiate the metabolic reaction by mixing the compound solution with the HLM/NADPH solution.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard. Causality: The cold acetonitrile precipitates the microsomal proteins, stopping the enzymatic reaction, while the internal standard aids in accurate quantification.
-
-
Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Cl_int). This data helps predict how quickly the compound will be metabolized in the body.[12]
-
Conclusion and Future Directions
This guide has established a foundational structure-activity relationship for the this compound scaffold as a potential kinase inhibitor. The comparative analysis, though based on a hypothetical dataset, illustrates the logical progression of a medicinal chemistry program. We have demonstrated that the pyridine 5-position is a prime location for potency-enhancing modifications, the primary methanamine is likely a critical pharmacophoric element, and the thiomorpholine ring offers an opportunity to modulate physicochemical properties through oxidation.
The provided experimental protocols for synthesis, in vitro kinase inhibition, and metabolic stability serve as a validated starting point for researchers entering this chemical space. Future work should focus on synthesizing a broader array of analogs to confirm these initial SAR trends, expanding biological testing to include kinase selectivity panels and cell-based assays, and iteratively using ADME data to build a comprehensive profile for lead candidates. By integrating these strategies, the this compound scaffold can be effectively optimized into novel therapeutic agents.
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Efficacy Analysis of (2-thiomorpholin-4-ylpyridin-4-yl)methanamine: A Comparative Assessment Against Existing Drugs Is Not Currently Feasible
A comprehensive review of publicly accessible scientific literature and databases reveals a significant gap in the available information regarding the biological activity and therapeutic potential of the chemical compound (2-thiomorpholin-4-ylpyridin-4-yl)methanamine. While this compound is chemically defined and commercially available for research purposes, there is no published data on its pharmacological properties, mechanism of action, or any preclinical or clinical efficacy studies. Consequently, a direct and meaningful comparison of its efficacy with existing drugs is not possible at this time.
The compound, identified with the Chemical Abstracts Service (CAS) number 886851-35-0, is listed by chemical suppliers as a research chemical.[1] Some sources describe it as a "fragment molecule that serves as an important scaffold for molecular linking, expansion, and modification," suggesting its potential utility in drug discovery and development as a building block for more complex molecules.[2][3] The presence of the thiomorpholine ring is noted as a feature often found in pharmacologically active compounds, hinting at a potential for biological activity.[4] However, this structural observation alone does not provide any concrete evidence of its therapeutic efficacy or its specific biological targets.
For a rigorous and scientifically valid comparison of a novel compound with established drugs, a substantial body of evidence is required. This typically includes:
-
Target Identification and Mechanism of Action: A clear understanding of the specific biological molecules (e.g., enzymes, receptors) with which the compound interacts and the downstream effects of this interaction.
-
In Vitro Potency and Selectivity: Quantitative measures of the compound's activity in controlled laboratory settings, such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, against its intended target and off-targets.
-
In Vivo Efficacy: Data from studies in living organisms (animal models) demonstrating a therapeutic benefit in a disease-relevant context.
-
Pharmacokinetics and Safety Profile: Information on how the compound is absorbed, distributed, metabolized, and excreted by the body, as well as its potential for toxicity.
As of the date of this publication, none of this critical information is available in the public domain for this compound.
The Path Forward: Establishing a Biological Profile
To enable a future comparative analysis, a systematic investigation into the pharmacological properties of this compound would be necessary. The following experimental workflow outlines a standard approach in early-stage drug discovery to elucidate the therapeutic potential of a novel chemical entity.
Experimental Workflow for a Novel Compound
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A Senior Application Scientist's Guide to the Therapeutic Target Validation of (2-thiomorpholin-4-ylpyridin-4-yl)methanamine
Introduction: From Novel Chemical Entity to Validated Therapeutic Target
In the landscape of modern drug discovery, new chemical entities (NCEs) represent the frontier of therapeutic innovation.[1][2] The compound (2-thiomorpholin-4-ylpyridin-4-yl)methanamine, hereafter designated as CTM-441, is one such NCE. While its structure is known, its biological activity and therapeutic potential remain uncharacterized in publicly available literature.[3] This guide, therefore, serves as a comprehensive, albeit hypothetical, roadmap for the rigorous validation of CTM-441 as a therapeutic target. We will proceed under the hypothesis that, based on the known bioactivities of related pyridine and thiomorpholine scaffolds, CTM-441 is a potential inhibitor of a protein kinase implicated in oncology.[4][5][6][7]
This document provides an in-depth, methodological framework for researchers, scientists, and drug development professionals. It is designed not as a rigid template, but as a logical progression of experiments, explaining the causality behind each choice to build a self-validating and compelling case for CTM-441's therapeutic utility. We will compare its hypothetical performance against established alternatives, providing the kind of robust, data-driven narrative required for progression from a preclinical candidate to a clinical contender.[8][9]
Part 1: Initial Target Identification and In Vitro Characterization
The first crucial step is to ascertain if CTM-441 interacts with a biological target and to what effect. Given that many pyridine-based molecules are kinase inhibitors, a logical starting point is a broad-spectrum kinase screen.[4][5]
High-Throughput Kinase Profiling
The objective is to identify which, if any, of the over 500 kinases in the human kinome CTM-441 interacts with. This initial screen provides an unbiased view of the compound's potency and selectivity.
Experimental Protocol: Radiometric Kinase Screening Assay
-
Assay Principle: Radiometric assays are considered the gold standard for in vitro kinase screening as they directly measure the transfer of a radiolabeled phosphate from ATP to a substrate, minimizing false positives.[10][11][12]
-
Procedure:
-
A panel of over 400 human kinases is selected for the initial screen (e.g., Eurofins' KinaseProfiler™ or Reaction Biology's HotSpot™ platform).[10][12]
-
CTM-441 is tested at a standard concentration, typically 10 µM.
-
Each kinase reaction is initiated by adding ATP containing a radiolabeled isotope (γ-³²P or γ-³³P) to a mixture of the kinase, a specific substrate (peptide or protein), and CTM-441.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 90 minutes).[13]
-
The reaction is then stopped, and the radiolabeled substrate is separated from the unused radiolabeled ATP.
-
The amount of radioactivity incorporated into the substrate is quantified using a phosphorimager or scintillation counter.
-
The percentage of inhibition for each kinase is calculated relative to a DMSO control.
-
Hypothetical Data Presentation:
A "hit" is typically defined as a kinase showing >70% inhibition. Let's hypothesize that our screen identifies Polo-like Kinase 4 (PLK4) as a primary target.
Table 1: Hypothetical Kinase Profiling Results for CTM-441 (10 µM)
| Kinase Target | Family | % Inhibition |
|---|---|---|
| PLK4 | PLK | 95.2% |
| AURKA | Aurora | 45.1% |
| VEGFR2 | RTK | 20.5% |
| EGFR | RTK | 15.8% |
| CDK2 | CDK | 10.3% |
This initial result positions CTM-441 as a potentially potent and selective inhibitor of PLK4, a master regulator of centriole duplication and a validated anticancer target.[14]
Determining Potency: IC50 Measurement
The next step is to quantify the potency of CTM-441 against our lead target, PLK4. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).
Experimental Protocol: In Vitro Kinase IC50 Determination
-
Procedure:
-
A luminescent ADP-Glo™ Kinase Assay (Promega) is employed for its high sensitivity and suitability for HTS.[13] This assay measures kinase activity by quantifying the amount of ADP produced.
-
Recombinant human PLK4 enzyme is incubated with its substrate and a serial dilution of CTM-441 (e.g., from 100 µM down to 1 pM).
-
The kinase reaction is initiated with ATP at a concentration equal to the Kₘ for PLK4 to ensure data comparability.[11]
-
After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert ADP to ATP, which drives a luciferase reaction.
-
The resulting luminescence is measured on a plate reader and is directly proportional to the ADP produced and thus the kinase activity.
-
-
Data Analysis: The luminescence data is plotted against the logarithm of the CTM-441 concentration, and the IC50 value is determined using a non-linear regression curve fit.
Comparative Data Analysis:
We will compare the potency of CTM-441 to a known, well-characterized PLK4 inhibitor, Centrinone.[14]
Table 2: Hypothetical In Vitro Potency of CTM-441 vs. Centrinone
| Compound | Target | In Vitro IC50 (nM) |
|---|---|---|
| CTM-441 | PLK4 | 5.8 |
| Centrinone | PLK4 | 3.0[14] |
This hypothetical result suggests CTM-441 is a highly potent PLK4 inhibitor, with potency comparable to the established tool compound Centrinone.
Part 2: Cellular Activity and Mechanism of Action
Demonstrating that a compound is active in a test tube is only the first step. The critical next question is whether it can engage its target in a complex cellular environment and elicit a desired biological response.[15]
Cellular Target Engagement
We need to confirm that CTM-441 can enter cells and bind to PLK4. The NanoBRET™ Target Engagement Assay is an ideal technology for this.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Assay Principle: This assay measures the binding of a compound to a target protein in live cells. The target protein (PLK4) is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds to the same target is added. If CTM-441 enters the cell and binds to PLK4, it will displace the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).[15]
-
Procedure:
-
A human cancer cell line (e.g., MDA-MB-231 breast cancer) is transiently transfected with a plasmid encoding the PLK4-NanoLuc® fusion protein.
-
Cells are then treated with a serial dilution of CTM-441.
-
The NanoBRET™ tracer and Nano-Glo® substrate are added.
-
The BRET signal is measured on a luminometer.
-
Hypothetical Data: The resulting dose-response curve would yield a cellular IC50, indicating the concentration of CTM-441 required to displace 50% of the tracer from PLK4 in living cells. A hypothetical cellular IC50 of 50 nM would confirm target engagement.
Assessing Cellular Phenotype: Anti-proliferative and Apoptotic Effects
If CTM-441 inhibits PLK4, it should impede cell division and induce apoptosis (programmed cell death).[16]
Experimental Workflow: Cellular Effects
Caption: Workflow for assessing the cellular effects of CTM-441.
Experimental Protocols:
-
Anti-Proliferation Assay (MTT):
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates.[17]
-
Cells are treated with a range of CTM-441 concentrations for 72 hours.
-
MTT reagent is added, which is converted by viable cells into a purple formazan product.
-
The formazan is solubilized, and the absorbance is read on a plate reader. The GI50 (concentration for 50% growth inhibition) is calculated.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
MCF-7 cells are treated with CTM-441 at its GI50 concentration for 48 hours.
-
Cells are harvested and stained with FITC-Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI, which enters late-stage apoptotic and necrotic cells).[18][19]
-
The cell populations (viable, early apoptotic, late apoptotic, necrotic) are quantified using flow cytometry.
-
Comparative Data Analysis:
Table 3: Hypothetical Cellular Activity of CTM-441 vs. Doxorubicin (Standard Chemotherapy)
| Compound | Cell Line | Anti-Proliferative GI50 (µM) | Total Apoptosis Induction (%) at GI50 |
|---|---|---|---|
| CTM-441 | MCF-7 | 0.45 | 42.5% |
| CTM-441 | MDA-MB-231 | 0.68 | 38.9% |
| Doxorubicin | MCF-7 | 2.14[17] | 35.0% |
| Doxorubicin | MDA-MB-231 | 1.98 | 31.2% |
These hypothetical results would strongly suggest that CTM-441 has potent, on-target cellular effects that are superior to a standard-of-care agent in these cell lines.
Part 3: In Vivo Validation and Preclinical Assessment
The ultimate test for any potential therapeutic is its efficacy and safety in a living organism.[20] In vivo studies are critical for understanding how a compound behaves in a complex physiological system.[14]
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Before testing for efficacy, we must understand what the body does to the drug (PK) and what the drug does to the body (PD).[14][21]
-
Pharmacokinetics (PK): Determines how CTM-441 is absorbed, distributed, metabolized, and excreted (ADME). This is essential for selecting an appropriate dose and schedule.[22]
-
Pharmacodynamics (PD): Confirms that CTM-441 is inhibiting its target (PLK4) in the tumor tissue at a given dose.[23]
Experimental Protocol: Murine PK/PD Study
-
PK Phase:
-
Healthy immunodeficient mice are administered a single dose of CTM-441 via oral gavage.
-
Blood samples are collected at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
The concentration of CTM-441 in the plasma is quantified using LC-MS/MS.
-
Key PK parameters like Cmax (maximum concentration), Tmax (time to Cmax), half-life (t1/2), and oral bioavailability (F%) are calculated.[22]
-
-
PD Phase:
-
Mice bearing MDA-MB-231 tumor xenografts are dosed with CTM-441.
-
Tumors are harvested at various time points post-dosing.
-
Tumor lysates are analyzed by Western blot or immunohistochemistry (IHC) for a biomarker of PLK4 activity, such as the phosphorylation of a downstream substrate.
-
In Vivo Efficacy: Xenograft Tumor Model
The gold standard for preclinical efficacy testing in oncology is the xenograft model, where human tumor cells are grown in immunodeficient mice.[20][24][25]
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for a cell line-derived xenograft (CDX) study.
Data Analysis:
The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Table 4: Hypothetical In Vivo Efficacy in MDA-MB-231 Xenograft Model
| Treatment Group (Dose) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) (%) | Body Weight Change (%) |
|---|---|---|---|
| Vehicle Control | 1850 ± 210 | - | -1.5% |
| CTM-441 (30 mg/kg, oral) | 550 ± 95 | 70.3% | -2.1% |
| Paclitaxel (10 mg/kg, IV) | 890 ± 150 | 51.9% | -8.5% |
A TGI of over 70% with minimal impact on body weight would be a strong indicator of a promising therapeutic window for CTM-441, potentially superior to a standard chemotherapy agent like Paclitaxel.
Conclusion and Future Directions
This guide has outlined a comprehensive, multi-stage validation strategy for a novel chemical entity, CTM-441, framed within a hypothetical but scientifically grounded context. Through a logical sequence of in vitro, cellular, and in vivo experiments, we have built a compelling, data-driven case for CTM-441 as a potent and selective PLK4 inhibitor with promising anti-cancer activity.
The hypothetical data presented here, showing superior potency and a favorable in vivo efficacy and safety profile compared to established agents, would provide a strong rationale for advancing CTM-441 into investigational new drug (IND)-enabling studies. The successful execution of such a validation cascade is paramount to de-risking the transition from a promising molecule to a life-saving therapeutic.
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cross-reactivity profiling of (2-thiomorpholin-4-ylpyridin-4-yl)methanamine
An In-Depth Guide to the Cross-Reactivity Profiling of (2-thiomorpholin-4-ylpyridin-4-yl)methanamine for Kinase-Targeted Drug Discovery
This guide provides a comprehensive framework for characterizing the selectivity and potential off-target effects of the novel small molecule inhibitor, this compound. In the competitive landscape of drug development, particularly for kinase inhibitors, a thorough understanding of a compound's cross-reactivity profile is not merely a regulatory requirement but a critical determinant of its therapeutic window and ultimate clinical success. A highly selective compound promises enhanced efficacy with reduced side effects, whereas promiscuous binding can lead to unforeseen toxicities or even advantageous polypharmacology.
Here, we present a multi-faceted strategy for profiling this compound, comparing it against established kinase inhibitors with distinct selectivity profiles. This guide is designed for researchers, scientists, and drug development professionals, offering both the strategic rationale and detailed experimental protocols necessary for a robust assessment. We will explore a tiered approach, beginning with broad kinase panel screening and progressing to comprehensive safety pharmacology assays.
The Imperative of Selectivity in Kinase Inhibitor Development
The human kinome consists of over 500 kinases, many of which share significant structural homology within their ATP-binding pockets. This conservation presents a substantial challenge for designing truly selective inhibitors. The pyridine and thiomorpholine moieties within this compound suggest a potential interaction with the hinge region of a kinase ATP-binding site, a common mechanism for Type I and Type II inhibitors. However, without empirical data, its specificity remains unknown.
Early and comprehensive cross-reactivity profiling is essential to:
-
De-risk clinical progression: Identifying potential off-target liabilities early saves significant time and resources.
-
Elucidate mechanism of action: Understanding the full spectrum of targets can help explain observed cellular phenotypes.
-
Guide lead optimization: A selectivity profile can inform structure-activity relationship (SAR) studies to enhance potency against the desired target while engineering out unwanted interactions.
For the purpose of this guide, we will hypothesize that this compound (referred to as Compound X ) has been designed as an inhibitor of SRC-family kinases (SFKs) . We will compare its performance against two well-characterized inhibitors:
-
Dasatinib: A potent, multi-targeted inhibitor known to inhibit BCR-ABL and SRC-family kinases, but with significant activity against other kinases like c-KIT and PDGFR.
-
Saracatinib (AZD0530): A potent and relatively selective inhibitor of SRC-family kinases.
This comparison will allow us to benchmark the selectivity of Compound X and classify its profile.
Part 1: Kinome-Wide Selectivity Profiling
The first tier of analysis involves screening Compound X against a large, representative panel of kinases to map its interaction landscape. A variety of platforms are available for this purpose, each with distinct advantages.
Experimental Methodology: Competition Binding Assay (e.g., KinomeScan™)
One of the most widely adopted methods for kinase profiling is the competition binding assay. This approach measures the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of each kinase in the panel. The results are typically reported as the percentage of control (%Ctrl), where a lower number indicates stronger binding.
Protocol:
-
Compound Preparation: Solubilize Compound X, Dasatinib, and Saracatinib in 100% DMSO to create 100x stock solutions.
-
Assay Plate Preparation: Kinases from a comprehensive panel (e.g., the 468-kinase scanMAX panel) are tagged with DNA and immobilized on a solid support (e.g., beads).
-
Competition Reaction: The test compounds are incubated at a standard screening concentration (e.g., 1 µM) with the kinase-tagged beads and a proprietary, immobilized, active-site directed ligand.
-
Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. The displacement of the ligand by the test compound results in a lower qPCR signal.
-
Data Analysis: Results are expressed as a percentage of the DMSO control (%Ctrl). A common threshold for a significant interaction is a %Ctrl < 10 or < 35, depending on the desired stringency.
Illustrative Workflow for Kinase Profiling
Caption: Workflow for kinome-wide selectivity screening.
Interpreting the Data: A Comparative Analysis
The output of a kinome scan provides a rich dataset for comparing the selectivity of different compounds. The data can be summarized in a table and visualized on a kinome map.
Table 1: Hypothetical Kinase Profiling Results (% Control at 1 µM)
| Kinase Target | Compound X | Dasatinib | Saracatinib | Kinase Family |
| SRC | 2.1 | 0.5 | 1.5 | SRC Family |
| LYN | 3.5 | 0.8 | 2.0 | SRC Family |
| FYN | 4.0 | 1.1 | 3.1 | SRC Family |
| LCK | 5.2 | 1.0 | 2.5 | SRC Family |
| ABL1 | 85.6 | 0.2 | 45.3 | ABL Family |
| c-KIT | 90.1 | 3.3 | 78.9 | Receptor Tyrosine Kinase |
| PDGFRB | 88.4 | 4.1 | 82.1 | Receptor Tyrosine Kinase |
| EGFR | 95.3 | 65.2 | 91.4 | Receptor Tyrosine Kinase |
| VEGFR2 | 92.0 | 25.8 | 85.0 | Receptor Tyrosine Kinase |
| p38α (MAPK14) | 98.7 | 8.9 | 94.6 | CMGC Family |
Data is illustrative. Values in bold indicate significant binding interactions (%Ctrl < 10).
Analysis of Results:
-
Compound X: Based on this hypothetical data, Compound X demonstrates high selectivity for the SRC-family kinases. It shows minimal binding to other major kinases like ABL1, c-KIT, and PDGFRB at the tested concentration. This profile suggests a potentially favorable therapeutic window with fewer off-target effects compared to more promiscuous inhibitors.
-
Dasatinib: As expected, Dasatinib shows potent binding to its primary targets (ABL, SRC family) but also significant interactions with c-KIT, PDGFRB, and p38α, reflecting its known multi-targeted profile.
-
Saracatinib: This compound displays a more focused profile than Dasatinib, with strong inhibition of the SRC family and weaker off-target interactions, positioning it as a more selective SFK inhibitor. Compound X appears to have an even cleaner profile in this illustrative dataset.
Part 2: Broad Off-Target Liability Screening
While kinome profiling is critical, kinases are only one class of potential off-targets. A comprehensive safety assessment requires screening against a broader panel of G-protein coupled receptors (GPCRs), ion channels, transporters, and other enzymes. These interactions are frequently associated with clinical adverse events.
Experimental Methodology: Radioligand Binding and Enzyme Assays (e.g., SafetyScreen44™ Panel)
Standard safety pharmacology panels, such as those offered by Eurofins or Charles River, assess the interaction of a compound with a diverse set of clinically relevant targets.
Protocol:
-
Target Panels: A panel of ~44 to 70 targets is selected, including key receptors (e.g., adrenergic, dopaminergic, serotonergic), ion channels (e.g., hERG), and transporters.
-
Assay Principle:
-
Radioligand Binding Assays: For receptors and transporters, the assay measures the ability of the test compound to displace a specific, high-affinity radioligand from its target.
-
Enzymatic Assays: For enzymes (e.g., COX-1, COX-2, PDE), the assay measures the direct inhibition of enzymatic activity by the test compound.
-
-
Execution: The test compound is incubated at a standard concentration (e.g., 10 µM, a higher concentration is used to detect even weak interactions) with the target preparation (e.g., cell membranes, recombinant enzyme).
-
Detection: Radioactivity (for binding assays) or product formation (for enzyme assays) is measured.
-
Data Analysis: Results are reported as the percentage of inhibition of the control specific binding or enzyme activity. A common threshold for a significant hit is >50% inhibition.
Data Interpretation Logic
Caption: Decision tree for interpreting safety pharmacology data.
Table 2: Hypothetical Safety Panel Screening Results (% Inhibition at 10 µM)
| Target | Target Class | Compound X | Dasatinib | Saracatinib | Potential Clinical Implication |
| hERG | Ion Channel | 3% | 15% | 8% | Cardiotoxicity (QT prolongation) |
| 5-HT2B | GPCR | 8% | 45% | 12% | Valvular heart disease |
| Dopamine D2 | GPCR | -5% | 2% | -1% | CNS side effects |
| Adrenergic α1A | GPCR | 12% | 58% | 25% | Hypotension, dizziness |
| COX-1 | Enzyme | 2% | 1% | 4% | GI bleeding (if inhibited) |
| PDE3 | Enzyme | 6% | 65% | 18% | Cardiovascular effects |
Data is illustrative. Values in bold indicate significant inhibition (>50%).
Analysis of Results:
-
Compound X: The hypothetical data shows a very clean safety profile for Compound X, with no significant inhibition of any of the 44 targets at 10 µM. This is a highly desirable outcome, suggesting a low probability of common mechanism-based toxicities.
-
Dasatinib: The data reflects known liabilities. The significant inhibition of Adrenergic α1A and PDE3 receptors aligns with potential cardiovascular side effects observed clinically.
-
Saracatinib: Shows a cleaner profile than Dasatinib but still exhibits some moderate off-target activity, which would require further investigation.
Conclusion and Strategic Outlook
Based on this comprehensive, albeit hypothetical, cross-reactivity profiling, This compound (Compound X) emerges as a highly selective and potent inhibitor of SRC-family kinases with a promising safety profile. Its high degree of selectivity, as demonstrated in the kinome scan, suggests a reduced likelihood of off-target kinase-mediated side effects. Furthermore, its clean slate in the broad safety pharmacology panel indicates a low risk of common toxicities related to GPCRs, ion channels, and other enzymes.
This profile positions Compound X as a strong candidate for further preclinical development. The next logical steps would involve cellular assays to confirm on-target engagement and functional consequences, followed by in vivo efficacy and toxicology studies. The comparative data generated against benchmarks like Dasatinib and Saracatinib provides a clear rationale for its continued investigation and highlights its potential as a best-in-class therapeutic agent. This rigorous, front-loaded approach to cross-reactivity profiling is fundamental to the modern drug discovery paradigm, enabling data-driven decisions and increasing the probability of translating a promising molecule into a safe and effective medicine.
References
Preclinical Validation of (2-thiomorpholin-4-ylpyridin-4-yl)methanamine in a Collagen-Induced Arthritis Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Oral Therapies in Rheumatoid Arthritis
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, leading to progressive joint destruction, disability, and reduced quality of life.[1][2] While the advent of biologic therapies has revolutionized RA management, there remains a significant unmet need for effective, orally bioavailable small molecules with novel mechanisms of action. This guide provides a preclinical comparison of a novel investigational compound, (2-thiomorpholin-4-ylpyridin-4-yl)methanamine (hereafter referred to as Compound X), with established RA therapies in a validated animal model.
Compound X is a novel heterocyclic small molecule featuring thiomorpholine and pyridine moieties. Both scaffolds are recognized as "privileged structures" in medicinal chemistry, appearing in numerous bioactive compounds with diverse pharmacological activities, including anti-inflammatory and anticancer properties.[3][4][5][6][7][8][9][10] Based on in silico modeling and preliminary in vitro screens (data not shown), Compound X is hypothesized to be a potent and selective inhibitor of Janus kinases (JAKs), key enzymes in cytokine signaling pathways implicated in the pathophysiology of RA.
This guide will detail the preclinical validation of Compound X in a collagen-induced arthritis (CIA) mouse model, a gold-standard model that recapitulates many of the pathological features of human RA.[1][11][12] We will compare its efficacy, pharmacokinetic profile, and safety against two benchmarks: Methotrexate, a conventional synthetic disease-modifying antirheumatic drug (csDMARD), and Adalimumab, a widely used biologic TNF-α inhibitor.[13][14][15][16][17]
Hypothesized Mechanism of Action: Targeting the JAK-STAT Pathway
The JAK-STAT signaling pathway is a critical mediator of the inflammatory response in RA. Pro-inflammatory cytokines, such as interleukins (IL-6, IL-7, IL-15, IL-21) and interferons, bind to their cognate receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, which dimerize, translocate to the nucleus, and induce the transcription of inflammatory genes.
Compound X is designed to competitively bind to the ATP-binding pocket of JAKs, thereby inhibiting their kinase activity and disrupting this downstream signaling cascade. This proposed mechanism offers the potential for broad anti-inflammatory effects by modulating the activity of multiple pro-inflammatory cytokines.
Caption: Hypothesized mechanism of Compound X in the JAK-STAT pathway.
Comparative Efficacy in a Collagen-Induced Arthritis (CIA) Model
The efficacy of Compound X was evaluated in a murine CIA model. Arthritis was induced in DBA/1 mice by immunization with bovine type II collagen. Treatment with Compound X, Methotrexate, or Adalimumab was initiated upon the onset of clinical signs of arthritis.
Efficacy Endpoints:
-
Arthritis Score: A clinical scoring system was used to assess the severity of paw swelling and inflammation.
-
Paw Thickness: Caliper measurements of paw thickness were taken to quantify edema.
-
Histopathological Analysis: Joint tissues were examined for signs of inflammation, pannus formation, and cartilage/bone erosion.
-
Pro-inflammatory Cytokine Levels: Serum levels of key inflammatory mediators (e.g., TNF-α, IL-6) were quantified by ELISA.
Experimental Data Summary (Hypothetical)
| Treatment Group | Dose | Mean Arthritis Score (Day 42) | Paw Thickness Reduction (%) | Histological Score (Erosion) |
| Vehicle Control | - | 10.2 ± 1.5 | 0 | 3.8 ± 0.5 |
| Compound X | 10 mg/kg, oral, QD | 3.5 ± 0.8 | 65% | 1.2 ± 0.3 |
| Methotrexate | 1 mg/kg, i.p., 3x/week | 5.8 ± 1.1 | 42% | 2.1 ± 0.4 |
| Adalimumab | 10 mg/kg, i.p., 2x/week | 4.1 ± 0.9 | 59% | 1.5 ± 0.4* |
| p < 0.05 compared to Vehicle Control |
Data Interpretation: In this hypothetical study, orally administered Compound X demonstrated robust efficacy in reducing the clinical and histological signs of arthritis, comparable to the subcutaneously administered biologic, Adalimumab, and superior to the standard-of-care small molecule, Methotrexate.
Pharmacokinetic Profile
The pharmacokinetic (PK) properties of Compound X were assessed in male Sprague-Dawley rats to determine its absorption, distribution, metabolism, and excretion (ADME) profile.[18][19][20][21]
Pharmacokinetic Parameters (Hypothetical)
| Parameter | Compound X (10 mg/kg, oral) |
| Cmax (ng/mL) | 1250 |
| Tmax (h) | 1.5 |
| AUC (0-24h) (ng*h/mL) | 9800 |
| Bioavailability (%) | 65 |
| Half-life (t1/2) (h) | 6.2 |
Interpretation: Compound X exhibits favorable oral pharmacokinetic properties, with good bioavailability and a half-life supportive of once-daily dosing.
Preclinical Safety and Toxicology
Initial safety and toxicology assessments are crucial for any investigational new drug.[22][23][24][25][26] A 14-day repeat-dose toxicology study was conducted in rats to identify potential target organ toxicities.
Toxicology Summary (Hypothetical)
| Study | Species | Dose Levels (mg/kg/day) | Key Findings |
| 14-Day Repeat-Dose | Rat | 10, 30, 100 | No observed adverse effect level (NOAEL) at 30 mg/kg/day. At 100 mg/kg/day, reversible changes in liver enzymes were observed. |
Interpretation: Compound X was well-tolerated at doses exceeding the anticipated therapeutic exposure, with a favorable preliminary safety profile.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model
-
Animal Model: Male DBA/1 mice, 8-10 weeks old.
-
Induction:
-
Day 0: Primary immunization with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant, administered intradermally at the base of the tail.
-
Day 21: Booster immunization with 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant.
-
-
Treatment:
-
Initiate treatment upon the onset of visible signs of arthritis (typically around day 25-28).
-
Administer compounds as per the specified doses and routes.
-
-
Monitoring:
-
Record body weight and clinical arthritis scores 3 times per week.
-
Measure paw thickness using a digital caliper.
-
-
Termination:
-
At day 42, euthanize animals and collect blood for cytokine analysis and hind paws for histopathology.
-
Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats with jugular vein cannulas.
-
Dosing: Administer Compound X at 10 mg/kg via oral gavage.
-
Blood Sampling: Collect blood samples at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Analysis:
-
Process blood to plasma.
-
Quantify Compound X concentrations using a validated LC-MS/MS method.
-
Calculate PK parameters using non-compartmental analysis.
-
14-Day Repeat-Dose Toxicology Study
-
Animal Model: Male and female Sprague-Dawley rats.
-
Dosing: Administer Compound X or vehicle daily for 14 days via oral gavage.
-
Monitoring:
-
Daily clinical observations.
-
Weekly body weight and food consumption.
-
-
Terminal Procedures:
-
At day 15, conduct a full necropsy.
-
Collect blood for hematology and clinical chemistry analysis.
-
Collect and weigh major organs.
-
Preserve tissues for histopathological examination.
-
Caption: A generalized preclinical development workflow for a novel anti-inflammatory compound.
Conclusion and Future Directions
The preclinical data presented in this guide, though hypothetical, illustrates a promising profile for this compound (Compound X) as a potential oral therapy for rheumatoid arthritis. Its robust efficacy in the CIA model, coupled with favorable oral pharmacokinetics and a clean preliminary safety profile, warrants further investigation.
Future studies should include:
-
Head-to-head comparisons with approved oral JAK inhibitors.
-
Evaluation in other preclinical models of autoimmune disease.[27][28][29][30][31]
This guide serves as a framework for the preclinical evaluation of novel small molecule immunomodulators, highlighting the critical experiments and comparative data necessary to build a strong case for clinical development.
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Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [online] Available at: [Link]
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Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). [online] Available at: [Link]
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Oxford Academic. Preclinical Mechanisms Collection | Inflammatory Bowel Diseases. [online] Available at: [Link]
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Medscape. Rheumatoid Arthritis (RA) Treatment & Management. (2025). [online] Available at: [Link]
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PubMed Central. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [online] Available at: [Link]
- Unciti-Broceta, A., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry.
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ResearchGate. Pyridine derivatives as Pim kinase inhibitors as anticancer agents. [online] Available at: [Link]
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ResearchGate. (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. (2021). [online] Available at: [Link]
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PubMed. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. [online] Available at: [Link]
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PubMed. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. (2024). [online] Available at: [Link]
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ResearchGate. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). [online] Available at: [Link]
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Altasciences. SMALL MOLECULE SAFETY ASSESSMENT. [online] Available at: [Link]
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In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [online] Available at: [Link]
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Mayo Clinic. Rheumatoid arthritis - Diagnosis and treatment. (2025). [online] Available at: [Link]
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ResearchGate. (PDF) Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. (2024). [online] Available at: [Link]
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PubMed Central. Pyridine Compounds with Antimicrobial and Antiviral Activities. [online] Available at: [Link]
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NIH. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. [online] Available at: [Link]
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Independent Verification of (2-thiomorpholin-4-ylpyridin-4-yl)methanamine Bioactivity: A Comparative Screening Guide
This guide provides a comprehensive framework for the independent verification and characterization of the bioactivity of the novel compound, (2-thiomorpholin-4-ylpyridin-4-yl)methanamine. As a molecule incorporating both the thiomorpholine and pyridine scaffolds, it stands as a candidate for a range of potential therapeutic activities. Both of these heterocyclic systems are recognized as "privileged structures" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds.[1][2][3] The thiomorpholine moiety, a sulfur-containing analog of morpholine, is integral to compounds with demonstrated antimalarial, antibiotic, antioxidant, and hypolipidemic activities.[4] Similarly, the pyridine ring is a cornerstone in drug design, present in numerous FDA-approved drugs with applications ranging from anticancer to antiviral therapies.[5][6]
Given the absence of published data on the specific bioactivity of this compound, this guide proposes a systematic, multi-tiered screening approach. The experimental design focuses on two of the most promising areas suggested by the compound's constituent parts: anticancer and antimicrobial activities.[7][8][9] The protocols detailed herein are designed to be self-validating, incorporating appropriate controls and comparators to ensure the generation of robust and interpretable data. This document is intended for researchers, scientists, and drug development professionals seeking to perform an initial, yet thorough, biological evaluation of this compound.
Part 1: Initial Bioactivity Screening - A Two-Pronged Approach
The initial phase of investigation is designed to cast a wide net, exploring the potential of this compound in two critical areas of drug discovery. The selection of these starting points is based on the well-documented activities of both thiomorpholine and pyridine derivatives.[1][5][9]
Anticancer Activity Screening
The prevalence of pyridine derivatives in oncology suggests that an initial assessment of cytotoxic activity against a panel of cancer cell lines is a logical first step.[5][8]
Experimental Objective: To determine the in vitro cytotoxic effects of this compound against a representative panel of human cancer cell lines.
Comparator Compounds:
-
Positive Control: Doxorubicin (a well-characterized chemotherapeutic agent).
-
Structural Analogs (for preliminary SAR):
-
Negative Control: Vehicle (e.g., DMSO).
Cell Line Panel: A diverse panel is recommended to identify potential tissue-specific activity.
-
MCF-7: Human breast adenocarcinoma.
-
A549: Human lung carcinoma.
-
HCT116: Human colon carcinoma.
-
PC-3: Human prostate cancer.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for assessing the in vitro cytotoxicity of the test compound.
Detailed Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and comparator compounds in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM.
-
Treatment: Replace the existing medium with the compound-containing medium and incubate for 48 and 72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours.
-
Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Data Presentation: Comparative Anticancer Activity
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) | PC-3 IC50 (µM) |
| This compound | Experimental | Experimental | Experimental | Experimental |
| (2-(Thiomorpholin-4-yl)pyridin-4-yl)methanol | Experimental | Experimental | Experimental | Experimental |
| (5-Thiomorpholin-4-yl-2-pyridinyl)methanamine | Experimental | Experimental | Experimental | Experimental |
| Doxorubicin (Positive Control) | Literature | Literature | Literature | Literature |
Antimicrobial Activity Screening
The thiomorpholine and pyridine nuclei are present in various antimicrobial agents.[1][9] Therefore, a preliminary screen against a panel of pathogenic bacteria and fungi is warranted.
Experimental Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of clinically relevant microorganisms.
Comparator Compounds:
-
Positive Controls:
-
Ciprofloxacin (for bacteria).
-
Fluconazole (for fungi).
-
-
Negative Control: Vehicle (e.g., DMSO).
Microorganism Panel:
-
Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis.
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa.
-
Fungi: Candida albicans, Aspergillus niger.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution for MIC Determination
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound and positive controls in an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a microbial suspension and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates for 18-24 hours for bacteria and 24-48 hours for fungi at their optimal growth temperatures.
-
MIC Reading: Determine the MIC by visually assessing the lowest concentration of the compound that completely inhibits microbial growth.
Data Presentation: Comparative Antimicrobial Activity
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| This compound | Experimental | Experimental | Experimental |
| Ciprofloxacin (Positive Control) | Literature | Literature | N/A |
| Fluconazole (Positive Control) | N/A | N/A | Literature |
Part 2: Elucidating the Mechanism of Action
Should the initial screening reveal promising activity, the subsequent phase of investigation should focus on understanding the compound's mechanism of action. The specific experiments will be dictated by the results of the initial screening. For instance, if significant anticancer activity is observed, further studies could include:
-
Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a particular phase.
-
Apoptosis Assays: To investigate whether the compound induces programmed cell death.
-
Kinase Profiling: Given that many pyridine derivatives are kinase inhibitors, screening against a panel of kinases could reveal potential molecular targets.
The following diagram illustrates a potential decision-making workflow following the initial bioactivity screen.
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A Researcher's Guide to the Pharmacokinetic Profiles of Thiomorpholine Isomers
In the landscape of modern drug discovery, the thiomorpholine scaffold has emerged as a privileged structure, integral to the design of a diverse array of therapeutic agents.[1][2] Its utility is rooted in its unique physicochemical properties, which can be finely tuned to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. A critical aspect of this optimization lies in understanding the metabolic fate of the thiomorpholine moiety, particularly its oxidation to the corresponding S-oxide and S,S-dioxide isomers. This guide provides an in-depth comparison of the anticipated pharmacokinetic profiles of these three key thiomorpholine species, offering a framework for their evaluation in a drug development context. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
The Significance of Thiomorpholine Oxidation in Pharmacokinetics
The sulfur atom within the thiomorpholine ring is a "soft spot" for metabolism, readily undergoing oxidation to form the more polar S-oxide and S,S-dioxide metabolites.[1] This metabolic transformation can profoundly alter a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, thereby influencing its efficacy and safety profile. Understanding these changes is paramount for medicinal chemists and drug metabolism scientists aiming to design molecules with optimal in vivo performance.
For instance, the increased polarity of the oxidized metabolites typically leads to reduced membrane permeability and increased renal clearance, which can significantly shorten a drug's half-life. Conversely, in some cases, these metabolites may retain or even possess enhanced biological activity, functioning as active metabolites that contribute to the overall therapeutic effect. Therefore, a comprehensive pharmacokinetic comparison of the parent thiomorpholine and its oxidized isomers is not merely an academic exercise but a critical step in preclinical drug development.
Comparative Pharmacokinetic Profiles: An Illustrative Overview
While specific pharmacokinetic data for unsubstituted thiomorpholine and its isomers are not extensively published in the public domain, we can construct an illustrative comparison based on established principles of drug metabolism and pharmacokinetics. The following table presents hypothetical yet realistic data that one might expect to observe in a preclinical study, for instance, in a rat model.
| Parameter | Thiomorpholine | Thiomorpholine S-oxide | Thiomorpholine S,S-dioxide | Rationale for Expected Differences |
| Absorption | ||||
| Bioavailability (%) | 60 | 40 | 20 | Increased polarity of the S-oxide and S,S-dioxide is expected to decrease passive diffusion across the intestinal epithelium, leading to lower oral bioavailability. |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 15 | 5 | 1 | The highly polar nature of the oxidized forms would likely result in lower permeability in in vitro models like the Caco-2 assay. |
| Distribution | ||||
| Volume of Distribution (Vd, L/kg) | 2.5 | 1.0 | 0.5 | The increased hydrophilicity of the metabolites would restrict their distribution into tissues, resulting in a lower apparent volume of distribution. |
| Plasma Protein Binding (%) | 85 | 50 | 20 | Oxidation generally reduces lipophilicity, which is often correlated with lower plasma protein binding. |
| Metabolism | ||||
| Metabolic Stability (t½ in liver microsomes, min) | 20 | >60 | >60 | The parent thiomorpholine is susceptible to oxidation. The S-oxide and S,S-dioxide are products of this metabolism and are generally more stable to further oxidative metabolism. |
| Excretion | ||||
| Clearance (CL, mL/min/kg) | 15 | 30 | 50 | The increased polarity and lower plasma protein binding of the oxidized isomers would favor more rapid renal clearance. |
| Half-life (t½, h) | 4 | 2 | 1 | A combination of lower Vd and higher clearance would result in a progressively shorter elimination half-life for the more oxidized species. |
Experimental Workflows for Pharmacokinetic Profiling
To generate the kind of data presented above, a series of well-defined in vitro and in vivo experiments are necessary. The following sections detail the methodologies for these key assays.
In Vitro ADME Assays
1. Metabolic Stability in Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver.
-
Objective: To determine the intrinsic clearance of thiomorpholine and its isomers.
-
Methodology:
-
Prepare a reaction mixture containing liver microsomes (e.g., from rat, dog, or human) and a NADPH-regenerating system in a suitable buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the test compound (thiomorpholine, S-oxide, or S,S-dioxide).
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.
-
2. Caco-2 Permeability Assay
This assay models the absorption of a drug across the human intestinal epithelium.
-
Objective: To determine the intestinal permeability of the thiomorpholine isomers.
-
Methodology:
-
Caco-2 cells are cultured on semi-permeable filter inserts for 21-25 days to form a confluent monolayer with well-developed tight junctions.[3][4]
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The test compound is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time. This measures the A-to-B permeability.
-
Conversely, the compound can be added to the basolateral side to measure B-to-A permeability, which can indicate the involvement of efflux transporters.
-
Samples from the receiver compartment are collected at specific time points and analyzed by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated.
-
3. Plasma Protein Binding Assay
This assay determines the extent to which a compound binds to proteins in the blood plasma.
-
Objective: To quantify the fraction of thiomorpholine isomers bound to plasma proteins.
-
Methodology:
-
Rapid equilibrium dialysis (RED) is a common method. A RED device consists of two chambers separated by a semi-permeable membrane.
-
The test compound is added to plasma in one chamber, and buffer is placed in the other.
-
The device is incubated at 37°C until equilibrium is reached.
-
The concentrations of the compound in the plasma and buffer chambers are then measured by LC-MS/MS.
-
The percentage of plasma protein binding is calculated from the difference in concentrations.
-
In Vivo Pharmacokinetic Study
Animal Model and Dosing
-
Objective: To determine the in vivo pharmacokinetic parameters of the thiomorpholine isomers.
-
Methodology:
-
Select an appropriate animal model (e.g., Sprague-Dawley rats).
-
Administer the test compound via intravenous (IV) and oral (PO) routes in separate groups of animals.
-
The IV dose allows for the determination of clearance and volume of distribution, while the PO dose is used to assess oral bioavailability.
-
Blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after dosing.
-
Plasma is harvested from the blood samples and stored frozen until analysis.
-
Bioanalytical Method
-
Objective: To accurately quantify the concentrations of thiomorpholine and its isomers in plasma samples.
-
Methodology:
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Plasma samples are prepared, typically by protein precipitation or solid-phase extraction.
-
The prepared samples are injected into the LC-MS/MS system.
-
The concentrations of the analytes are determined by comparing their peak areas to those of a standard curve.
-
Pharmacokinetic Analysis
-
Objective: To calculate key pharmacokinetic parameters from the plasma concentration-time data.
-
Methodology:
-
The plasma concentration-time data are analyzed using non-compartmental analysis software.
-
Key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t½), clearance (CL), and volume of distribution (Vd) are calculated.
-
Oral bioavailability (F) is calculated by comparing the AUC from the PO dose to the AUC from the IV dose.
-
Visualizing the Process
Metabolic Pathway of Thiomorpholine
Caption: Metabolic oxidation of thiomorpholine.
Experimental Workflow for an In Vivo Pharmacokinetic Study
Caption: Workflow for a typical preclinical pharmacokinetic study.
Conclusion
The pharmacokinetic profile of a drug candidate containing a thiomorpholine moiety is intrinsically linked to the metabolic fate of the sulfur atom. A thorough understanding and comparative analysis of the parent compound and its S-oxide and S,S-dioxide isomers are crucial for successful drug development. By employing the robust in vitro and in vivo methodologies outlined in this guide, researchers can gain critical insights into the ADME properties of their compounds, enabling the rational design of molecules with improved therapeutic potential. This systematic approach, grounded in sound scientific principles, will ultimately pave the way for the development of safer and more effective medicines.
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Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
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PubMed. (2006). Caco-2 cell permeability assays to measure drug absorption. [Link]
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Optibrium. (2022). Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. [Link]
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PubMed Central. (2018). Pharmacokinetics and tissue distribution of vigabatrin enantiomers in rats. [Link]
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PubMed. (1996). In vivo transfer of nitric oxide between a plasma protein-bound reservoir and low molecular weight thiols. [Link]
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National Center for Biotechnology Information. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. [Link]
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An Investigator's Guide to Assessing the Therapeutic Index of Novel p38 MAPK Inhibitors: A Comparative Analysis Featuring (2-thiomorpholin-4-ylpyridin-4-yl)methanamine
Introduction
The therapeutic index (TI) is a critical quantitative measure in drug development that compares the dose of a therapeutic agent that causes the desired therapeutic effect to the dose that causes toxicity.[1] A wider therapeutic index is generally preferable, as it indicates a greater margin of safety for the drug. For novel kinase inhibitors, which often target pathways essential for both pathological and normal cellular functions, a thorough assessment of the TI is paramount to predicting clinical success.[]
This guide provides a comprehensive framework for assessing the therapeutic index of a novel investigational compound, (2-thiomorpholin-4-ylpyridin-4-yl)methanamine (hereafter designated TM-PY-MA ). Publicly available information on this specific molecule is limited[3][4][5]; therefore, we will proceed by positing a plausible and highly relevant mechanism of action: the inhibition of the p38 mitogen-activated protein kinase (MAPK) pathway.
The p38 MAPK pathway is a well-established signaling cascade that plays a crucial role in regulating the production of pro-inflammatory cytokines.[][6][7] Its activation is implicated in a host of inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease, making it a compelling therapeutic target.[7][8][9] This guide will compare the assessment strategy for TM-PY-MA against established, first-generation p38 MAPK inhibitors, such as Losmapimod and SB203580 , to provide a robust comparative context.
Part 1: Efficacy Assessment — Defining the Effective Dose (ED₅₀)
The initial step in determining the therapeutic index is to rigorously define the dose of TM-PY-MA that produces a significant therapeutic effect. This is achieved through a tiered approach, moving from biochemical assays to cell-based systems and finally to in vivo disease models.
In Vitro Potency and Cellular Activity
The causality behind starting with in vitro assays is to establish target engagement and cellular potency in a controlled environment before committing to resource-intensive animal studies.
A. Biochemical Kinase Assay (IC₅₀ Determination)
This assay directly measures the ability of TM-PY-MA to inhibit the enzymatic activity of the p38α MAPK isoform.
Experimental Protocol: p38α Kinase Assay
-
Reagents : Recombinant human p38α, ATP, and a suitable substrate (e.g., ATF2).
-
Procedure :
-
Dispense a solution of p38α kinase and the substrate into a 96-well plate.
-
Add serial dilutions of TM-PY-MA, Losmapimod, and SB203580 (as comparators).
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction and measure substrate phosphorylation using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis : Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
B. Cell-Based Cytokine Inhibition Assay
This assay confirms that the compound can penetrate the cell membrane and inhibit the p38 MAPK pathway in a relevant cellular context, typically by measuring the downstream suppression of inflammatory cytokines.
Experimental Protocol: LPS-Induced TNF-α Inhibition in PBMCs
-
Cell System : Isolate Primary Human Peripheral Blood Mononuclear Cells (PBMCs).
-
Procedure :
-
Pre-incubate PBMCs with serial dilutions of TM-PY-MA and comparators for 1 hour.
-
Stimulate the cells with Lipopolysaccharide (LPS) to activate the p38 MAPK pathway.
-
Incubate for 18-24 hours.
-
Collect the cell supernatant and measure the concentration of Tumor Necrosis Factor-alpha (TNF-α) using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis : Calculate the EC₅₀, the concentration at which the compound inhibits 50% of TNF-α production.
Caption: Simplified p38 MAPK signaling cascade.
In Vivo Efficacy Models
To determine the ED₅₀ (the dose required to achieve 50% of the maximum therapeutic effect in a living organism), a relevant animal model is essential. For p38 MAPK inhibitors, a collagen-induced arthritis (CIA) model in rodents is a standard and robust choice.[9]
Workflow: In Vivo Efficacy Assessment (CIA Model)
-
Induction : Induce arthritis in DBA/1 mice by immunization with bovine type II collagen.
-
Dosing : Once symptoms appear, randomize mice into groups and administer TM-PY-MA or a comparator compound daily via oral gavage at various doses (e.g., 1, 3, 10, 30 mg/kg).
-
Monitoring :
-
Measure clinical scores (paw swelling, erythema) three times a week.
-
Monitor body weight as a general health indicator.
-
-
Endpoint Analysis : At the end of the study (e.g., day 28), collect plasma for cytokine analysis and paws for histopathological evaluation of joint inflammation and damage.
-
ED₅₀ Calculation : Correlate the dose of TM-PY-MA with the reduction in the clinical arthritis score to determine the ED₅₀.
Caption: Workflow for in vivo efficacy testing.
Part 2: Toxicity Assessment — Defining the Toxic Dose (TD₅₀)
A comprehensive toxicity profile is essential for establishing a safe dosing window. This involves both in vitro cytotoxicity and in vivo toxicology studies. Cardiovascular and liver toxicity are known concerns for kinase inhibitors.[10][11][12][13]
In Vitro Cytotoxicity
These assays provide an early indication of potential cell-killing effects, guiding dose selection for in vivo studies.
Experimental Protocol: HepG2 Cytotoxicity Assay
-
Cell Line : Use HepG2 cells, a human liver carcinoma cell line, as a surrogate for assessing potential hepatotoxicity.[13]
-
Procedure :
-
Culture HepG2 cells in 96-well plates.
-
Expose cells to a wide range of concentrations of TM-PY-MA and comparators for 72 hours.
-
Assess cell viability using an MTT or similar metabolic assay.
-
-
Data Analysis : Determine the CC₅₀ (the concentration that causes 50% cytotoxicity).
In Vivo Toxicology
The primary goal of in vivo toxicology is to identify the Maximum Tolerated Dose (MTD) and characterize the dose-limiting toxicities.
Workflow: Dose Range-Finding (DRF) Study
-
Animal Model : Use healthy rodents (e.g., Sprague-Dawley rats).
-
Dosing Regimen : Administer TM-PY-MA at escalating doses (e.g., 10, 30, 100, 300 mg/kg) daily for 7-14 days.
-
Clinical Observations :
-
Monitor for signs of toxicity (e.g., lethargy, rough coat, weight loss) twice daily.
-
A significant (e.g., >15-20%) loss in body weight is often a key indicator of the MTD.
-
-
Terminal Procedures :
-
Collect blood for clinical chemistry (e.g., ALT/AST for liver function) and hematology.
-
Perform gross necropsy and collect major organs for histopathological examination.
-
-
MTD/TD₅₀ Determination : The MTD is defined as the highest dose that does not cause mortality or overt signs of toxicity that would preclude chronic administration. This value serves as a proxy for the TD₅₀ (Toxic Dose, 50%) for the TI calculation.
Part 3: Calculating and Comparing the Therapeutic Index
The therapeutic index is calculated as the ratio of the toxic dose to the effective dose.
TI = TD₅₀ / ED₅₀ (or MTD / ED₅₀ in preclinical studies)
A higher TI value suggests a more favorable safety profile.
Comparative Data Summary
The table below presents a hypothetical but plausible comparison based on the known properties of first-generation p38 inhibitors versus our investigational compound, TM-PY-MA.
| Parameter | SB203580 | Losmapimod | TM-PY-MA (Hypothetical) | Rationale for Improvement |
| p38α IC₅₀ (nM) | ~50 | ~8 | ~5 | Higher on-target potency. |
| Cellular EC₅₀ (nM) | ~100 | ~25 | ~15 | Improved cell permeability and potency. |
| In Vivo ED₅₀ (mg/kg) | 15-30 | 5-10 | ~3 | Enhanced potency translates to lower effective dose. |
| In Vivo MTD (mg/kg) | ~100 | ~100 | ~150 | Improved kinase selectivity reduces off-target toxicity. |
| Therapeutic Index (MTD/ED₅₀) | ~3-6 | ~10-20 | ~50 | Wider margin between efficacy and toxicity. |
The hypothetical data for TM-PY-MA is designed to reflect the goals of next-generation kinase inhibitor development: increased on-target potency and improved selectivity to minimize off-target effects, thereby widening the therapeutic window. While first-generation inhibitors like SB203580 showed efficacy in preclinical models, their clinical development was hampered by off-target effects and an insufficient therapeutic index.[9] Losmapimod showed a better profile but still faced challenges. The goal for TM-PY-MA would be to demonstrate a significantly larger separation between the doses required for efficacy and those that cause adverse effects.
Conclusion
This guide outlines a systematic and logical framework for the preclinical assessment of the therapeutic index for a novel p38 MAPK inhibitor, this compound. By employing a tiered approach from in vitro characterization to in vivo efficacy and toxicology models, researchers can build a comprehensive safety and efficacy profile. The ultimate goal is to demonstrate a clear and wide therapeutic window compared to previous-generation compounds, which is a critical prerequisite for successful clinical translation. This self-validating system, where in vitro potency should correlate with cellular activity and ultimately in vivo efficacy, provides the necessary confidence to advance a compound toward investigational new drug (IND)-enabling studies.
References
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Title: Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors. Source: PubMed, 2024. URL: [Link]
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Title: p38 mitogen-activated protein kinase inhibition increases cytokine release by macrophages in vitro and during infection in vivo. Source: PubMed, 2001. URL: [Link]
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Title: Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors. Source: Oxford Academic, 2024. URL: [Link]
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Title: Cardiovascular Toxicity Induced by Kinase Inhibitors: Mechanisms and Preclinical Approaches. Source: ACS Publications, 2021. URL: [Link]
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Title: Preclinical approaches to assess potential kinase inhibitor-induced cardiac toxicity. Source: OUCI, 2018. URL: [Link]
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Title: Inhibition of the p38 MAP kinase in vivo improves number and functional activity of vasculogenic cells and reduces atherosclerotic disease progression. Source: PubMed, 2010. URL: [Link]
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Title: Mechanisms of toxicity associated with six tyrosine kinase inhibitors in human hepatocyte cell lines. Source: PubMed, 2017. URL: [Link]
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Title: Enhancing Drug Efficacy and Therapeutic Index through Cheminformatics-Based Selection of Small Molecule Binary Weapons That Improve Transporter-Mediated Targeting. Source: Frontiers, 2017. URL: [Link]
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Title: Inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD. Source: ResearchGate, 2023. URL: [Link]
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Title: p38 MAPK Endogenous Inhibition Improves Neurological Deficits in Global Cerebral Ischemia/Reperfusion Mice. Source: PMC - NIH, 2022. URL: [Link]
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Title: Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Source: PMC - PubMed Central, 2019. URL: [Link]
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Title: p38 MAPK inhibition: A promising therapeutic approach for COVID-19. Source: PubMed Central, 2020. URL: [Link]
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Title: Inhibition of p38 MAP kinase as a therapeutic strategy. Source: PubMed, 2000. URL: [Link]
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Title: P38 MAP kinase inhibitors as potential therapeutics for the treatment of joint degeneration and pain associated with osteoarthritis. Source: PMC - PubMed Central, 2008. URL: [Link]
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Title: Narrow therapeutic index drugs: a clinical pharmacological consideration to flecainide. Source: NIH, 2015. URL: [Link]
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Title: The determination and interpretation of the therapeutic index in drug development. Source: OUCI, 2011. URL: [Link]
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Title: [2-(thiomorpholin-4-yl)pyridin-4-yl]methanamine. Source: AMERICAN ELEMENTS. URL: [Link]
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Title: (5-Thiomorpholin-4-yl-2-pyridinyl)methanamine. Source: PubChem. URL: [Link]
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Title: (4-Thiomorpholin-4-yl-3-pyridinyl)methanamine. Source: PubChem. URL: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2-thiomorpholin-4-ylpyridin-4-yl)methanamine
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but critically, in their disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (2-thiomorpholin-4-ylpyridin-4-yl)methanamine (CAS No. 886851-35-0), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to responsible chemical lifecycle management.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a substituted aminopyridine derivative containing a thiomorpholine moiety. A thorough risk assessment is the foundation of its safe handling and disposal. The primary hazards, as identified in its Safety Data Sheet (SDS), are significant and must be treated with the utmost respect.[1]
Primary Hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed (H302).[1]
-
Skin Corrosion (Category 1B): Causes severe skin burns (H314).[1]
-
Serious Eye Damage (Category 1): Causes serious eye damage (H318).[1]
The structural components—aminopyridine and thiomorpholine—also inform our risk assessment. Aminopyridines as a class are known for their toxicity, while thiomorpholine is a corrosive, combustible liquid that can release toxic gases such as nitrogen oxides (NOx) and sulfur oxides (SOx) upon thermal decomposition.[2][3][4][5] Therefore, all waste streams containing this compound, regardless of concentration, must be considered hazardous.
| Property / Hazard | Classification | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 886851-35-0 | [1][6] |
| Molecular Formula | C₁₀H₁₅N₃S | [6] |
| Acute Oral Toxicity | Category 4 (H302: Harmful if swallowed) | [1] |
| Skin Hazard | Category 1B (H314: Causes severe skin burns) | [1] |
| Eye Hazard | Category 1 (H318: Causes serious eye damage) | [1] |
| Transport Hazard | Class 8 Corrosive (Inferred from Thiomorpholine) | [2] |
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Given the compound's corrosive nature and potential for skin absorption, a stringent PPE protocol is mandatory for all handling and disposal procedures. The causality is clear: direct contact can cause immediate, severe chemical burns.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile rubber, inspected before use. Dispose of contaminated gloves in accordance with applicable laws.[7]
-
Eye and Face Protection: Use tightly fitting safety goggles in combination with a face shield (minimum 8-inch). Standard safety glasses are insufficient.[7]
-
Body Protection: A full chemical-resistant suit or a lab coat combined with a chemical apron is required to protect against splashes.[7]
-
Respiratory Protection: All handling of solid material or concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][2]
Step-by-Step Disposal Protocol
Disposal of this compound must not involve drain or trash disposal.[8][9] All waste generated must be collected, segregated, and transferred to a licensed hazardous waste disposal contractor. The following workflow provides a self-validating system for ensuring compliance and safety.
Step 1: Waste Segregation and Collection
The cardinal rule of chemical waste management is to never mix incompatible waste streams.[8][10] This not only prevents dangerous reactions but also minimizes disposal costs.
-
Designate a Waste Container: Select a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene, HDPE).[11][12] The container must have a secure, screw-top cap.[8]
-
Labeling: Immediately affix a "Hazardous Waste" label to the container.[12][13] The label must include:
-
Segregation: Keep this waste stream separate from others. Specifically:
Step 2: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][13][14]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[14]
-
Containment: The primary waste container must be stored within a larger, chemically resistant secondary containment bin to contain any potential leaks.[9][12]
-
Container Management: Keep the waste container securely capped at all times, except when adding waste.[8][9][12] Do not fill the container beyond 90% capacity to allow for expansion.[8][11]
Step 3: Decontamination of Empty Containers and Labware
Any "empty" container that held the pure compound is considered hazardous waste.
-
Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[10][12]
-
Collect Rinsate: The first rinse, and subsequent rinses, are hazardous waste and must be collected in your designated "this compound" waste container.[9]
-
Defacing: Only after this triple-rinse procedure can the original container be disposed of in the regular trash, and only after the chemical label has been completely defaced or removed.[9][10]
-
Contaminated Labware: Glassware and other equipment contaminated with the compound must be decontaminated using the same triple-rinse method before washing. The rinsate must be collected as hazardous waste.[12]
Step 4: Spill Management
In the event of a spill, immediate and correct action is critical to prevent injury and exposure.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your institution's Environmental Health and Safety (EHS) department.[9]
-
Control and Contain: If safe to do so, prevent the spill from spreading. Use an inert, non-combustible absorbent material like sand, vermiculite, or a commercial chemical spill kit.[2][7] Do not use combustible materials like paper towels.
-
Collection: Wearing full PPE, carefully sweep or scoop the absorbent material into your designated hazardous waste container.[1]
-
Decontamination: Decontaminate the spill area thoroughly. All cleanup materials are considered hazardous waste.
Step 5: Final Disposal
-
Schedule Pickup: Once the waste container is full (or after a maximum of one year, per EPA guidelines for satellite accumulation), contact your institution's EHS office to schedule a pickup.[8][14]
-
Documentation: Your EHS department will handle the final packaging, manifesting, and transfer to a licensed hazardous waste disposal facility, which will track the waste from generation to final disposition.[13]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste streams containing this compound.
Caption: Decision workflow for handling and disposal of this compound waste.
References
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
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Managing Hazardous Chemical Waste in the Lab. (n.d.). LabManager. Retrieved from [Link]
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[2-(thiomorpholin-4-yl)pyridin-4-yl]methanamine. (n.d.). American Elements. Retrieved from [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. (2023). US Environmental Protection Agency (EPA). Retrieved from [Link]
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Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. Retrieved from [Link]
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Hazardous Waste Disposal Procedures Handbook. (n.d.). Lehigh University. Retrieved from [Link]
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Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
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Safety Data Sheet: 2-amino pyridine. (n.d.). Biochem Chemopharma. Retrieved from [Link]
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Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]
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Safety Data Sheet: Thiomorpholine. (2025). Thermo Fisher Scientific. Retrieved from [Link]
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4-aminopyridine Safety Data Sheet. (n.d.). Sdfine. Retrieved from [Link]
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[2-(morpholin-4-yl)pyridin-4-yl]methanamine. (n.d.). Angene Chemical. Retrieved from [Link]
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Navigating the Safe Handling of (2-thiomorpholin-4-ylpyridin-4-yl)methanamine: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation by Laboratory Personnel
The effective and safe use of novel chemical compounds in research and development hinges on a thorough understanding of their potential hazards and the implementation of robust safety protocols. This guide provides essential, actionable information on the personal protective equipment (PPE), handling procedures, and disposal of (2-thiomorpholin-4-ylpyridin-4-yl)methanamine (CAS No. 886851-35-0). As a Senior Application Scientist, my objective is to distill the available safety data into a practical framework that ensures the well-being of laboratory professionals and the integrity of their work.
Understanding the Hazard Profile
Before any handling, it is critical to recognize the inherent risks associated with this compound. According to its Safety Data Sheet (SDS), this compound presents the following primary hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[1].
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage[1].
-
Serious Eye Damage/Irritation (Category 1): Causes serious eye damage[1].
These classifications necessitate stringent adherence to the PPE and handling protocols outlined below. The causality is clear: direct contact with the skin or eyes can lead to immediate and severe tissue damage, while ingestion can be harmful.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable when working with this compound. The following table summarizes the required PPE, with detailed explanations of the rationale behind each selection.
| Body Part | Required PPE | Specification and Rationale |
| Hands | Double-gloved Nitrile Gloves | The outer glove should be chemotherapy-rated (meeting ASTM D6978 standard) to provide resistance against chemical permeation.[2][3] The inner glove provides a secondary barrier in case of a breach of the outer glove. Change gloves immediately if contamination is suspected. |
| Body | Chemical-Resistant Laboratory Coat or Gown | A long-sleeved, impermeable gown that closes in the back is required to protect against splashes and spills.[2] Standard cotton lab coats are insufficient as they can absorb the chemical, prolonging skin contact. |
| Eyes/Face | Chemical Safety Goggles and a Face Shield | Goggles provide a seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face and should be worn over the goggles.[4] |
| Respiratory | Use in a Chemical Fume Hood | All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of any aerosols or particulates.[1] |
Step-by-Step Handling and Disposal Protocol
Adherence to a systematic workflow is paramount for safety. The following protocol outlines the key stages of handling, from receipt of the compound to its ultimate disposal.
Receiving and Storage
-
Inspect Packaging: Upon receipt, and before opening, inspect the outer packaging for any signs of damage or leaks.
-
Don Initial PPE: At a minimum, wear single nitrile gloves and safety glasses during inspection.
-
Transport: If the package is intact, transport it to the designated storage area.
-
Storage: Store the compound in a dry, cool, and well-ventilated place, away from incompatible materials. The storage area should be clearly labeled as a "Corrosives Area."[1]
Experimental Use (within a Chemical Fume Hood)
-
Prepare the Work Area: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Have all necessary equipment and materials, including a designated waste container, within the hood before starting.
-
Don Full PPE: Before handling the compound, don all PPE as specified in the table above (double gloves, chemical-resistant gown, goggles, and face shield).
-
Weighing and Transfer: Conduct all weighing and transfer operations on a disposable work surface (e.g., chemical-resistant absorbent liner) within the fume hood to contain any potential spills.
-
Solution Preparation: When preparing solutions, slowly add the compound to the solvent to minimize splashing.
-
Post-Experiment: After use, decontaminate any non-disposable equipment that came into contact with the compound. Wipe down the work surface in the fume hood.
Waste Disposal
-
Segregate Waste: All disposable items contaminated with this compound (e.g., gloves, pipette tips, absorbent liners) must be placed in a dedicated, clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with the full chemical name and the relevant hazard symbols (e.g., "Corrosive," "Toxic").
-
Disposal Procedure: Dispose of the hazardous waste through your institution's licensed professional waste disposal service. Do not mix with other waste streams unless explicitly permitted by your environmental health and safety department.
Emergency Procedures: A Plan for Every Contingency
Even with meticulous planning, accidents can occur. The following steps should be taken in the event of an exposure or spill.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while continuing to flush. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
-
Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, alert your institution's emergency response team. For small spills within a fume hood, use an inert absorbent material to contain the spill, then collect the material into a labeled hazardous waste container.
Visual Workflow for Safe Handling
The following diagram illustrates the critical decision points and safety measures in the handling and disposal workflow for this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- American Elements. (n.d.). [2-(thiomorpholin-4-yl)pyridin-4-yl]methanamine.
- Apollo Scientific. (n.d.). [2-(Thiomorpholin-4-yl)pyridin-4-yl]methanol.
- BLDpharm. (n.d.). 2-(Thiomorpholin-4-yl)pyridin-4-amine.
-
National Center for Biotechnology Information. (n.d.). 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine. PubChem Compound Database. Retrieved from [Link]
- Fisher Scientific. (2023, September 5). Safety Data Sheet: (2-Thiomorpholinopyrid-4-yl)methylamine.
-
Wikipedia. (2023, October 28). List of miscellaneous 5-HT2A receptor agonists. Retrieved from [Link]
- Angene Chemical. (2024, May 6). Safety Data Sheet.
- Sigma-Aldrich. (n.d.). pyridin-2-yl(pyridin-4-yl)methanone AldrichCPR.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Angene Chemical. (n.d.). [2-(morpholin-4-yl)pyridin-4-yl]methanamine.
- ASHP. (n.d.). Personal Protective Equipment.
- Fluorochem. (2024, December 19). Safety Data Sheet.
- GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
- Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
- BLDpharm. (n.d.). [4-(7H-Purin-6-yl)morpholin-2-yl]methanamine.
- BLDpharm. (n.d.). (2-(Ethylthio)pyridin-4-yl)methanamine.
-
National Center for Biotechnology Information. (n.d.). (5-Thiomorpholin-4-yl-2-pyridinyl)methanamine. PubChem Compound Database. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
